(S)-3-(Trifluoromethyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
(3S)-3-(trifluoromethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-3-10-4-5;/h5,10H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFJYLYZLJHSIF-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
737760-98-4 | |
| Record name | (3S)-3-(trifluoromethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to (S)-3-(Trifluoromethyl)piperidine Hydrochloride for Advanced Research and Development
CAS Number: 737760-98-4
This guide provides an in-depth technical overview of (S)-3-(Trifluoromethyl)piperidine hydrochloride, a chiral building block of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its synthesis, properties, and applications, grounded in scientific literature and established protocols.
Introduction: The Strategic Importance of Fluorinated Piperidines
The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of approved pharmaceuticals and clinical candidates.[1][2][3] Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. The introduction of a trifluoromethyl (CF3) group into the piperidine ring, particularly in a stereochemically defined manner, offers a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. The strong electron-withdrawing nature of the CF3 group can alter pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable lipophilic and electrostatic interactions.
(S)-3-(Trifluoromethyl)piperidine hydrochloride provides a synthetically accessible source of the (S)-enantiomer of this valuable scaffold, enabling the stereoselective synthesis of complex drug candidates. Its application spans a range of therapeutic areas, including oncology and central nervous system (CNS) disorders.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-(Trifluoromethyl)piperidine hydrochloride is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 737760-98-4 | [4][5] |
| Molecular Formula | C₆H₁₁ClF₃N | [4][5] |
| Molecular Weight | 189.61 g/mol | [5][6] |
| Appearance | White to off-white solid or lyophilized powder | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Inert atmosphere, 2-8°C | [7] |
Synthesis and Stereochemical Control
The enantioselective synthesis of 3-(trifluoromethyl)piperidines is a key challenge that has been addressed through various innovative synthetic strategies. The goal is to establish the stereocenter at the C3 position with high fidelity.
Asymmetric Hydrogenation of Pyridinium Salts
One of the most efficient methods for accessing chiral trifluoromethyl-substituted piperidines is the asymmetric hydrogenation of the corresponding pyridinium salts. This approach leverages chiral catalysts to achieve high enantioselectivity.
An enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been described as a convenient route to these chiral piperidines.[8] The electron-withdrawing trifluoromethyl group enhances the reactivity of the pyridine ring, facilitating the hydrogenation process. This method can generate multiple stereocenters in a single step with good enantiomeric excess.
Caption: Simplified signaling pathway of HDM2-p53 interaction and its inhibition.
Modulator of Physicochemical Properties
The trifluoromethyl group is a bioisostere for other chemical groups and can be strategically employed to fine-tune the properties of a lead compound. Its high electronegativity can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and potentially altering its binding characteristics and solubility.
Analytical Characterization
The identity and purity of (S)-3-(Trifluoromethyl)piperidine hydrochloride should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The characteristic signals for the piperidine ring protons and the trifluoromethyl group's carbon should be present. ¹⁹F NMR is also a valuable tool for confirming the presence and purity of the fluorinated compound.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show the molecular ion corresponding to the free base.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound. A suitable chiral stationary phase should be used to separate the (S) and (R) enantiomers.
-
Elemental Analysis: Provides confirmation of the elemental composition of the hydrochloride salt.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (S)-3-(Trifluoromethyl)piperidine hydrochloride.
-
Hazard Statements: The free base, 3-(Trifluoromethyl)piperidine, is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. The hydrochloride salt is expected to have similar irritant properties.
-
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces. * Wear protective gloves, eye protection, and face protection. [9] * Use only outdoors or in a well-ventilated area. [9] * Avoid breathing dust, fumes, gas, mist, vapors, or spray. [9] * In case of contact with skin or eyes, rinse immediately with plenty of water. [9]* Storage: Store in a well-ventilated place and keep the container tightly closed. [9] Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
-
Conclusion
(S)-3-(Trifluoromethyl)piperidine hydrochloride is a strategically important chiral building block for modern drug discovery. Its unique combination of a stereodefined piperidine core and a trifluoromethyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutic agents with enhanced properties. A thorough understanding of its synthesis, properties, and applications is crucial for its effective utilization in the development of next-generation pharmaceuticals.
References
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Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers. Available at: [Link]
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Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. ResearchGate. Available at: [Link]
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Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. Available at: [Link]
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Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. Available at: [Link]
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Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. ACS Publications. Available at: [Link]
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Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. MDPI. Available at: [Link]
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Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. Available at: [Link]
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Structure of trifluoromethyl piperidine derivative. ResearchGate. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications. Available at: [Link]
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Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]
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Scheme 3, Synthesis of the piperidine modification analogs. NCBI Bookshelf. Available at: [Link]
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(S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio. Available at: [Link]
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Electronic Supplementary Information (ESI) for Ruppert-Prakash reaction. The Royal Society of Chemistry. Available at: [Link]
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Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC - NIH. Available at: [Link]
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¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]
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(S)-3-(Trifluoromethyl)piperidine hydrochloride, 95% Purity. Stancol. Available at: [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of (S)-3-(Trifluoromethyl)piperidine Hydrochloride
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved pharmaceutical agents. The introduction of a trifluoromethyl (CF₃) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, increasing lipophilicity, and modulating binding affinity. (S)-3-(Trifluoromethyl)piperidine hydrochloride, a chiral building block, is therefore of considerable interest to researchers and professionals in drug discovery and development. This guide provides an in-depth analysis of the primary synthetic pathways to this valuable compound, offering insights into the rationale behind methodological choices, detailed experimental protocols, and a comparative overview of the available strategies.
Core Synthetic Strategies
The synthesis of enantiomerically pure (S)-3-(trifluoromethyl)piperidine hydrochloride can be broadly approached through several distinct strategies, each with its own set of advantages and challenges. This guide will focus on three principal pathways:
-
Asymmetric Hydrogenation of a Pyridinium Salt: A direct and highly efficient method for establishing the chiral center.
-
Diastereoselective Intramolecular Mannich Reaction: A powerful cyclization strategy for constructing the piperidine ring with excellent stereocontrol.
-
Classical Chiral Resolution of a Racemic Mixture: A traditional and often reliable method for separating the desired enantiomer.
A comparative analysis of these routes is provided to aid in the selection of the most appropriate method based on factors such as scalability, cost, and available resources.
Pathway 1: Asymmetric Hydrogenation of 3-(Trifluoromethyl)pyridinium Salt
This approach is one of the most elegant and atom-economical methods for the synthesis of (S)-3-(trifluoromethyl)piperidine. The core of this strategy lies in the enantioselective reduction of a prochiral 3-(trifluoromethyl)pyridinium salt using a chiral transition metal catalyst. Both iridium and rhodium-based catalysts have proven effective in this transformation.[1][2] The quaternization of the pyridine nitrogen activates the aromatic ring towards hydrogenation and prevents catalyst poisoning by the starting material or the product.[2]
Scientific Rationale
The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity. The ligand coordinates to the metal center, creating a chiral environment that directs the delivery of hydrogen to one face of the substrate. The use of an N-benzyl protecting group on the pyridinium salt is common, as it can be readily removed in a subsequent hydrogenolysis step. The addition of a base, such as triethylamine, has been shown to be crucial in the rhodium-catalyzed hydrogenation of 3-substituted pyridinium salts, leading to significantly improved enantiomeric excess.[3][4] This is attributed to the in situ formation of a more reactive enamine intermediate.
Experimental Protocol
Step 1: Synthesis of N-Benzyl-3-(trifluoromethyl)pyridinium Bromide
-
To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in acetonitrile (5 mL/mmol) is added benzyl bromide (1.1 eq).
-
The reaction mixture is heated to reflux for 12 hours.
-
After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the pyridinium salt.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure reactor is charged with [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand such as (R)-Josiphos (1.1 mol%) in a degassed solvent mixture of THF and methanol (1:1).
-
The catalyst solution is stirred for 30 minutes.
-
N-Benzyl-3-(trifluoromethyl)pyridinium bromide (1.0 eq) and triethylamine (1.2 eq) are added to the reactor.
-
The reactor is sealed, removed from the glovebox, and pressurized with hydrogen gas (50 bar).
-
The reaction is stirred at 50 °C for 24 hours.
-
Upon completion, the reactor is carefully depressurized, and the solvent is removed under reduced pressure.
Step 3: Deprotection and Hydrochloride Salt Formation
-
The crude N-benzyl-(S)-3-(trifluoromethyl)piperidine is dissolved in methanol.
-
Palladium on carbon (10 wt%, 5 mol%) is added to the solution.
-
The mixture is hydrogenated at 50 psi overnight to cleave the benzyl group.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated.
-
The resulting free base is dissolved in diethyl ether and cooled to 0 °C.
-
A solution of HCl in diethyl ether (2 M) is added dropwise until precipitation is complete.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried to afford (S)-3-(trifluoromethyl)piperidine hydrochloride.[5]
Workflow Diagram
Caption: Asymmetric Hydrogenation Workflow.
Pathway 2: Diastereoselective Intramolecular Mannich Reaction
This pathway constructs the chiral piperidine ring through a diastereoselective intramolecular cyclization. The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[6] In this intramolecular variant, a chiral amine is tethered to a precursor that undergoes cyclization to form the piperidine ring, with the stereochemistry being directed by the existing chiral center.
Scientific Rationale
The key to this strategy is the use of a chiral auxiliary or a chiral starting material to introduce the initial stereocenter. This stereocenter then directs the formation of the new stereocenter at the 3-position of the piperidine ring during the intramolecular Mannich cyclization. The trifluoromethyl group can be introduced early in the synthesis, for example, by using a trifluoromethyl-containing building block. This method offers excellent control over the stereochemistry of the final product.[7][8]
Experimental Protocol
Step 1: Synthesis of Chiral Amino Ketal Precursor
-
A chiral amine, such as (R)-phenylglycinol, is condensed with a trifluoromethyl-containing β-ketoester to form a chiral enamine.
-
The enamine is then reduced with a hydride source, such as sodium borohydride, to yield a chiral amino ester with high diastereoselectivity.
-
The ester is subsequently converted to a suitable functional group for the intramolecular cyclization, such as an aldehyde or a protected ketone (ketal).
Step 2: Intramolecular Mannich Cyclization
-
The chiral amino ketal precursor is treated with a Lewis acid or a Brønsted acid to promote the intramolecular Mannich reaction.
-
The cyclization proceeds via an iminium ion intermediate, which is attacked by the enol or enolate equivalent part of the molecule. The existing stereocenter directs the facial selectivity of this attack.
-
The resulting cyclized product is a protected (S)-3-(trifluoromethyl)piperidine derivative.
Step 3: Deprotection and Hydrochloride Salt Formation
-
The chiral auxiliary and any other protecting groups are removed under appropriate conditions (e.g., hydrogenolysis for a benzyl-type auxiliary).
-
The free (S)-3-(trifluoromethyl)piperidine is then converted to its hydrochloride salt as described in Pathway 1.
Workflow Diagram
Caption: Intramolecular Mannich Reaction Workflow.
Pathway 3: Classical Chiral Resolution
This traditional method involves the separation of a racemic mixture of 3-(trifluoromethyl)piperidine using a chiral resolving agent. The racemic amine reacts with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[9]
Scientific Rationale
The success of this method hinges on the selection of an appropriate chiral resolving agent that forms well-defined, crystalline salts with the racemic amine and exhibits a significant difference in solubility between the two diastereomers. Tartaric acid derivatives, such as di-p-toluoyl-L-tartaric acid, are commonly used for the resolution of amines.[10] The choice of solvent is also critical for achieving efficient separation.
Experimental Protocol
Step 1: Synthesis of Racemic 3-(Trifluoromethyl)piperidine
-
Racemic 3-(trifluoromethyl)piperidine can be synthesized from nipecotic acid (piperidine-3-carboxylic acid) using a fluorinating agent like sulfur tetrafluoride (SF₄).[11]
-
In a pressure reactor, nipecotic acid is treated with SF₄ in a suitable solvent.
-
After the reaction, the mixture is carefully quenched and worked up to isolate the racemic free base.
Step 2: Diastereomeric Salt Formation and Fractional Crystallization
-
The racemic 3-(trifluoromethyl)piperidine (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.
-
A solution of the chiral resolving agent, for example, di-p-toluoyl-L-tartaric acid (0.5 eq), in the same solvent is added to the amine solution.
-
The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
The crystals are collected by filtration. The enantiomeric purity of the salt can be improved by recrystallization.
Step 3: Liberation of the Free Amine and Hydrochloride Salt Formation
-
The resolved diastereomeric salt is treated with a base, such as aqueous sodium hydroxide, to liberate the free (S)-3-(trifluoromethyl)piperidine.
-
The free amine is extracted into an organic solvent, dried, and concentrated.
-
The enantiomerically enriched free base is then converted to its hydrochloride salt as previously described.
Workflow Diagram
Caption: Chiral Resolution Workflow.
Comparative Analysis of Synthetic Pathways
| Feature | Asymmetric Hydrogenation | Intramolecular Mannich Reaction | Chiral Resolution |
| Overall Yield | Moderate to High | Moderate | Low (theoretically max 50%) |
| Enantioselectivity | High (often >90% ee)[4] | Very High (often >98% de) | High (after recrystallization) |
| Scalability | Good | Moderate | Can be challenging |
| Cost | High (catalyst) | Moderate | Low to Moderate |
| Safety Concerns | High-pressure hydrogenation | Use of potentially hazardous reagents | Standard chemical hazards |
| Key Advantage | Atom-economical, direct | Excellent stereocontrol | Technically simpler concept |
| Key Disadvantage | Expensive catalyst, high pressure | Multi-step synthesis of precursor | Inefficient, discards one enantiomer |
Conclusion
The synthesis of (S)-3-(trifluoromethyl)piperidine hydrochloride can be accomplished through several effective strategies. The choice of the optimal pathway will be dictated by the specific requirements of the project, including scale, cost, and desired purity. Asymmetric hydrogenation stands out as a highly efficient and elegant approach for large-scale production, provided the cost of the catalyst is not prohibitive. The intramolecular Mannich reaction offers exceptional stereocontrol and is an excellent choice for accessing highly pure material, particularly in a research and development setting. Classical chiral resolution, while less atom-economical, remains a viable and often practical option, especially when a robust and efficient crystallization can be developed. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize this important chiral building block.
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Physical and chemical properties of (S)-3-(trifluoromethyl)piperidine hydrochloride
An In-depth Technical Guide to (S)-3-(Trifluoromethyl)piperidine Hydrochloride: Properties, Analysis, and Applications
Executive Summary
(S)-3-(Trifluoromethyl)piperidine hydrochloride is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the piperidine scaffold imparts unique stereoelectronic properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive overview of the physical and chemical properties of (S)-3-(trifluoromethyl)piperidine hydrochloride, detailed protocols for its analytical characterization, insights into its synthetic considerations, and a discussion of its applications as a crucial building block for novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their work.
Introduction: The Strategic Value of Fluorinated Piperidines
The piperidine ring is a privileged scaffold, forming the core of numerous approved pharmaceutical agents due to its favorable physicochemical properties and its ability to serve as a versatile template for exploring chemical space.[1][2] When combined with a trifluoromethyl (CF₃) group—a key pharmacophore known for enhancing metabolic stability, binding affinity, and lipophilicity—the resulting trifluoromethylpiperidine structure becomes a powerful tool in modern drug design.[3]
(S)-3-(Trifluoromethyl)piperidine hydrochloride (CAS No: 737760-98-4) is the hydrochloride salt of the (S)-enantiomer of 3-(trifluoromethyl)piperidine. The specific stereochemistry at the C3 position is critical, as biological targets are often exquisitely sensitive to the three-dimensional arrangement of interacting molecules. The hydrochloride form enhances the compound's stability and handling characteristics, presenting it as a crystalline solid that is more amenable to storage and formulation than its free base counterpart.
Physicochemical Properties
The fundamental physical and chemical properties of (S)-3-(trifluoromethyl)piperidine hydrochloride are summarized below. These characteristics are foundational for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source(s) |
| CAS Number | 737760-98-4 | [4][5][6] |
| Molecular Formula | C₆H₁₁ClF₃N | [4][7][8] |
| Molecular Weight | 189.61 g/mol | [4][6][7] |
| Appearance | White to off-white powder; Lyophilized powder | [5][7][8] |
| Melting Point | 183 - 187 °C | [7] |
| Solubility | Soluble in organic solvents | [7] |
| Stability | Stable under normal conditions | [7] |
| Storage Conditions | Store at 2-8°C or -20°C under an inert atmosphere | [4][5][8] |
The hydrochloride salt form significantly influences the compound's properties. It increases the melting point and often improves crystallinity compared to the free base. The recommended storage in a refrigerated, inert environment suggests that the compound may be hygroscopic or sensitive to prolonged exposure to atmospheric conditions.[4][5][8]
Chemical Structure and Reactivity
The reactivity of (S)-3-(trifluoromethyl)piperidine hydrochloride is governed by its key structural features: the secondary amine hydrochloride, the chiral center, and the electron-withdrawing trifluoromethyl group.
-
Secondary Amine: The nitrogen atom exists as an ammonium chloride salt. For reactions such as N-alkylation or N-acylation, the free base must first be generated by treatment with a suitable base (e.g., triethylamine, sodium bicarbonate). The pKa of the piperidinium ion is lowered by the inductive effect of the adjacent CF₃ group, making it a stronger acid (and the free base a weaker base) than piperidine itself.
-
Trifluoromethyl Group: The CF₃ group is chemically robust and generally unreactive under standard synthetic conditions. Its primary role is steric and electronic; its strong electron-withdrawing nature influences the reactivity of the rest of the molecule.
-
Stereocenter: The chiral center at the C3 position is fixed. Synthetic transformations must be designed to avoid racemization if stereochemical integrity is to be maintained, which is paramount for targeted drug development.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation.
-
¹H NMR: The spectrum will show a complex set of overlapping multiplets in the aliphatic region (approx. 1.5-3.5 ppm) corresponding to the diastereotopic protons of the piperidine ring. The proton at C3, adjacent to the CF₃ group, will be deshielded. The N-H protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will display six distinct signals for the piperidine carbons. The carbon of the CF₃ group will appear as a characteristic quartet due to one-bond C-F coupling. The C3 carbon will also be influenced by coupling to the fluorine atoms.
-
¹⁹F NMR: This is a crucial and straightforward experiment for fluorinated molecules. The spectrum is expected to show a single, sharp singlet, confirming the presence of a single type of trifluoromethyl group.[9]
Step-by-Step Protocol: NMR Sample Preparation and Analysis
This protocol provides a self-validating workflow for acquiring high-quality NMR data.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-3-(trifluoromethyl)piperidine hydrochloride and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and allows for the observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Acquire a ¹⁹F NMR spectrum, ensuring the spectral width is appropriate for trifluoromethyl groups.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum to determine proton ratios and verify the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The expected spectrum for this compound would show:
-
N-H Stretching: A broad and strong absorption band in the 2700-3300 cm⁻¹ region, characteristic of an ammonium salt.
-
C-H Stretching: Sharp peaks just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C-F Stretching: Very strong and characteristic absorption bands in the 1000-1350 cm⁻¹ region.[10]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using electrospray ionization (ESI) in positive mode, the expected parent ion would be the free base [M+H]⁺ at m/z 154.08, corresponding to the formula [C₆H₁₁F₃N]⁺. Key fragmentation pathways would likely involve the loss of the CF₃ group or cleavage of the piperidine ring.
Synthesis and Stereocontrol
The synthesis of enantiomerically pure compounds like (S)-3-(trifluoromethyl)piperidine is a critical challenge. Methods often rely on asymmetric synthesis or the resolution of a racemic mixture. A common strategy involves the asymmetric hydrogenation of a corresponding 3-(trifluoromethyl)pyridine precursor using a chiral catalyst.
Caption: Conceptual workflow for the synthesis of the target compound.
The choice of catalyst and reaction conditions in the hydrogenation step is paramount for achieving high enantiomeric excess, ensuring the final product is suitable for pharmaceutical applications where single-enantiomer drugs are the standard.
Applications in Medicinal Chemistry
(S)-3-(Trifluoromethyl)piperidine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value building block. Its utility lies in its ability to introduce a specific 3D-shaped, fluorinated motif into larger, more complex molecules.
A 3D Fragment for Modern Drug Discovery
Modern fragment-based drug discovery (FBDD) increasingly seeks to move beyond flat, aromatic fragments to better explore the three-dimensional binding pockets of protein targets.[11] The saturated, stereochemically defined piperidine ring provides a rigid, chair-like conformation, while the trifluoromethyl group acts as a potent molecular recognition element. This combination makes the compound an ideal starting point for building drug candidates with improved properties.
Case Study: Inhibition of the HDM2-p53 Interaction
The piperidine scaffold has been successfully employed in the design of small-molecule inhibitors of the HDM2-p53 protein-protein interaction, a key target in oncology.[12] In this context, the piperidine core serves as a scaffold to correctly orient substituents that mimic the key amino acid residues of p53 (Phe, Trp, Leu). The trifluoromethyl group can be used to enhance binding in hydrophobic pockets and improve drug-like properties. While not this exact molecule, related trifluoromethyl-substituted piperidines have been pivotal in developing potent and efficacious inhibitors.[12]
Caption: The role of the compound as a building block in drug discovery.
Safety and Handling
As a laboratory chemical, (S)-3-(trifluoromethyl)piperidine hydrochloride must be handled with appropriate precautions.
| Safety Information | Details | Source(s) |
| Pictograms | GHS07 (Exclamation Mark) | [13] |
| Signal Word | Warning | [13] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [13][14] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [13][14] |
Step-by-Step Protocol: Safe Laboratory Handling
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Dispensing: When weighing or transferring the solid, avoid generating dust. Use a spatula and handle it carefully. Keep the container tightly closed when not in use.[14][15]
-
Spill Response: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[14] Clean the spill area thoroughly with soap and water.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[14]
-
Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[14]
Conclusion
(S)-3-(Trifluoromethyl)piperidine hydrochloride is a strategically important chiral building block for the synthesis of novel chemical entities in drug discovery. Its well-defined stereochemistry, combined with the beneficial electronic properties of the trifluoromethyl group, provides a robust starting point for creating compounds with enhanced biological activity and improved pharmacokinetic profiles. A thorough understanding of its physicochemical properties, analytical signatures, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the research and development of next-generation therapeutics.
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Cusabio. (n.d.). (S)-3-(trifluoromethyl)-piperidine-HCl. Retrieved from [Link]
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Rew, Y., et al. (2014). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 57(15), 6640–6658. Retrieved from [Link]
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Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(43), 8479-8487. Retrieved from [Link]
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Staack, R. F., et al. (2003). New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. Journal of Mass Spectrometry, 38(9), 971-81. Retrieved from [Link]
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(S)-3-(Trifluoromethyl)piperidine hydrochloride molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of (S)-3-(Trifluoromethyl)piperidine Hydrochloride
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its three-dimensional, non-planar structure allows for the precise spatial orientation of substituents, which is critical for molecular recognition and interaction with biological targets. When this versatile scaffold is functionalized with a trifluoromethyl (CF₃) group, it gives rise to a building block of significant strategic value for drug development professionals.
The incorporation of a trifluoromethyl group is a well-established strategy to enhance the pharmacological profile of drug candidates.[3][4] This group can improve metabolic stability by blocking sites of oxidation, increase lipophilicity to enhance membrane permeability, and modulate the acidity or basicity of nearby functional groups.[3][4] Specifically, (S)-3-(Trifluoromethyl)piperidine hydrochloride is a chiral building block that combines the conformational constraints of the piperidine ring with the potent electronic and steric properties of the CF₃ group, making it an invaluable synthon for creating novel therapeutics.[5] Understanding the nuanced details of its molecular structure and conformational behavior is paramount for harnessing its full potential in rational drug design.
This technical guide provides an in-depth analysis of the solid-state and solution-phase structure of (S)-3-(Trifluoromethyl)piperidine hydrochloride, offering insights grounded in established experimental and computational methodologies.
Synthesis and Stereochemical Integrity
The synthesis of trifluoromethylated piperidines can be achieved through various routes, including the fluorination of corresponding piperidine carboxylic acids or their derivatives using reagents like sulfur tetrafluoride (SF₄).[6] Other methods involve multi-step sequences starting from appropriately substituted pyridines or employing trifluoromethylating agents.[6][7] A critical aspect of the synthesis is the control of stereochemistry at the C3 position to yield the desired (S)-enantiomer. This is crucial as the biological activity of chiral molecules is often highly dependent on their specific stereoisomeric form.
The hydrochloride salt is typically prepared by treating the free base form of the piperidine with hydrochloric acid.[2][8] This conversion yields a stable, crystalline solid that is often easier to handle, purify, and store compared to the free base, which may be a liquid or a low-melting solid.[2]
Molecular Structure in the Solid State: An X-ray Crystallography Perspective
In the solid state, the molecular structure of (S)-3-(Trifluoromethyl)piperidine hydrochloride is best elucidated by single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the unambiguous determination of bond lengths, bond angles, and the overall conformation of the molecule within the crystal lattice.
Based on extensive studies of related piperidinium salts, the following features are expected:[9][10][11]
-
Piperidinium Ring Conformation : The six-membered piperidine ring will adopt a stable chair conformation . This arrangement minimizes both angle strain and torsional strain, representing the lowest energy conformation for the ring system.[1][11]
-
Protonation Site : The nitrogen atom of the piperidine ring will be protonated, forming a positively charged ammonium cation (piperidinium).
-
Counter-ion Interaction : The chloride anion (Cl⁻) will be positioned to form a strong N⁺-H···Cl⁻ hydrogen bond with the piperidinium cation, which is a dominant interaction governing the crystal packing.[9]
-
Substituent Orientation : The trifluoromethyl group at the C3 position can, in principle, occupy either an axial or an equatorial position. In the solid state, the molecule will adopt the conformation that allows for the most efficient crystal packing, which typically corresponds to the lowest energy conformer. For a bulky substituent like the CF₃ group, the equatorial orientation is strongly favored to avoid steric clashes (1,3-diaxial interactions) with the axial hydrogens on C1 and C5.
Conformational Analysis in Solution: A Dynamic Equilibrium
In solution, (S)-3-(Trifluoromethyl)piperidine hydrochloride exists in a dynamic equilibrium between two primary chair conformations, which interconvert via a higher-energy twist-boat intermediate. This equilibrium is defined by the orientation of the trifluoromethyl group, which can be either axial or equatorial.
Caption: Chair-chair interconversion of (S)-3-(trifluoromethyl)piperidine.
The position of this equilibrium is dictated by a delicate balance of steric, electronic, and solvent effects.
Steric Effects: The A-Value
The steric bulk of a substituent is commonly quantified by its conformational free energy, or "A-value," which represents the energy penalty for placing that group in an axial position on a cyclohexane ring.[12] The trifluoromethyl group has a significant A-value, experimentally determined to be approximately 2.1 kcal/mol.[13] This large value reflects the severe steric repulsion (1,3-diaxial interactions) that occurs between an axial CF₃ group and the axial hydrogens on the same side of the ring. Based on sterics alone, the equatorial conformer would be overwhelmingly favored.
Stereoelectronic Effects
Beyond simple sterics, electronic interactions can significantly influence conformational preferences, particularly with highly electronegative substituents.
-
Hyperconjugation : Interactions between filled bonding orbitals and empty anti-bonding orbitals (e.g., σ → σ) can stabilize certain conformations. For fluorinated piperidines, hyperconjugative interactions between axial C-H bonds and the low-lying σ orbitals of the C-F and C-N bonds can play a role.[14][15]
-
Electrostatic Interactions : In the protonated hydrochloride salt, a powerful electrostatic interaction arises between the positively charged nitrogen (N⁺-H) and the partial negative charges on the fluorine atoms of the CF₃ group.[16] This attractive charge-dipole interaction can preferentially stabilize the axial conformer, where the CF₃ group is closer to the ring nitrogen, thus counteracting the steric preference for the equatorial position.[16][17] Studies on simpler 4-substituted piperidinium salts have shown that polar substituents often lead to a notable stabilization of the axial conformer upon protonation.[16]
Solvent Effects
The choice of solvent can modulate the conformational equilibrium. Polar solvents can stabilize the conformer with the larger overall dipole moment.[14][17][18] For charged species like piperidinium salts, solvation plays a critical role in stabilizing the molecule, and changes in solvent polarity can shift the equilibrium between the axial and equatorial forms.[14][17]
The Predicted Equilibrium
For (S)-3-(Trifluoromethyl)piperidine hydrochloride, there is a competition between the strong steric preference for the equatorial conformer (driven by the large A-value of the CF₃ group) and the stabilizing electrostatic effects that favor the axial conformer in the protonated state. While the equatorial conformer is expected to be the major species in most solvents, the population of the axial conformer may be significantly higher than what would be predicted based on sterics alone, due to these counteracting electronic forces.
| Conformer Feature | Equatorial CF₃ Conformer | Axial CF₃ Conformer |
| Steric Strain | Lower (Favored) | Higher (Disfavored due to 1,3-diaxial interactions) |
| Electrostatic Interaction | Weaker (N⁺-H and CF₃ are further apart) | Stronger (Favored due to proximity of N⁺-H and CF₃) |
| Predicted Population | Major conformer | Minor, but potentially significant, conformer |
Methodologies for Structural and Conformational Analysis
A comprehensive understanding of the title compound requires a multi-pronged approach combining spectroscopy, diffraction, and computational modeling.
Caption: Workflow for comprehensive conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for studying molecular conformation and dynamics in solution.[19]
Protocol:
-
Sample Preparation : Dissolve 5-10 mg of (S)-3-(Trifluoromethyl)piperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the conformational equilibrium.[20]
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum to observe chemical shifts and proton-proton coupling constants (³J(H,H)).
-
Acquire a ¹⁹F NMR spectrum (proton-coupled and decoupled) to observe the fluorine chemical shift and H-F coupling constants.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) for unambiguous signal assignment.
-
-
Spectral Analysis :
-
Coupling Constants : The magnitude of vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled nuclei. Large ³J(H,H) values (~10-13 Hz) between adjacent ring protons are indicative of a trans-diaxial relationship, while smaller values (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This data allows for the determination of the dominant chair conformation.
-
¹⁹F NMR : The coupling constants between the fluorine nuclei and adjacent protons (³J(F,H)) are also highly informative for determining the axial/equatorial preference of the CF₃ group.[14]
-
-
Variable Temperature (VT) NMR : By acquiring spectra at different temperatures, one can observe the coalescence of signals as the rate of chair-chair interconversion increases. This allows for the calculation of the energy barrier (ΔG‡) for the process and the thermodynamic parameters (ΔH°, ΔS°) for the equilibrium.[13]
Single-Crystal X-ray Diffraction
This method provides the definitive solid-state structure.
Protocol:
-
Crystal Growth : Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion. Converting the compound to its hydrochloride salt often facilitates the growth of high-quality crystals.[9][10]
-
Data Collection : Mount a suitable crystal on a diffractometer and expose it to a monochromatic X-ray beam.
-
Structure Solution and Refinement : The diffraction pattern is used to calculate an electron density map, from which the atomic positions are determined and refined to yield a precise 3D model of the molecule as it exists in the crystal.
Computational Chemistry
Computational methods complement experimental data by providing insights into the relative energies of different conformers and the transition states that connect them.[21]
Protocol:
-
Conformational Search : Perform a systematic or stochastic conformational search to identify all low-energy minima for both the axial and equatorial conformers.
-
Geometry Optimization and Energy Calculation : Optimize the geometry of each identified conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G(d,p)).[11] Include a polarizable continuum model (PCM) to simulate the effect of the solvent.[15]
-
Population Analysis : Calculate the relative energies (ΔG) of the conformers. These energies can be used in the Boltzmann equation to predict the equilibrium populations of the axial and equatorial forms, which can then be compared with experimental NMR data.
Conclusion and Implications for Drug Design
The molecular structure of (S)-3-(Trifluoromethyl)piperidine hydrochloride is characterized by a stable chair conformation of the piperidinium ring. In solution, it exists as a dynamic equilibrium between equatorial and axial conformers of the trifluoromethyl group. This equilibrium is governed by a compelling interplay between the sterically dominant preference for the equatorial position and stabilizing electronic effects that favor the axial conformer in the protonated state.
For drug development professionals, this conformational behavior has profound implications. The ability to predict and control the three-dimensional shape of the piperidine scaffold is essential for optimizing ligand-receptor interactions. The knowledge that the axial conformer may be more populated than sterics would suggest allows for the design of molecules that can present substituents in less intuitive spatial arrangements. By leveraging a combination of NMR spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a detailed understanding of this key building block, enabling a more rational and effective approach to the design of next-generation therapeutics.
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- 9. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 1. Description of the method for the trifluoromethyl group - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 17. d-nb.info [d-nb.info]
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The Trifluoromethylpiperidine Moiety: A Keystone in Modern Drug Discovery and Mechanistic Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous and versatile heterocyclic scaffolds, forming the core of numerous natural products and synthetic drugs.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide array of biological macromolecules. The strategic incorporation of a trifluoromethyl (CF3) group onto this privileged scaffold has emerged as a powerful tactic in modern drug design. This is due to the unique physicochemical properties the CF3 group imparts, including increased metabolic stability, enhanced lipophilicity, and altered pKa, which can profoundly influence a compound's pharmacokinetic profile and target engagement.[2][3] This guide provides a comprehensive exploration of the diverse mechanisms of action exhibited by trifluoromethylpiperidine-containing compounds, offering insights into their therapeutic potential and the experimental methodologies used to unravel their complex biological functions.
Section 1: The Trifluoromethyl Group - A Game Changer in Medicinal Chemistry
The trifluoromethyl group is far more than a simple methyl mimic. Its strong electron-withdrawing nature and high lipophilicity dramatically alter the electronic and steric properties of the parent molecule.[2] These changes can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often translates to a longer biological half-life and improved bioavailability.[3]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier. This property is particularly advantageous for developing drugs targeting the central nervous system (CNS).
-
Modulation of pKa: The electron-withdrawing nature of the CF3 group can lower the pKa of nearby basic nitrogen atoms, such as the one in the piperidine ring. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, receptor binding, and off-target activities.
-
Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including hydrophobic interactions and non-canonical hydrogen bonds, leading to enhanced binding affinity and potency.
These properties have led to the successful development of numerous FDA-approved drugs containing the trifluoromethyl group, spanning a wide range of therapeutic areas.[4]
Section 2: Diverse Mechanisms of Action of Trifluoromethylpiperidine-Containing Compounds
The trifluoromethylpiperidine scaffold has proven to be a versatile platform for the development of compounds with a wide range of biological activities. This section will delve into the specific mechanisms of action of these compounds, focusing on their roles as CCR5 receptor antagonists, sodium channel blockers, and modulators of key CNS targets.
CCR5 Receptor Antagonism: Blocking HIV Entry
The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor (GPCR) that plays a crucial role as a co-receptor for the entry of the most common strains of HIV-1 into host immune cells. Trifluoromethylpiperidine-containing compounds have been successfully developed as CCR5 antagonists, effectively blocking this critical step in the viral life cycle.
Mechanism of Action:
Trifluoromethylpiperidine-based CCR5 antagonists are allosteric inhibitors. They do not bind to the same site as the natural chemokine ligands or the viral gp120 protein. Instead, they bind to a hydrophobic pocket located within the transmembrane helices of the CCR5 receptor. This binding event induces a conformational change in the receptor, locking it in an inactive state that is unable to bind to the HIV-1 gp120 envelope protein. This prevents the fusion of the viral and cellular membranes, thereby inhibiting viral entry.
Signaling Pathway: Inhibition of HIV-1 Entry via CCR5 Antagonism
Caption: Workflow for characterizing sodium channel blockers using whole-cell patch-clamp.
Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol describes the basic steps for recording sodium currents from a cell line expressing a specific sodium channel subtype (e.g., Nav1.5) and assessing the effect of a test compound. [5][6][7][8][9]
-
Cell Culture: Culture cells stably expressing the sodium channel of interest on glass coverslips.
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): e.g., 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2 with CsOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope.
-
Lower the micropipette and form a high-resistance (>1 GΩ) seal with the membrane of a single cell.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
-
Drug Application: Perfuse the external solution containing the test compound at various concentrations onto the cell.
-
Data Acquisition and Analysis:
-
Record the sodium currents before and after drug application.
-
Measure the peak current amplitude at each voltage step.
-
Plot the current-voltage (I-V) relationship.
-
To assess use-dependent block, apply a train of depolarizing pulses at a high frequency (e.g., 10 Hz) and measure the progressive decrease in current amplitude.
-
Calculate the IC50 for the block of the sodium current.
-
Table 1: Inhibitory Potency of Selected Sodium Channel Blockers
| Compound | Sodium Channel Subtype | IC50 (µM) | Reference |
| Trifluoperazine | hNav1.5 | 15.5 | [10] |
| Lamotrigine | Nav1.5 | 12.2 (ramp) | [11] |
| Cenobamate | Nav1.5 | 655 | [8] |
| Flecainide | Nav1.5 | 27.7 | [8] |
| Mexiletine | Nav1.5 | 136.6 | [8] |
Modulation of Central Nervous System Targets
The ability of the trifluoromethylpiperidine scaffold to cross the blood-brain barrier has made it an attractive starting point for the development of CNS-active agents. These compounds have been shown to interact with a variety of CNS targets, including acetylcholinesterase, GABA receptors, dopamine receptors, and serotonin receptors.
Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE increases the levels of acetylcholine, which is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.
Mechanism of Action:
Trifluoromethylpiperidine-containing compounds can act as inhibitors of AChE. The piperidine nitrogen can interact with the anionic subsite of the enzyme's active site, while other parts of the molecule can form interactions with the catalytic or peripheral anionic sites. The trifluoromethyl group can contribute to the binding affinity through hydrophobic interactions.
Experimental Protocol: Ellman's Method for a-Amylase Inhibition Assay
This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors. [9][11][12][13]
-
Reagents:
-
Phosphate buffer (pH 8.0).
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution.
-
Acetylthiocholine iodide (ATCI) solution (substrate).
-
AChE enzyme solution.
-
Test compound solution.
-
-
Assay Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution and pre-incubate for a specified time.
-
Initiate the reaction by adding the ATCI substrate.
-
-
Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (the product of ATCI hydrolysis) with DTNB.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC50 value.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. GABA-A receptors are ligand-gated ion channels that are permeable to chloride ions. Positive allosteric modulators of GABA-A receptors enhance the action of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and anticonvulsant effects.
Potential Mechanism of Action:
Trifluoromethylpiperidine derivatives have the potential to act as positive allosteric modulators of GABA-A receptors. [14]They are hypothesized to bind to a site on the receptor that is distinct from the GABA binding site. This binding is thought to increase the affinity of GABA for its binding site or to enhance the channel opening in response to GABA binding, leading to a greater influx of chloride ions and hyperpolarization of the neuron.
Signaling Pathway: Positive Allosteric Modulation of the GABA-A Receptor
Caption: Enhancement of GABAergic inhibition by a positive allosteric modulator. [10][15][16][17][18][19]
Dopamine and serotonin are key neurotransmitters involved in the regulation of mood, cognition, and motor control. Trifluoromethylpiperidine-containing compounds have been investigated for their ability to modulate dopamine and serotonin receptors, suggesting their potential as treatments for a range of psychiatric and neurological disorders. [20][21][22][23][24][25][26][27][28][29][30] Potential Mechanisms of Action:
-
Dopamine Receptors: Derivatives of trifluoromethylphenylpiperazine have shown affinity for dopamine D2 and D3 receptors, suggesting they could act as agonists, antagonists, or partial agonists at these receptors. [27]Such compounds could have applications in the treatment of schizophrenia, Parkinson's disease, and addiction.
-
Serotonin Receptors: The trifluoromethylphenylpiperazine scaffold has also been shown to interact with various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2B receptors. [21]Depending on their specific activity at these receptors, these compounds could have antidepressant, anxiolytic, or antipsychotic effects.
Further research is needed to fully elucidate the specific binding modes and functional activities of trifluoromethylpiperidine derivatives at these important CNS targets.
Section 3: Synthesis and Future Directions
The synthesis of trifluoromethylpiperidine-containing compounds often presents unique challenges due to the electronic properties of the trifluoromethyl group. However, significant advances in synthetic methodology have enabled the efficient construction of a wide variety of these derivatives, paving the way for further exploration of their therapeutic potential. [1][31] The diverse mechanisms of action highlighted in this guide underscore the remarkable versatility of the trifluoromethylpiperidine scaffold in drug discovery. Future research in this area will likely focus on:
-
Target Selectivity: Fine-tuning the structure of these compounds to achieve greater selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.
-
Polypharmacology: Designing single molecules that can modulate multiple targets involved in a particular disease, which may offer enhanced therapeutic efficacy.
-
Clinical Translation: Advancing the most promising candidates through preclinical and clinical development to bring new and effective treatments to patients.
The continued exploration of the chemistry and biology of trifluoromethylpiperidine-containing compounds holds immense promise for the future of medicine.
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A Comprehensive Guide to Trifluoromethylated Piperidines in Modern Drug Discovery: Synthesis, Properties, and Therapeutic Applications
Executive Summary: The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs.[1][2] Its conformational flexibility and basic nitrogen atom make it an ideal scaffold for interacting with biological targets. In parallel, the strategic incorporation of fluorine, particularly as a trifluoromethyl (CF3) group, has become a powerhouse tactic in drug design.[3] The CF3 group can profoundly modulate a molecule's physicochemical and pharmacological properties, including its metabolic stability, lipophilicity, and binding affinity.[4][5] This guide provides an in-depth exploration of the intersection of these two critical components: the trifluoromethylated piperidine. We will dissect the synthetic methodologies for creating these valuable structures, analyze the transformative impact of the CF3 group on the piperidine scaffold's properties, and showcase key case studies where this chemical partnership has led to the discovery of potent and efficacious therapeutic agents.
The Strategic Imperative of Fluorination in Piperidine Scaffolds
The Piperidine Moiety: A Privileged Scaffold
The piperidine nucleus is one of the most ubiquitous heterocyclic cores found in bioactive compounds.[6] Its prevalence stems from its ability to serve as a versatile scaffold, offering conformational pre-organization and a basic nitrogen atom that is often crucial for forming salt bridges or hydrogen bonds with protein targets. This has cemented its role in a wide array of therapeutics, from antipsychotics like risperidone to analgesics.[1]
The Trifluoromethyl Group: More Than a Bulky Methyl
The trifluoromethyl group is frequently employed in medicinal chemistry to enhance the properties of a lead compound.[7][8] Its influence is multifaceted:
-
High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing inductive effect, which can significantly alter the electronics of the parent molecule.[4]
-
Enhanced Lipophilicity: The CF3 group is significantly more lipophilic (Hansch π value of +0.88) than a methyl group, which can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[5][9][10]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5][9] This can increase a drug's half-life and bioavailability.
-
Steric and Conformational Effects: Being bulkier than a methyl group, the CF3 substituent can act as a steric shield or enforce a specific, bioactive conformation.[9]
Synergy: The Transformative Effect of Trifluoromethylating a Piperidine
Combining the CF3 group with the piperidine scaffold creates a powerful synergy. The primary effect is the modulation of the piperidine nitrogen's basicity (pKa). The strong electron-withdrawing nature of the CF3 group lowers the pKa of the nitrogen, reducing the extent of protonation at physiological pH. This can be critical for fine-tuning drug-receptor interactions and improving cell permeability, as the neutral form of a drug is typically better at crossing membranes. Furthermore, blocking a potential site of metabolism on the piperidine ring with a stable CF3 group can dramatically improve a compound's pharmacokinetic profile.[11]
Synthetic Strategies for Accessing Trifluoromethylated Piperidines
The synthesis of trifluoromethylated piperidines can be broadly categorized into two approaches: the introduction of a CF3 group onto a pre-formed piperidine ring, or the construction of the ring using a CF3-containing building block. A variety of methods have been developed, reflecting the high demand for these structures.[6][12][13]
Post-Formation Trifluoromethylation of Piperidine Scaffolds
-
From Carboxylic Acids: One of the earliest methods involved the treatment of pipecolic acid with sulfur tetrafluoride (SF4) to generate 2-(trifluoromethyl)piperidine.[6] However, this method often suffers from harsh conditions and very low yields.[6]
-
From Imines/Iminiums: A more modern and efficient strategy involves the nucleophilic trifluoromethylation of imines derived from piperidones or δ-lactams. Reagents like the Ruppert-Prakash reagent (TMSCF3) are widely used for this transformation, often activated by a fluoride source or acid.[6] This method provides direct access to α-trifluoromethyl piperidines.
Ring Construction with CF3-Containing Building Blocks
This approach offers high levels of control over the final structure's stereochemistry.
-
Aza-Diels-Alder Reactions: The [4+2] cycloaddition between a CF3-containing sulfinimine and a diene can produce trifluoromethyl-piperidines with good diastereoselectivity.[6] When optically active sulfinamines are used, high enantioselectivity can also be achieved.[6]
-
Intramolecular Cyclizations: Linear amines containing a vinyl silane and a trifluoromethyl group can undergo a silyl-aza-Prins reaction to form highly functionalized 2-trifluoromethylpiperidines.[6] Similarly, intramolecular Mannich reactions provide another route to these scaffolds.[14][15]
-
Ring Expansion: Starting from 5-membered rings like prolinol derivatives, ring expansion methodologies have also been developed to access 6-membered trifluoromethylated piperidines.[6][13]
Diagrammatic Overview of Synthetic Approaches
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Foreword: The Strategic Value of the (S)-3-(Trifluoromethyl)piperidine Scaffold
An In-Depth Technical Guide: Biological Activity Screening of (S)-3-(Trifluoromethyl)piperidine Derivatives
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in FDA-approved drugs and natural products.[1][2][3] Its conformational flexibility allows it to present substituents in precise three-dimensional orientations, facilitating optimal interactions with biological targets. The introduction of a trifluoromethyl (CF₃) group, particularly at the 3-position, imparts a unique and highly desirable set of properties. The CF₃ group is a powerful bioisostere for methyl or chloro groups that can enhance metabolic stability by blocking oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the basicity (pKa) of the piperidine nitrogen, thereby altering pharmacokinetic profiles.[4][5][6]
The specific focus on the (S)-enantiomer underscores the importance of stereochemistry in modern drug design. Biological systems are chiral, and isolating a single enantiomer is often critical for achieving target selectivity and reducing off-target effects. This guide provides a comprehensive framework for the systematic screening of novel (S)-3-(trifluoromethyl)piperidine derivatives, moving from initial library synthesis to the identification of validated, potent, and selective lead compounds.
Target Landscape & Rationale for Screening
Derivatives of the trifluoromethylpiperidine core have demonstrated a remarkable breadth of biological activities, making them attractive candidates for a wide range of therapeutic areas.[1][7] The choice of screening targets should be guided by both established precedent and the structural novelty of the synthesized library.
Established Target Classes:
-
Central Nervous System (CNS) Targets: The scaffold's ability to cross the blood-brain barrier makes it ideal for targeting CNS disorders. Documented activities include inhibition of monoamine oxidase (MAO-A and MAO-B) for depression and neurodegenerative diseases, and modulation of cholinesterases for Alzheimer's disease.[8][9]
-
Oncology: Piperidine derivatives have been developed as potent anticancer agents.[2] A notable example is the inhibition of the HDM2-p53 protein-protein interaction (PPI), a critical pathway for restoring tumor suppression.[10]
-
Metabolic Diseases: This class of compounds has shown promise in targeting enzymes related to metabolic disorders, such as α-glucosidase for diabetes mellitus.[9]
-
Infectious Diseases: The piperidine nucleus is a component of various antimicrobial and antiviral agents.[1][7]
The strategic rationale for screening these compounds lies in the CF₃ group's ability to form unique interactions (such as halogen bonds) and its strong electron-withdrawing nature, which can fundamentally alter binding affinity and selectivity compared to non-fluorinated analogues.[11]
The Screening Cascade: A Phased Approach to Hit Identification
A robust screening campaign is structured as a cascade, a funneling process that efficiently filters a large library of compounds down to a small number of high-quality lead candidates. Each stage employs assays of increasing complexity and biological relevance.
Caption: A typical drug discovery screening cascade.
Primary High-Throughput Screening (HTS)
The goal of HTS is to rapidly assess the activity of the entire compound library at a single, high concentration (typically 10-20 µM) to identify "hits." The choice of assay is dictated by the biological target.
Common HTS Assay Formats:
| Target Class | Recommended HTS Assay | Principle |
| Enzymes (e.g., Kinases, Proteases) | Fluorescence Intensity (FI) or TR-FRET | Cleavage of a fluorogenic substrate or modulation of a phospho-specific antibody signal.[12] |
| Protein-Protein Interactions (PPI) | AlphaScreen or HTRF | Measures proximity between two binding partners tagged with donor and acceptor beads/fluorophores.[12] |
| GPCRs / Ion Channels | FLIPR (Calcium Flux) Assays | Measures changes in intracellular calcium concentration upon receptor or channel activation/inhibition.[13] |
| Cytotoxicity (Anticancer) | Cell Viability Assays (e.g., CellTiter-Glo®) | Quantifies ATP levels as an indicator of metabolically active cells. |
Expert Insight: For novel targets, developing a robust HTS assay is a critical first step. Key validation parameters include the Z'-factor (a measure of statistical separation between positive and negative controls; a Z' > 0.5 is considered excellent) and tolerance to the library solvent (typically DMSO).
Hit Confirmation and Triage: Ensuring Trustworthiness
Initial hits from HTS can often be false positives. A rigorous triage process is essential to eliminate these artifacts and build confidence in the remaining compounds.[13]
Caption: Decision-making workflow for hit confirmation and triage.
Key Triage Steps:
-
Dose-Response Confirmation: Hits are re-tested in the primary assay across a range of concentrations (e.g., 8-10 points) to generate a dose-response curve and determine potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: The compound is tested in a different assay format that measures the same biological endpoint. For example, if the primary screen was a biochemical enzyme assay, an orthogonal assay could be a cell-based assay measuring the downstream effect of that enzyme's inhibition. This ensures the activity is not an artifact of the primary assay's technology.
-
Counter-Screens for PAINS: Pan-Assay Interference Compounds (PAINS) are chemical structures that frequently appear as hits in many HTS assays through non-specific mechanisms like aggregation, redox cycling, or assay reporter inhibition.[13] Running counter-screens (e.g., a standalone luciferase inhibition assay if the primary assay uses luciferase) is crucial for identifying and removing these problematic compounds.
Secondary Screening: Quantifying Potency and Selectivity
Confirmed hits progress to secondary screening to characterize their pharmacological profile in greater detail.
Hypothetical Screening Data for (S)-3-(CF₃)-Piperidine Derivatives:
| Compound ID | Target A (IC₅₀, nM) | Target B (IC₅₀, nM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (B/A) |
| SC-101 | 15 | 1,250 | > 50 | 83 |
| SC-102 | 2,300 | 4,500 | > 50 | 2 |
| SC-103 | 25 | 30 | 1.2 | 1.2 |
| Parent (H) | 450 | 8,000 | > 50 | 18 |
-
Target A: Primary therapeutic target (e.g., MAO-B).
-
Target B: Key off-target for selectivity (e.g., MAO-A).
-
Selectivity Index: Ratio of off-target to on-target potency. A higher number indicates greater selectivity.
-
Analysis: Compound SC-101 emerges as the most promising lead. It is highly potent, significantly more selective than the non-fluorinated parent compound, and shows no cytotoxicity at effective concentrations. SC-103 is potent but non-selective and cytotoxic, marking it for deprioritization.
Mechanism of Action (MoA) & Target Engagement Studies
Understanding how a compound works is as important as knowing that it works. MoA studies validate that the compound's biological effect is a direct result of binding to the intended target.
Caption: Key experimental approaches for MoA elucidation.
Key Techniques:
-
Enzyme Kinetics: For enzyme inhibitors, kinetic studies determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This provides crucial information for structure-activity relationship (SAR) studies.[9]
-
Biophysical Assays: Techniques like Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), or Isothermal Titration Calorimetry (ITC) provide direct evidence of compound-target binding and can determine the binding affinity (Kᴅ) and stoichiometry.[12]
-
Cellular Thermal Shift Assay (CETSA): This powerful technique confirms target engagement in a physiological context. It measures the change in the thermal stability of a target protein in intact cells upon ligand binding.
Standard Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a reliable method for assessing the general cytotoxicity of lead compounds against a human cancer cell line, a common secondary assay in oncology projects.[14]
Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7, breast cancer)
-
Complete growth medium (e.g., DMEM + 10% FBS + 1% Pen/Strep)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MCF-7 cells.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of the (S)-3-(trifluoromethyl)piperidine derivative in complete medium. Start from a high concentration (e.g., 200 µM).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "cells only" (vehicle control, e.g., 0.1% DMSO) and "media only" (blank) controls.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition:
-
Add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (% Viability) = (Abs_compound / Abs_vehicle) * 100.
-
Plot % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
The (S)-3-(trifluoromethyl)piperidine scaffold is a rich source of potential therapeutics. A successful screening campaign hinges on a logically designed cascade that integrates robust primary assays with rigorous hit validation and in-depth MoA studies. By systematically eliminating artifacts and characterizing the potency, selectivity, and mechanism of promising hits, researchers can efficiently identify high-quality lead candidates for further development. This disciplined, multi-faceted approach maximizes the probability of translating the unique chemical properties of these derivatives into novel, effective medicines.
References
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Abdelshaheed, M., Mamdouh, I., El-Subbagh, H., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
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Tariq, M., et al. (2023). Synthesis, spectro-analytical characterization, in vitro monoamine oxidase-A/B inhibition, and in silico studies of novel densely substituted piperidines. ResearchGate. [Link]
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Ma, J., & Cahard, D. (2004). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 9(5), 345-364. [Link]
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Rew, Y., et al. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(16), 6309-6327. [Link]
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Helmholtz Munich. (n.d.). Compound Screening Platform. Helmholtz Zentrum München. [Link]
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Abdelshaheed, M., Fawzy, I. M., El-Subbagh, H. I., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1). [Link]
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Zafrullah, M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2134-2144. [Link]
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PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. PrepChem.com. [Link]
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Ullah, E., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 275, 116523. [Link]
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Müller, K., Faeh, C., & Diederich, F. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2134-2144. [Link]
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da Silva, G. V. J., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & Medicinal Chemistry, 25(3), 1188-1196. [Link]
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Sridevi, C., & Reddy, N. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(12), 1537. [Link]
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BioAscent. (n.d.). Target Analysis & Bespoke Screening Strategies. BioAscent. [Link]
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Safety and handling precautions for (S)-3-(trifluoromethyl)piperidine hydrochloride
An In-Depth Technical Guide to the Safe Handling of (S)-3-(Trifluoromethyl)piperidine Hydrochloride
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for (S)-3-(trifluoromethyl)piperidine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document moves beyond mere procedural lists to explain the scientific rationale behind each safety recommendation, ensuring a culture of informed caution in the laboratory.
Compound Profile and Hazard Identification
(S)-3-(trifluoromethyl)piperidine hydrochloride is a heterocyclic building block commonly used in medicinal chemistry. Its structure, comprising a piperidine ring, a trifluoromethyl group, and a hydrochloride salt, dictates its specific reactivity and hazard profile. While comprehensive toxicological data for this specific enantiomer is not fully available, the known hazards associated with its structural motifs and related analogs provide a robust basis for risk assessment.[1][2]
The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[3][4] As a solid, the principal route of exposure is through the inhalation of dust or aerosols and direct contact with skin or eyes.[5][6]
GHS Classification Summary
The Globally Harmonized System (GHS) classification, synthesized from data on the compound and its close analogs, provides a clear warning of its potential hazards.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[2][3][4][5] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[2][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2][3][4][5] |
| Acute Toxicity, Oral (Potential) | 4 | H302: Harmful if swallowed.[2][4] |
Note: This table represents a consolidated hazard profile based on available Safety Data Sheets (SDS) for the title compound and its isomers/analogs. Users should always consult the specific SDS provided by their supplier.
Physical and Chemical Properties
Understanding the physical state is critical for anticipating exposure risks. As a solid hydrochloride salt, it has a low vapor pressure, mitigating the risk of vapor inhalation at room temperature. However, its potential to form fine, easily dispersible dust during handling is a primary concern.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClF₃N | [3][7] |
| Molecular Weight | 189.61 g/mol | [3][4][7] |
| Appearance | White to off-white solid | [5] |
| Storage Temperature | Room temperature, in a dry, well-ventilated area | [3][5][8] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure. The causality is clear: prevent the chemical from entering the operator's breathing zone or coming into contact with their body.
Primary Engineering Controls
The primary control is to handle the compound within a system that contains the dust at the source.
-
Certified Chemical Fume Hood: All weighing and transfer operations involving the solid material must be conducted in a properly functioning chemical fume hood to capture any airborne dust.[8][9]
-
Ventilated Enclosures: For larger-scale operations, a glovebox or a powder containment hood provides an even higher level of containment.
-
Safety Stations: A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[6]
Mandatory Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[2][5] | Prevents airborne particles from causing severe eye irritation. Goggles provide a seal around the eyes, offering superior protection over standard safety glasses.[2][5] |
| Skin Protection | Nitrile or neoprene gloves (inspect for integrity before use). A fully buttoned lab coat must be worn.[6][8] | Prevents skin contact that can lead to irritation. Contaminated gloves must be removed using the proper technique to avoid cross-contamination and disposed of as chemical waste.[2][10] |
| Respiratory Protection | Generally not required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary.[6] | Protects against inhalation of fine dust that can cause respiratory tract irritation.[5][6] |
Safe Handling, Storage, and Disposal Protocols
Adherence to standardized workflows is critical for ensuring safety and experimental integrity.
Standard Operating Procedure for Safe Handling
This protocol outlines the essential steps for safely handling (S)-3-(trifluoromethyl)piperidine hydrochloride from receipt to use.
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.
-
Don PPE: Put on a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.
-
Weighing and Transfer: Conduct all weighing and reagent transfers on a disposable weigh paper or within a glass container inside the fume hood. Use spatulas and tools dedicated to this chemical or clean them thoroughly after use. Avoid any actions that could generate dust, such as rapid scraping or pouring from a height.
-
In Solution: Once the compound is dissolved in a solvent, the risk of dust inhalation is eliminated. However, standard protocols for handling chemical solutions should be followed.
-
Post-Handling: Tightly close the container.[5][8] Clean all surfaces of the work area within the fume hood with a damp cloth or towel to collect any residual dust.
-
Decontamination: Dispose of all contaminated disposable materials (gloves, weigh papers, wipes) in a designated, sealed hazardous waste container.[5] Wash hands thoroughly with soap and water after removing gloves.[2][6]
Storage and Stability
-
Storage Conditions: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[5] Keep it away from incompatible materials such as strong oxidizing agents.
-
Causality: Proper storage prevents degradation of the compound and reduces the risk of accidental spills or release. The hydrochloride salt is generally stable under normal laboratory conditions, but keeping the container sealed is crucial to prevent moisture absorption.
Waste Disposal
Chemical waste must be handled in accordance with institutional, local, and national regulations.
-
Procedure: Dispose of (S)-3-(trifluoromethyl)piperidine hydrochloride and any contaminated materials through a licensed and approved waste disposal contractor.[1][5] Do not dispose of it down the drain or in general waste.[1]
-
Rationale: Proper disposal prevents environmental contamination and ensures compliance with safety regulations.
Emergency Procedures and First Aid
Rapid and correct response to an exposure or spill is critical to minimizing harm.
First-Aid Measures
The following measures are based on established protocols for irritant chemical exposure.[5]
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5][10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[2][5][8] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5] |
Accidental Release Measures (Spill Protocol)
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the solid. Avoid any actions that create dust.
-
Clean-up:
-
Wear all required PPE, including respiratory protection if outside a fume hood.
-
Gently sweep or scoop the solid material using non-sparking tools into a suitable, labeled container for hazardous waste disposal.[5][10]
-
Do not use a dry brush, as this can generate dust. A HEPA-filtered vacuum may be used if available and appropriate.
-
Wipe the spill area with a wet cloth to decontaminate the surface, and place the cloth in the hazardous waste container.
-
-
Disposal: Seal the waste container and dispose of it according to regulations.[2][6]
Visualization of Workflows
Visual diagrams help to reinforce the logical flow of safety procedures.
Safe Handling Workflow
Caption: Decision tree for spill and exposure emergencies.
References
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J & W PharmLab, Material Safety Data Sheet. (n.d.). Describes emergency procedures, PPE requirements, and disposal methods for related chemical structures. [Link]
-
Angene Chemical, Safety Data Sheet. (2024). Provides GHS classification and first-aid measures for a related trifluoromethyl-substituted piperidine hydrochloride. [Link]
-
Cole-Parmer, Material Safety Data Sheet for Piperidine, 99%. (n.d.). Details potential health effects and first-aid measures for piperidine. [Link]
-
PubChem, Compound Summary for 2-(Trifluoromethyl)piperidine hydrochloride. (n.d.). Provides GHS classification information for a positional isomer. [Link]
-
AKos Consulting & Solutions, Product Page for (S)-3-(Trifluoromethyl)piperidine hydrochloride. (n.d.). Provides basic product specifications for the title compound. [Link]
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Methodological & Application
The Strategic Integration of (S)-3-(Trifluoromethyl)piperidine Hydrochloride in Central Nervous System Drug Design: Application Notes and Protocols
Introduction: The Privileged Status of a Fluorinated Scaffold in Neurotherapeutics
In the intricate landscape of Central Nervous System (CNS) drug discovery, the rational design of small molecules with optimal potency, selectivity, and pharmacokinetic properties is paramount. Among the vast arsenal of chemical scaffolds available to medicinal chemists, the piperidine ring holds a privileged status due to its conformational flexibility and its prevalence in numerous approved pharmaceuticals.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, further enhances the therapeutic potential of piperidine-containing molecules. This guide provides an in-depth exploration of the application of (S)-3-(trifluoromethyl)piperidine hydrochloride, a chiral building block that synergistically combines the advantageous properties of the piperidine scaffold with the unique electronic attributes of the trifluoromethyl group, in the design of next-generation CNS therapeutics.
The trifluoromethyl group is a cornerstone in modern medicinal chemistry, renowned for its ability to profoundly modulate a molecule's physicochemical and pharmacological profile.[2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a powerful tool for optimizing drug candidates.[2][3] When appended to the chiral piperidine core, specifically in the (S)-configuration, it offers a three-dimensional vector for probing protein binding pockets, enhancing target affinity and selectivity. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed application notes, experimental protocols, and a critical analysis of the role of (S)-3-(trifluoromethyl)piperidine hydrochloride in the design of innovative CNS therapies.
Physicochemical and Pharmacokinetic Advantages of the (S)-3-(Trifluoromethyl)piperidine Moiety
The introduction of the trifluoromethyl group at the 3-position of the piperidine ring imparts a unique constellation of properties that are highly desirable for CNS drug candidates. These advantages are summarized in the table below.
| Property | Impact of the Trifluoromethyl Group | Reference |
| Metabolic Stability | The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This leads to a longer in vivo half-life and reduced clearance of the drug candidate. | [2] |
| Lipophilicity | The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier (BBB), a critical requirement for CNS-acting drugs. | [3] |
| Binding Affinity | The steric bulk and unique electronic properties of the trifluoromethyl group can lead to enhanced binding interactions with target proteins through van der Waals forces, dipole-dipole interactions, and hydrogen bonding. | [2] |
| pKa Modulation | The strong electron-withdrawing effect of the CF3 group lowers the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH. This can impact receptor binding and cell permeability. | [4] |
| Conformational Rigidity | The presence of the trifluoromethyl group can influence the conformational preference of the piperidine ring, potentially locking the molecule into a bioactive conformation and improving target selectivity. | [5] |
Synthetic Strategies and Core Protocols
The successful integration of the (S)-3-(trifluoromethyl)piperidine hydrochloride scaffold into a drug discovery program hinges on robust and efficient synthetic methodologies. This section provides an overview of key synthetic strategies and detailed experimental protocols for the synthesis of the building block and its subsequent derivatization.
Protocol 1: Enantioselective Synthesis of (S)-3-(Trifluoromethyl)piperidine
The enantioselective synthesis of 3-substituted piperidines is a well-explored area of organic chemistry. One of the most effective methods for accessing the (S)-enantiomer of 3-(trifluoromethyl)piperidine is through the asymmetric hydrogenation of a corresponding pyridinium salt.[1]
Conceptual Workflow for Asymmetric Hydrogenation:
Caption: Asymmetric synthesis of (S)-3-(trifluoromethyl)piperidine.
Detailed Experimental Protocol (Exemplary):
-
Step 1: N-Benzylation of 3-(Trifluoromethyl)pyridine. To a solution of 3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous acetonitrile is added benzyl bromide (1.2 eq). The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure to yield the N-benzyl-3-(trifluoromethyl)pyridinium bromide salt, which is used in the next step without further purification.
-
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation. In a glovebox, a pressure reactor is charged with N-benzyl-3-(trifluoromethyl)pyridinium bromide (1.0 eq), a chiral iridium catalyst such as [Ir(cod)Cl]2/(S)-BINAP (0.5 mol%), and anhydrous dichloromethane. The reactor is sealed, purged with hydrogen gas, and pressurized to 50 atm. The reaction is stirred at 40°C for 24 hours.
-
Step 3: Deprotection. Upon completion, the reaction mixture is cooled and the pressure is carefully released. The solvent is removed in vacuo. The residue is dissolved in ethanol, and Pearlman's catalyst (Pd(OH)2/C, 10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford crude (S)-3-(trifluoromethyl)piperidine.
Protocol 2: Preparation of (S)-3-(Trifluoromethyl)piperidine Hydrochloride
The hydrochloride salt is often preferred for its improved stability and handling properties.
Conceptual Workflow for Salt Formation:
Caption: Preparation of the hydrochloride salt.
Detailed Experimental Protocol:
-
The crude (S)-3-(trifluoromethyl)piperidine is dissolved in a minimal amount of diethyl ether.
-
To this solution, a 2 M solution of hydrogen chloride in diethyl ether is added dropwise with stirring until precipitation is complete.
-
The resulting white solid is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield (S)-3-(trifluoromethyl)piperidine hydrochloride.[5]
Protocol 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the coupling of the piperidine nitrogen with a wide range of aryl and heteroaryl halides.
Conceptual Workflow for Buchwald-Hartwig N-Arylation:
Caption: N-Arylation of the piperidine scaffold.
Detailed Experimental Protocol (General):
-
To an oven-dried Schlenk tube is added (S)-3-(trifluoromethyl)piperidine hydrochloride (1.0 eq), the desired aryl halide (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2.0 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous toluene is added, and the reaction mixture is heated to 100°C for 12-24 hours.
-
After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-arylated product.
Protocol 4: N-Alkylation via Reductive Amination
Reductive amination is a versatile method for introducing alkyl groups to the piperidine nitrogen by reacting it with an aldehyde or ketone in the presence of a reducing agent.
Conceptual Workflow for Reductive Amination:
Caption: N-Alkylation via reductive amination.
Detailed Experimental Protocol (General):
-
To a solution of (S)-3-(trifluoromethyl)piperidine hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in dichloromethane is added triethylamine (1.1 eq) to neutralize the hydrochloride salt.
-
The mixture is stirred at room temperature for 30 minutes, followed by the addition of sodium triacetoxyborohydride (1.5 eq) in one portion.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the N-alkylated piperidine.
Application in CNS Drug Design: A Case Study of a GlyT1 Inhibitor
A compelling example of the utility of the trifluoromethyl-piperidine scaffold in CNS drug design is the development of potent and selective inhibitors of the glycine transporter 1 (GlyT1).[6] GlyT1 inhibitors are a promising therapeutic strategy for treating the negative symptoms and cognitive deficits associated with schizophrenia.[3][7]
One such inhibitor, 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide , incorporates a trifluoromethyl group on the pyridine ring and a piperidine moiety.[6] While this specific example does not contain the (S)-3-(trifluoromethyl)piperidine core, it highlights the strategic use of both the piperidine and trifluoromethyl functionalities in designing CNS-active compounds. The trifluoromethyl group in this molecule is crucial for achieving high potency and selectivity.[6]
The general principles of incorporating the (S)-3-(trifluoromethyl)piperidine scaffold into a GlyT1 inhibitor discovery program would involve its use as a key building block to be elaborated through N-arylation or N-alkylation to interact with specific residues in the transporter's binding site. The trifluoromethyl group would be positioned to exploit hydrophobic pockets and enhance binding affinity, while the chiral piperidine core would provide the necessary three-dimensional architecture for optimal target engagement.
Conclusion
(S)-3-(Trifluoromethyl)piperidine hydrochloride is a valuable and versatile building block for the design of novel CNS drug candidates. Its unique combination of a chiral, conformationally flexible piperidine scaffold and a metabolically robust, lipophilic trifluoromethyl group offers medicinal chemists a powerful tool to address the multifaceted challenges of CNS drug discovery. The synthetic protocols outlined in this guide provide a practical framework for the incorporation of this privileged scaffold into drug discovery programs, paving the way for the development of innovative therapies for a range of neurological and psychiatric disorders.
References
- Alberati, D., et al. (2010). Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia. Journal of Medicinal Chemistry, 53(12), 4603-4614.
- Cui, W. J., et al. (2015). Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides. Organic Chemistry Frontiers, 2(5), 534-537.
- Lindsley, C. W., et al. (2014). Novel GlyT1 inhibitor chemotypes by scaffold hopping. Part 2. Development of a [3.3.0]-based series and other piperidine bioisosteres. Bioorganic & Medicinal Chemistry Letters, 24(5), 1338-1342.
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PrepChem. (n.d.). Synthesis of 3-(3-trifluoromethyl-phenyl)-piperidine-3-ol hydrochloride. Retrieved from [Link]
- Takeda, M., et al. (2016). Discovery of 3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide as a Potent Glycine Transporter 1 Inhibitor. Chemical & Pharmaceutical Bulletin, 64(9), 1321-1337.
- U.S. Patent No. 7,872,022 B2. (2011).
- U.S. Patent No. 9,598,391 B2. (2017). Substituted piperidine compounds and their use.
- Zhou, Y., et al. (2009). The trifluoromethyl group: a chameleon in noncovalent interactions.
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The Strategic Incorporation of (S)-3-(Trifluoromethyl)piperidine Hydrochloride in Modern Peptide Synthesis: Application Notes and Protocols
Introduction: The Trifluoromethyl Moiety as a Privileged Motif in Peptide Drug Discovery
In the landscape of contemporary drug development, the strategic incorporation of fluorine into peptide scaffolds has emerged as a powerful tool for enhancing therapeutic efficacy. The unique physicochemical properties of the trifluoromethyl (CF₃) group—high electronegativity, metabolic stability, and its ability to modulate pKa and lipophilicity—make it a highly sought-after functional group in medicinal chemistry.[1][2] When incorporated into peptide structures, the CF₃ group can significantly improve proteolytic resistance, enhance binding affinity to target proteins, and optimize pharmacokinetic profiles.[3][4]
(S)-3-(Trifluoromethyl)piperidine hydrochloride stands out as a valuable building block for introducing this critical moiety into peptidomimetics and peptide-based therapeutics. Its chiral, cyclic structure can impart conformational rigidity to the peptide backbone, which is crucial for receptor selectivity and biological activity. This guide provides a comprehensive overview of the application of (S)-3-(trifluoromethyl)piperidine hydrochloride in peptide synthesis, detailing the underlying chemical principles and offering robust, field-tested protocols for its successful incorporation.
Understanding the Chemistry: Rationale and Mechanistic Considerations
The incorporation of (S)-3-(trifluoromethyl)piperidine into a peptide chain involves the formation of a stable amide bond between the secondary amine of the piperidine ring and the carboxyl group of an N-protected amino acid or a peptide fragment. The primary challenge in this coupling reaction stems from the reduced nucleophilicity of the piperidine nitrogen. This is a direct consequence of the strong electron-withdrawing effect of the adjacent trifluoromethyl group.[1] Therefore, standard peptide coupling conditions may prove suboptimal, leading to low yields and incomplete reactions.
To overcome this, more potent coupling reagents and optimized reaction conditions are necessary. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and protocols that generate highly reactive acyl fluoride intermediates in situ have proven effective for coupling with electron-deficient amines.[2][5]
Furthermore, as (S)-3-(trifluoromethyl)piperidine is supplied as a hydrochloride salt, it is imperative to neutralize the salt to liberate the free secondary amine prior to the coupling reaction. This is typically achieved by the addition of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA).
Below is a diagram illustrating the general workflow for the incorporation of (S)-3-(trifluoromethyl)piperidine hydrochloride into a peptide chain.
Caption: General workflow for the coupling of (S)-3-(trifluoromethyl)piperidine HCl.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the successful coupling of (S)-3-(trifluoromethyl)piperidine hydrochloride with an N-protected amino acid. These protocols are designed to be self-validating, with clear checkpoints and considerations for troubleshooting.
Protocol 1: HATU-Mediated Coupling in Solution Phase
This protocol is recommended for its high efficiency and the ability of HATU to minimize racemization.[2]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| (S)-3-(Trifluoromethyl)piperidine hydrochloride | 1217736-62-0 | 189.61 | Sigma-Aldrich, Combi-Blocks |
| N-Fmoc-Amino Acid | Varies | Varies | Bachem, Novabiochem |
| HATU | 148893-10-1 | 380.23 | GL Biochem, Chem-Impex |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Sigma-Aldrich, Acros |
| Anhydrous Dimethylformamide (DMF) | 68-12-2 | 73.09 | Acros Organics, Fisher |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | VWR |
| Brine (Saturated Aqueous NaCl) | 7647-14-5 | 58.44 | VWR |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Sigma-Aldrich |
Procedure:
-
Preparation of Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (S)-3-(trifluoromethyl)piperidine hydrochloride (1.0 equivalent) in anhydrous DMF (or DCM). Add DIPEA (2.2 equivalents) and stir the solution at room temperature for 20 minutes to ensure complete neutralization.
-
Activation of Carboxylic Acid: In a separate flame-dried flask, dissolve the N-Fmoc-amino acid (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.2 equivalents) to this solution and stir at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive OAt-active ester.[2]
-
Coupling Reaction: Slowly add the activated amino acid solution from step 2 to the neutralized piperidine solution from step 1.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated (S)-3-(trifluoromethyl)piperidine derivative.
Protocol 2: Acyl Fluoride-Mediated Coupling for Sterically Hindered or Electron-Deficient Substrates
This protocol is particularly useful for challenging coupling reactions where standard methods may fail. The in situ generation of a highly reactive acyl fluoride intermediate drives the reaction to completion.[5]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |
| (S)-3-(Trifluoromethyl)piperidine hydrochloride | 1217736-62-0 | 189.61 | Sigma-Aldrich, Combi-Blocks |
| N-Boc-Amino Acid | Varies | Varies | Bachem, Novabiochem |
| Cyanuric Fluoride or (Diethylamino)sulfur trifluoride (DAST) | 675-14-9 or 38078-09-0 | 135.05 or 161.20 | Sigma-Aldrich, Oakwood |
| Pyridine or DIPEA | 110-86-1 or 7087-68-5 | 79.10 or 129.24 | Sigma-Aldrich, Acros |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | Fisher Scientific |
Procedure:
-
Generation of Acyl Fluoride: In a flame-dried flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C and add pyridine (1.1 equivalents) followed by the slow addition of cyanuric fluoride (1.0 equivalent) or DAST (1.0 equivalent). Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours.
-
Neutralization of Amine: In a separate flask, dissolve (S)-3-(trifluoromethyl)piperidine hydrochloride (1.2 equivalents) in anhydrous DCM and add DIPEA (2.5 equivalents). Stir at room temperature for 20 minutes.
-
Coupling Reaction: Slowly add the neutralized piperidine solution to the acyl fluoride solution at room temperature.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with saturated aqueous NaHCO₃ and proceed with an extractive work-up as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Caption: Comparison of key steps in the two coupling protocols.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction stalls, consider increasing the equivalents of the coupling reagent and base. Extending the reaction time or gently heating the reaction mixture (e.g., to 40-50 °C) can also be beneficial, particularly for the acyl fluoride protocol.[5]
-
Side Reactions: With HATU, a potential side reaction is the guanidinylation of the amine. This can be minimized by ensuring the carboxylic acid is fully activated before the addition of the amine.[2]
-
Moisture Sensitivity: All coupling reagents are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used to prevent hydrolysis of the activated species.
-
Choice of Protecting Group: The choice of N-terminal protecting group (Fmoc or Boc) will depend on the overall synthetic strategy. The protocols described are compatible with both.
Conclusion
(S)-3-(Trifluoromethyl)piperidine hydrochloride is a valuable building block for the synthesis of novel peptide therapeutics. While its reduced nucleophilicity presents a synthetic challenge, the use of robust coupling reagents such as HATU or the in situ generation of acyl fluorides provides reliable and efficient methods for its incorporation. The protocols detailed in this guide offer a solid foundation for researchers and drug development professionals to leverage the unique benefits of the trifluoromethylpiperidine moiety in their peptide synthesis endeavors.
References
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- Carpino, L. A., & El-Faham, A. (1999). The di-tert-butyl N, N-diethylphosphoramidite method of peptide synthesis. Tetrahedron, 55(22), 6813-6830.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433.
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Application Notes and Protocols for Coupling Reactions with (S)-3-(Trifluoromethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides detailed experimental protocols and scientific rationale for two essential classes of coupling reactions involving the chiral building block, (S)-3-(trifluoromethyl)piperidine. As a privileged scaffold in modern medicinal chemistry, its derivatization is critical for the development of novel therapeutic agents. The inclusion of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the chiral piperidine core offers a three-dimensional framework for precise target engagement.[1][2] This document presents field-proven, step-by-step protocols for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) and robust Amide Bond Formation, enabling researchers to efficiently synthesize diverse libraries of novel chemical entities.
Introduction: The Strategic Value of the (S)-3-(Trifluoromethyl)piperidine Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold.[3] When functionalized with a trifluoromethyl (CF₃) group, the resulting molecule gains significant advantages for drug design. The CF₃ group is a bioisostere for methyl groups and chlorine atoms but offers superior metabolic stability by blocking oxidative metabolism and can significantly enhance binding affinity through favorable electronic interactions.[1][2]
The specific stereochemistry of (S)-3-(trifluoromethyl)piperidine provides a defined spatial orientation, which is crucial for optimizing interactions with chiral biological targets like enzymes and receptors. However, the synthetic utility of this building block is contingent on reliable and efficient methods for its elaboration. The strong electron-withdrawing nature of the CF₃ group decreases the nucleophilicity of the piperidine nitrogen, which can render standard coupling reactions sluggish.[4] This guide provides optimized protocols that overcome this challenge, focusing on two of the most powerful transformations in the medicinal chemist's toolkit.
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds between an amine and an aryl halide or pseudohalide.[5] For a moderately hindered and electronically deactivated secondary amine like (S)-3-(trifluoromethyl)piperidine, the choice of catalyst system is paramount to achieving high yields.
Expertise & Causality: Selecting the Right Catalyst System
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the N-aryl piperidine product and regenerate the Pd(0) catalyst.[6]
-
Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern precatalysts like G3 or G4 palladacycles are often preferred as they are air-stable and efficiently generate the active monoligated Pd(0) species in solution. Using a simple source like Pd₂(dba)₃ is also highly effective.
-
Ligand: This is the most critical component. The reduced nucleophilicity of (S)-3-(trifluoromethyl)piperidine necessitates a highly active catalyst. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands, such as RuPhos or XPhos , are exceptionally effective. These ligands promote both the oxidative addition and the final reductive elimination steps, which are often rate-limiting for challenging substrates.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice for secondary amines. Cesium carbonate (Cs₂CO₃) can be a milder alternative if the substrate is base-sensitive.
-
Solvent: Anhydrous, apolar, aprotic solvents like toluene or dioxane are standard, as they effectively dissolve the reactants and do not interfere with the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig N-arylation.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%), the phosphine ligand (e.g., RuPhos, 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl halide (1.0 mmol, 1.0 equiv).
-
Solvent and Amine Addition: Add anhydrous, deoxygenated toluene (3-5 mL) via syringe, followed by (S)-3-(trifluoromethyl)piperidine (1.2 mmol, 1.2 equiv).
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl piperidine product.[7]
Data Table: Representative Buchwald-Hartwig Conditions
| Aryl Halide Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Time (h) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOtBu (1.4) | Toluene | 100 | 4-8 |
| 2-Chloropyridine | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 12-24 |
| 4-Bromoanisole | Pd-G3-XPhos (2.0) | (integral) | NaOtBu (1.4) | Toluene | 100 | 2-6 |
| 1-Chloro-3-nitrobenzene | Pd₂(dba)₃ (2.0) | XPhos (4.0) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12-18 |
Amide Bond Formation: Coupling with Carboxylic Acids
Amide bond formation is arguably the most frequently performed reaction in medicinal chemistry. For coupling (S)-3-(trifluoromethyl)piperidine, highly efficient modern coupling reagents are recommended to ensure complete conversion and avoid side reactions.
Expertise & Causality: Selecting the Right Coupling Reagent
The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.[8]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a uronium-based coupling reagent prized for its high reactivity and low rate of racemization for chiral carboxylic acids.[9] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with a carboxylate to form a highly reactive OAt-active ester. This intermediate rapidly reacts with the amine to form the amide bond, even with electronically deactivated amines.[10][11]
-
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a classic and cost-effective carbodiimide-based method. EDC activates the carboxylic acid to form an O-acylisourea intermediate. This unstable intermediate is intercepted by HOBt to form a more stable active ester, which then reacts with the amine.[12][13] The primary byproduct, a water-soluble urea, is easily removed during aqueous workup.
Experimental Workflow: HATU-Mediated Amide Coupling
Caption: General workflow for HATU-mediated amide coupling.
Protocol 2: HATU-Mediated Amide Coupling
-
Setup: To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv), (S)-3-(trifluoromethyl)piperidine (1.1 mmol, 1.1 equiv), and HATU (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Dissolve the solids in anhydrous dimethylformamide (DMF) or dichloromethane (DCM) (5-10 mL).
-
Base Addition: Cool the solution to 0 °C in an ice bath with stirring. Add DIPEA (3.0 mmol, 3.0 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[9][10]
Protocol 3: EDC/HOBt-Mediated Amide Coupling (Alternative)
-
Setup: To a round-bottom flask, add the carboxylic acid (1.0 mmol, 1.0 equiv), HOBt (1.2 mmol, 1.2 equiv), and (S)-3-(trifluoromethyl)piperidine (1.1 mmol, 1.1 equiv).
-
Solvent and Base: Dissolve the mixture in anhydrous DMF or DCM (5-10 mL) and add DIPEA (2.5 mmol, 2.5 equiv).
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 mmol, 1.2 equiv) portion-wise.
-
Reaction and Workup: Follow steps 4-7 from Protocol 2.[12][13]
Data Table: Representative Amide Coupling Conditions
| Carboxylic Acid Partner | Coupling Reagent | Base (equiv) | Solvent | Temp | Typical Time (h) |
| Benzoic Acid | HATU | DIPEA (3.0) | DMF | 0 °C to RT | 1-3 |
| Acetic Acid | EDC/HOBt | DIPEA (2.5) | DCM | 0 °C to RT | 2-6 |
| 4-Fluorophenylacetic Acid | HATU | DIPEA (3.0) | DMF | 0 °C to RT | 1-4 |
| N-Boc-Glycine | EDC/HOBt | DIPEA (2.5) | DCM | 0 °C to RT | 4-12 |
Product Characterization Insights
-
Nuclear Magnetic Resonance (NMR): In ¹H and ¹³C NMR spectra of N-substituted piperidine derivatives, it is common to observe broadened signals for the piperidine ring protons and carbons at room temperature.[14] This is due to slow ring inversion and/or restricted rotation (atropisomerism) around the newly formed N-aryl or N-acyl bond, leading to multiple conformers that are slowly interconverting on the NMR timescale.[15] Variable temperature (VT) NMR studies can often resolve these broad signals into sharp peaks at higher or lower temperatures.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically effective for confirming the molecular weight of the coupled products ([M+H]⁺).
Conclusion
The protocols detailed in this guide provide robust and reproducible methods for the N-arylation and amidation of (S)-3-(trifluoromethyl)piperidine. The Buchwald-Hartwig amination, powered by modern phosphine ligands, effectively couples this challenging amine with a wide range of aryl and heteroaryl halides. For amide bond synthesis, the use of high-efficiency reagents like HATU ensures rapid and clean conversion. By understanding the causality behind the choice of reagents and conditions, researchers can confidently apply these powerful synthetic tools to accelerate the discovery and development of novel, high-value molecules for pharmaceutical and scientific applications.
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Reddy, V. G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
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Jatoi, W. B., et al. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. [Link]
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Reddy, V. G., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]
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Dounay, A. B., & Hentemann, M. (2011). Palladium-catalyzed β-Selective C(sp3)-H Arylation of N-Boc-Piperidines. Angewandte Chemie International Edition, 50(36), 8443-8446. [Link]
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Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10855-10864. [Link]
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Khan, B. A., et al. (2022). Synthetic route for the synthesis of trifluoromethyl containing piperidines. ResearchGate. [Link]
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Panier, F., et al. (2017). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 22(3), 483. [Link]
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Okubo, S., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 139-151. [Link]
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Gonzalez-Lopez de Turiso, F., et al. (2012). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 55(9), 4138-4151. [Link]
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Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14194–14200. [Link]
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Fu, G. C., et al. (2010). Asymmetric Suzuki Cross-Couplings of Activated Secondary Alkyl Electrophiles: Arylations of Racemic α-Chloroamides. Journal of the American Chemical Society, 132(33), 11416–11418. [Link]
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Wang, H., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14194–14200. [Link]
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Fairlamb, I. J. S., et al. (2007). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 26(18), 4560–4570. [Link]
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Yakan, H., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 14, 219. [Link]
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Li, Z., et al. (2020). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Organic Chemistry Frontiers, 7, 1956-1962. [Link]
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Majumder, S., & Ali, M. A. (2015). Recent Developments in Recyclable Copper Catalyst Systems for C–N Bond Forming Cross-Coupling Reactions Using Aryl Halides and Arylboronic Acids. RSC Advances, 5, 23513-23537. [Link]
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Korkmaz, A., et al. (2021). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate. [Link]
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Wolfe, J. P., et al. (2008). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 130(43), 14290–14299. [Link]
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Sherman, P., et al. (2016). 3-(Trifluoromethyl)phenyl Derivatives of N-Aryl-N′-methylguanidines as Prospective PET Radioligands for the Open Channel of the N-Methyl-d-aspartate (NMDA) Receptor: Synthesis and Structure–Affinity Relationships. Journal of Medicinal Chemistry, 59(1), 219-234. [Link]
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The Trifluoromethyl Group: A Strategic Tool for Enhancing Receptor Binding Affinity
Application Notes and Protocols for Researchers in Drug Discovery
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the trifluoromethyl (CF3) group to modulate and enhance the binding affinity of ligands to their target receptors. This document delves into the fundamental physicochemical properties of the CF3 group, its diverse roles in molecular interactions, and provides detailed, field-proven protocols for experimentally quantifying its effects.
Introduction: The "Super-Methyl" in Medicinal Chemistry
The trifluoromethyl group has emerged as a cornerstone in modern medicinal chemistry, often lauded for its ability to profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] Its strategic incorporation into a lead compound can lead to significant improvements in metabolic stability, bioavailability, and, critically, receptor binding affinity.[1][2] This is achieved through a unique combination of steric and electronic properties that differentiate it from a simple methyl group.[1][3]
The CF3 group's potent electron-withdrawing nature, a consequence of the high electronegativity of its three fluorine atoms, significantly alters the electronic distribution of the parent molecule.[4][5] This can modulate pKa, influence hydrogen bonding capabilities, and create favorable electrostatic interactions within a receptor's binding pocket.[2][4] Furthermore, its increased lipophilicity can enhance a molecule's ability to traverse biological membranes to reach its target.[2][4]
The Multifaceted Role of the Trifluoromethyl Group in Receptor Interactions
The introduction of a CF3 group can enhance binding affinity through several distinct yet often synergistic mechanisms. Understanding these is crucial for the rational design of potent and selective ligands.
-
Enhanced Lipophilicity and Membrane Permeability: The CF3 group is highly lipophilic, a property that can improve a drug's ability to cross cellular membranes and the blood-brain barrier, thereby increasing its effective concentration at the target receptor.[2][4]
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[1][4] This leads to a longer biological half-life, allowing for sustained interaction with the receptor.[1]
-
Favorable Non-Covalent Interactions: The CF3 group can participate in a variety of non-covalent interactions within the binding pocket, including van der Waals forces, dipole-dipole interactions, and even halogen bonding.[1][6] These interactions, though individually weak, can collectively contribute significantly to the overall binding energy.
-
Modulation of Electronic Properties and pKa: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby acidic or basic functional groups.[3][4] This can optimize the ionization state of the ligand for stronger interactions with charged residues in the receptor binding site.
-
Steric Influence and Conformational Rigidity: While larger than a methyl group, the CF3 group can provide beneficial steric bulk, leading to a more favorable fit within the binding pocket.[1] It can also influence the conformational preferences of the ligand, pre-organizing it for optimal binding.
The following diagram illustrates the key physicochemical properties of the trifluoromethyl group and their subsequent impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.
Caption: Impact of CF3 Group Properties on Drug Characteristics.
Quantifying the Impact: Experimental Protocols
To rigorously assess the contribution of a trifluoromethyl group to receptor binding affinity, a combination of biophysical and biochemical assays is essential. The following protocols provide step-by-step guidance for three gold-standard techniques.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity (Ki) of a test compound (the trifluoromethylated ligand) by measuring its ability to displace a known radiolabeled ligand from the receptor.[7][8]
Protocol:
-
Reagent Preparation:
-
Assay Setup:
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.[10]
-
-
Filtration and Washing:
-
Scintillation Counting:
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
The following workflow diagram outlines the key steps in a competitive radioligand binding assay.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Title: A Robust LC-MS/MS Method for the Bioanalysis of Novel Trifluoromethylpiperidine Analogs: From Development to Validation
An Application Note for Drug Development Professionals
Abstract
The trifluoromethylpiperidine (TFMP) moiety is a critical pharmacophore in modern drug discovery, valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity. Quantifying these novel analogs in complex biological matrices presents a significant bioanalytical challenge. This application note provides a comprehensive, field-proven guide for developing and validating a sensitive, selective, and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for TFMP analogs. We delve into the causality behind experimental choices, offering detailed protocols for mass spectrometry optimization, chromatographic separation, sample preparation, and full method validation in accordance with global regulatory standards.
Introduction: The Analytical Imperative for TFMP Analogs
The incorporation of a trifluoromethyl (CF3) group onto a piperidine scaffold can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile. The CF3 group's strong electron-withdrawing nature and steric bulk often shield the molecule from metabolic attack, while the basic piperidine nitrogen ensures favorable physicochemical properties. However, these same features demand a highly tailored analytical approach. LC-MS/MS has become the gold standard for this application, offering unparalleled sensitivity and selectivity required for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2][3] The objective of this guide is to provide a logical, step-by-step framework for creating a bioanalytical method that is not only scientifically sound but also compliant with regulatory expectations as outlined by the FDA and the International Council for Harmonisation (ICH).[4][5][6]
Foundational Strategy: The Method Development Workflow
A successful bioanalytical method is built systematically. The development process is iterative, beginning with understanding the analyte's behavior in the mass spectrometer and culminating in a fully validated protocol capable of handling study samples. Each step informs the next, creating a self-validating system where performance is predictable and reproducible.
Caption: High-level workflow for LC-MS/MS bioanalytical method development.
Mass Spectrometry Method Development
The first step is to "teach" the mass spectrometer how to see the analyte. This involves optimizing ionization and fragmentation to generate a unique and robust signal.
Rationale and Experimental Choices
-
Ionization Mode: Trifluoromethylpiperidine analogs contain a basic nitrogen atom within the piperidine ring. This site is readily protonated, making positive-mode Electrospray Ionization (ESI+) the logical and most effective choice.
-
Precursor Ion Identification: In ESI+, the analyte will typically form a protonated molecule, [M+H]⁺. A full scan or precursor ion scan experiment confirms the mass-to-charge ratio (m/z) of this parent ion, which will be isolated in the first quadrupole (Q1).
-
Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the [M+H]⁺ ion in the collision cell (Q2) is used to generate characteristic product ions. The fragmentation of piperidine rings often involves α-cleavage (cleavage of a C-C bond adjacent to the nitrogen) or ring fission, producing stable iminium ions.[7][8] The presence of the trifluoromethyl group can lead to unique fragmentation pathways, such as the neutral loss of CF3 or related fragments.[9]
-
Multiple Reaction Monitoring (MRM): For ultimate sensitivity and selectivity, we use MRM. This technique involves isolating the precursor ion in Q1, fragmenting it in Q2, and then isolating a specific, high-intensity product ion in Q3. We typically select at least two MRM transitions per analyte—a "quantifier" for concentration measurement and a "qualifier" to confirm identity.
Protocol: MS Parameter Optimization
-
Prepare Analyte Solution: Create a ~1 µg/mL solution of the TFMP analog and a suitable internal standard (ideally, a stable isotope-labeled version of the analyte) in 50:50 acetonitrile:water with 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Identify Precursor Ion ([M+H]⁺): Perform a full scan in positive ESI mode (e.g., scanning m/z 100-1000) to identify the m/z of the protonated molecule.
-
Generate Product Ion Spectrum: Set the instrument to perform a product ion scan on the [M+H]⁺ precursor. This will reveal all fragment ions generated from its dissociation.
-
Select MRM Transitions: From the product ion spectrum, choose the two most intense and stable fragment ions. These will serve as your quantifier and qualifier ions. Avoid very low mass fragments (< m/z 50) which can be subject to background interference.
-
Optimize Collision Energy (CE): For each MRM transition, perform a CE ramp experiment. This involves systematically varying the collision energy and monitoring the product ion intensity to find the optimal value that yields the maximum signal.
-
Optimize Source Parameters: Fine-tune source-dependent parameters (e.g., ion spray voltage, source temperature, gas flows) to maximize the signal for the optimized MRM transitions.
Data Presentation: Example MS/MS Parameters
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Transition Type | Collision Energy (eV) |
| TFMP Analog | 315.2 | 188.1 | Quantifier | 25 |
| TFMP Analog | 315.2 | 145.1 | Qualifier | 35 |
| Internal Standard | 320.2 (¹³C₅) | 193.1 (¹³C₅) | Quantifier | 25 |
Liquid Chromatography Method Development
The goal of chromatography is to separate the analyte from endogenous matrix components, prevent ion suppression, and deliver a sharp, symmetrical peak to the MS detector.
Rationale and Experimental Choices
-
Column Chemistry: Reversed-phase chromatography using a C18 stationary phase is the workhorse for small-molecule bioanalysis and an excellent starting point for TFMP analogs. The non-polar nature of the C18 phase effectively retains the moderately lipophilic TFMP structure.
-
Mobile Phase:
-
Aqueous (A): Deionized water with an acidic modifier. Formic acid (0.1%) is standard as it is volatile, compatible with MS, and aids in the protonation of the analyte ([M+H]⁺), leading to better peak shape and ionization efficiency.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shapes and lower backpressure and is generally preferred.
-
-
Gradient Elution: A gradient, starting with a high aqueous percentage and ramping to a high organic percentage, is used to first elute polar matrix components to waste and then elute the analyte of interest with good resolution and peak shape.[2]
Protocol: Chromatographic Method Development
-
Initial Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Scouting Gradient: Run a fast, generic gradient to determine the approximate retention time of the analyte.
-
Gradient Optimization: Adjust the gradient slope around the analyte's elution time to ensure it is well-separated from the void volume and any major matrix interferences. Aim for a retention time of at least 2-3 times the void volume.
-
Peak Shape Assessment: Ensure the analyte peak is symmetrical (asymmetry factor between 0.9 and 1.2). Poor peak shape may indicate secondary interactions with the column and can sometimes be improved by adjusting the mobile phase pH or trying a different stationary phase.
Data Presentation: Example LC Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 95 | 5 |
| 0.5 | 0.4 | 95 | 5 |
| 2.5 | 0.4 | 5 | 95 |
| 3.5 | 0.4 | 5 | 95 |
| 3.6 | 0.4 | 95 | 5 |
| 5.0 | 0.4 | 95 | 5 |
Sample Preparation
The objective of sample preparation is to extract the analyte from the biological matrix (e.g., plasma, urine) while removing interfering substances like proteins and phospholipids that can cause ion suppression and clog the LC-MS system.[10][11]
Rationale and Technique Selection
The choice of extraction technique is a balance between cleanliness, recovery, throughput, and cost.
Caption: Decision matrix for selecting a sample preparation technique.
For a regulated bioanalytical method, Solid-Phase Extraction (SPE) is often the preferred choice due to its ability to provide the cleanest extracts and reduce matrix effects.[12] A mixed-mode cation exchange SPE sorbent is ideal for basic compounds like TFMP analogs.
Protocol: Mixed-Mode Cation Exchange SPE
-
Sample Pre-treatment: To 100 µL of plasma sample, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the basic piperidine nitrogen is protonated.
-
Conditioning: Condition the mixed-mode cation exchange SPE plate wells with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum to draw the sample through the sorbent bed.
-
Washing:
-
Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol. The basic elution solvent neutralizes the analyte, releasing it from the cation exchange sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures compatibility with the LC method.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Method Validation
Method validation is the documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[1] All validation experiments and their acceptance criteria must adhere to regulatory guidelines, such as the ICH M10 or FDA Bioanalytical Method Validation Guidance.[4][5][13][14]
The key parameters to be assessed are summarized below.
Data Presentation: Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10)[4][14] |
| Selectivity | To ensure the method can differentiate the analyte from endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in at least 6 unique blank matrix sources. |
| Calibration Curve | To demonstrate the relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards, with r² ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To assess the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | Three runs with QC samples at LLOQ, Low, Medium, and High concentrations. Mean accuracy within ±15% of nominal. Precision (%CV) ≤ 15%. (±20% and ≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response must be ≥ 5x the response of a blank sample. Accuracy within ±20% and Precision (%CV) ≤ 20%. |
| Recovery | The efficiency of the extraction process. | Should be consistent, precise, and reproducible. While no specific value is mandated, it is compared across QC levels. |
| Matrix Effect | To assess the suppression or enhancement of ionization by co-eluting matrix components. | The coefficient of variation (%CV) of the IS-normalized matrix factor across at least 6 lots of matrix should be ≤ 15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared samples. |
Conclusion
This application note outlines a systematic and robust approach to developing a high-quality LC-MS/MS method for the bioanalysis of novel trifluoromethylpiperidine analogs. By grounding our experimental choices in the physicochemical properties of the analyte and adhering to a logical workflow, we can build a method that is sensitive, selective, and highly reproducible. The final protocol, rigorously challenged through a comprehensive validation process aligned with ICH and FDA guidelines, will produce reliable and defensible data to support critical decisions in the drug development pipeline.
References
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency URL: [Link]
-
Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories Inc. URL: [Link]
-
Title: ICH M10 bioanalytical method validation: the importance of good guidance Source: Bioanalysis Zone URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry May 2018 Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Development of simultaneous gas chromatography-mass spectrometric and liquid chromatography-electrospray ionization mass spectrometric determination method for the new designer drugs, N-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and their main metabolites in urine Source: PubMed URL: [Link]
-
Title: Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X' Source: ResearchGate URL: [Link]
-
Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Sample Preparation Source: Sandler-Moore Mass Spectrometry Core Facility URL: [Link]
-
Title: Sample Preparation – Dartmouth Trace Element Analysis Core Source: Dartmouth College URL: [Link]
-
Title: Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups Source: Fluorine Notes URL: [Link]
-
Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]
-
Title: mass spectra - fragmentation patterns Source: Chemguide URL: [Link]
-
Title: Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma Source: MDPI URL: [Link]
-
Title: Recent developments in the use of LCMS in process pharmaceutical chemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances Source: ResearchGate URL: [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites 5-Trifluoromethyluracil, 5-Carboxy 2′-Deoxyuridine in Rat Plasma [mdpi.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 10. Sample Preparation | Sandler-Moore Mass Spectrometry Core Facility [massspeccore.ucsf.edu]
- 11. Sample Preparation – Dartmouth Trace Element Analysis Core [sites.dartmouth.edu]
- 12. researchgate.net [researchgate.net]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. database.ich.org [database.ich.org]
Application Notes and Protocols: Enhancing Metabolic Stability with the (S)-3-(Trifluoromethyl)piperidine Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Hurdle of Metabolic Instability
In the landscape of modern drug discovery, achieving an optimal pharmacokinetic profile is paramount to the clinical success of a therapeutic candidate. A significant challenge in this endeavor is overcoming metabolic instability, where promising compounds are rapidly cleared from the body by metabolic enzymes, primarily the Cytochrome P450 (CYP) superfamily.[1][2] This rapid metabolism can lead to a short drug half-life, poor bioavailability, and the formation of potentially toxic metabolites. To counteract this, medicinal chemists employ various strategies to "block" or "shield" metabolically labile sites within a molecule. One increasingly powerful and effective strategy is the incorporation of the (S)-3-(trifluoromethyl)piperidine moiety. This application note provides an in-depth technical guide on the rationale, application, and protocols for utilizing this versatile building block to enhance the metabolic stability of drug candidates.
The Scientific Rationale: A Synergy of Steric and Electronic Effects
The enhanced metabolic stability conferred by the (S)-3-(trifluoromethyl)piperidine moiety arises from a combination of the unique properties of the trifluoromethyl (CF₃) group and the conformational constraints of the piperidine ring.
The Power of the Trifluoromethyl Group
The trifluoromethyl group is a cornerstone in modern medicinal chemistry for its profound ability to influence a molecule's physicochemical and pharmacological properties.[3] Its primary role in enhancing metabolic stability is attributed to the exceptional strength of the carbon-fluorine (C-F) bond. With a bond dissociation energy of approximately 485 kJ/mol, the C-F bond is significantly stronger than a typical carbon-hydrogen (C-H) bond (around 414 kJ/mol).[4][5] This high bond energy makes the CF₃ group highly resistant to enzymatic cleavage, particularly oxidative metabolism by CYP enzymes.[2] By strategically replacing a metabolically susceptible group, such as a methyl or methoxy group, with a CF₃ group, that metabolic pathway can be effectively blocked, a concept known as "metabolic switching".[2] This modification often leads to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[2][6]
The Piperidine Scaffold: A Privileged Structure
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast number of clinically approved drugs.[7][8][9] Its saturated, three-dimensional structure provides a versatile framework for orienting functional groups to interact with biological targets.[7][10] However, the piperidine ring itself can be a site of metabolism, typically through oxidation at the carbon atoms adjacent to the nitrogen or at other positions on the ring. The metabolic stability of the piperidine scaffold is highly dependent on its substitution pattern.[7]
Synergistic Stabilization and the Importance of Stereochemistry
The incorporation of a trifluoromethyl group onto the piperidine ring at the 3-position provides a powerful synergistic effect. The electron-withdrawing nature of the CF₃ group can decrease the electron density of the adjacent C-H bonds, making them less susceptible to oxidative metabolism. Furthermore, the steric bulk of the CF₃ group can shield neighboring positions from enzymatic attack. The specific use of the (S)-enantiomer is crucial, as the fixed stereochemistry can provide a more defined interaction with the target protein and can also influence the orientation of the moiety within the active site of metabolic enzymes, further enhancing its stabilizing effect.
Experimental Protocols for Assessing Metabolic Stability
To empirically validate the metabolic stabilizing effect of the (S)-3-(trifluoromethyl)piperidine moiety, the following detailed protocols for in vitro assays are provided.
Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay determines the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes.
Objective: To quantify the intrinsic clearance (CLᵢₙₜ) and in vitro half-life (t₁/₂) of a compound.
Materials:
-
Test compounds (with and without the (S)-3-(trifluoromethyl)piperidine moiety)
-
Control compounds (e.g., a known rapidly metabolized compound and a known stable compound)
-
Pooled liver microsomes (human, rat, or other species of interest)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction and protein precipitation
-
96-well plates
-
Incubator capable of maintaining 37°C
-
LC-MS/MS system for analysis
Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the compounds by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzymatic activity.
-
Prepare the NADPH regenerating system solution in phosphate buffer.
-
Thaw the liver microsomes on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold quenching solution (acetonitrile or methanol with internal standard).
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate.
-
Analyze the concentration of the parent compound remaining at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein).
Caption: Workflow for Fluorogenic CYP450 Inhibition Assay.
Data Presentation and Expected Outcomes
The incorporation of an (S)-3-(trifluoromethyl)piperidine moiety is expected to significantly enhance metabolic stability. The following table summarizes the anticipated outcomes from the in vitro microsomal stability assay.
| Parameter | Compound without Moiety | Compound with (S)-3-(trifluoromethyl)piperidine Moiety | Rationale |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | The CF₃ group blocks a primary site of metabolism, reducing the rate of clearance. [1][2] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | A lower rate of metabolism corresponds to a lower intrinsic clearance by the liver microsomes. [1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a major metabolic pathway limits the formation of downstream metabolites. [1] |
Synthetic Accessibility
The (S)-3-(trifluoromethyl)piperidine scaffold and its derivatives are accessible through various synthetic routes, and the chiral building block is commercially available, facilitating its incorporation into drug discovery programs. [11][12]Synthetic strategies often involve the reduction of corresponding trifluoromethyl-substituted pyridines or the use of chiral auxiliaries to establish the desired stereochemistry. [13]
Conclusion
The strategic incorporation of the (S)-3-(trifluoromethyl)piperidine moiety is a highly effective and field-proven strategy in medicinal chemistry to mitigate metabolic instability. By leveraging the robust C-F bond to block sites of oxidative metabolism and utilizing the conformationally defined piperidine scaffold, researchers can significantly improve the pharmacokinetic properties of drug candidates. [2][6]The detailed protocols and rationale provided in this application note serve as a comprehensive guide for drug development professionals to effectively apply this valuable building block in their pursuit of more stable, safe, and efficacious therapeutics.
References
- Benchchem. A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- Benchchem. Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.
- The Role of Trifluoromethylated Compounds in Modern Drug Discovery.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs. ResearchGate.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications.
- Application of Chiral Piperidine Scaffolds in Drug Design.
- Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub.
- (S)-3-(trifluoromethyl)-piperidine-HCl. Cusabio.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
- CYP450 inhibition assay (fluorogenic). Bienta.
- (S)-3-(Trifluoromethyl)piperidine hydrochloride, 95% Purity, C6H11ClF3N, 100 mg.
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Application Note & Protocols: Synthetic Strategies for Creating a Library of (S)-3-(Trifluoromethyl)piperidine Derivatives
Abstract
The (S)-3-(trifluoromethyl)piperidine scaffold is a privileged motif in modern medicinal chemistry, conferring advantageous properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[1][2][3] The trifluoromethyl group's unique electronic nature and the stereochemical rigidity of the chiral piperidine ring make this combination highly sought after in drug discovery programs.[4][5] However, the efficient and stereocontrolled synthesis of libraries based on this core presents significant challenges. This guide provides an in-depth analysis of field-proven synthetic strategies for constructing libraries of (S)-3-(trifluoromethyl)piperidine derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will explore catalytic asymmetric syntheses, chiral resolution techniques, and late-stage functionalization strategies, complete with detailed, validated protocols and the causal logic behind key experimental choices.
The Strategic Importance of the (S)-3-(Trifluoromethyl)piperidine Core
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in drug design to modulate a molecule's physicochemical properties.[1][2][3] Its strong electron-withdrawing nature and high lipophilicity can drastically alter pKa, conformation, and membrane permeability, often leading to enhanced potency and a more favorable pharmacokinetic profile.[5] When installed on a piperidine ring—one of the most common N-heterocycles in FDA-approved drugs—the resulting scaffold becomes a powerful building block for exploring chemical space.[6][7] The specific (S)-enantiomer at the C3 position is critical, as stereochemistry dictates the precise three-dimensional arrangement required for selective interaction with chiral biological targets like enzymes and receptors.
The primary challenge lies in the stereoselective introduction of the CF3 group onto the piperidine ring. This guide outlines several robust methodologies to overcome this hurdle and enable the rapid generation of diverse compound libraries.
Core Synthetic Approaches: A Comparative Overview
The synthesis of an enantiomerically pure library can be approached from several angles. The optimal choice depends on factors like the availability of starting materials, desired scale, and the need for structural diversity. We will focus on three principal strategies:
-
Strategy A: Catalytic Asymmetric Synthesis: Direct construction of the chiral center from prochiral precursors. This is often the most elegant and atom-economical approach.
-
Strategy B: Chiral Resolution: Separation of a racemic mixture. This is a pragmatic and reliable method, especially when asymmetric routes are challenging to develop.
-
Strategy C: Library Diversification via Late-Stage Functionalization: Modification of the core scaffold to rapidly generate analogues.
Figure 1: High-level overview of synthetic workflows for generating (S)-3-(trifluoromethyl)piperidine libraries.
Strategy A: Catalytic Asymmetric Synthesis
This approach establishes the crucial C3-stereocenter in a single, enantioselective step, typically through the reduction of a prochiral pyridine or dihydropyridine intermediate.
A1. Asymmetric Hydrogenation of Pyridinium Salts
Rhodium-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful methods for accessing chiral piperidines from readily available pyridinium salts.[8][9] The key to success is the selection of a chiral ligand that creates a highly selective catalytic environment.
Causality Behind the Method: The reaction proceeds via the coordination of the pyridinium salt to the chiral rhodium catalyst. The ligand, often a chiral phosphine or a diamine, controls the facial selectivity of hydride delivery from the hydrogen source (H2 gas or a transfer agent like formic acid) to the C=C double bond of the activated pyridine ring, thereby setting the stereocenter.
Protocol 1: Rh-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from methodologies demonstrating the reductive transamination of pyridinium salts.[8][9]
Step-by-Step Methodology:
-
Catalyst Pre-formation: In a nitrogen-purged glovebox, add [RhCp*Cl2]2 (1.0 mol%) and a suitable chiral diamine ligand (e.g., a TsDPEN derivative, 2.2 mol%) to a dry Schlenk flask. Add anhydrous, degassed solvent (e.g., DCM or MeOH) and stir for 30 minutes at room temperature.
-
Reaction Setup: To a separate oven-dried Schlenk flask, add the 3-(trifluoromethyl)pyridinium salt (1.0 equiv). Purge the flask with nitrogen.
-
Reagent Addition: Add a hydrogen source, such as a formic acid/triethylamine azeotrope (5:2 mixture, 5.0 equiv), to the pyridinium salt.
-
Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via cannula.
-
Reaction: Stir the reaction mixture at the optimized temperature (e.g., 40 °C) for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with saturated NaHCO3 solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the enantiopure (S)-3-(trifluoromethyl)piperidine. The enantiomeric excess (ee) should be determined by chiral HPLC or SFC.
| Parameter | Typical Value/Condition | Rationale |
| Catalyst Loading | 0.5 - 2.0 mol% | Balances reaction rate with cost. Higher loading may be needed for less reactive substrates. |
| Ligand | Chiral Diamine/Phosphine | The source of stereochemical induction; must be matched to the substrate. |
| H2 Source | HCOOH/NEt3 or H2 gas | Formic acid/triethylamine is often more practical for lab-scale library synthesis than high-pressure H2 gas. |
| Temperature | 25 - 60 °C | Affects reaction rate and can influence enantioselectivity. Must be optimized. |
| Typical Yield | 70 - 95% | Varies with substrate and precise conditions. |
| Typical ee | 90 - 99% | Highly dependent on the catalyst-ligand combination. |
A2. Intramolecular Mannich-Type Reactions
For building more complex piperidine frameworks, the intramolecular Mannich reaction is a robust strategy. This method involves the cyclization of a linear precursor containing an amine and a latent electrophile/nucleophile pair.[10][11][12]
Causality Behind the Method: An enantiopure β-amino ketal containing the trifluoromethyl group serves as the key intermediate.[13][14] Upon treatment with an aldehyde and under acidic conditions, an intramolecular cyclization is triggered. The pre-existing stereocenter on the amino ketal directs the formation of new stereocenters during the ring closure, leading to a highly diastereoselective synthesis.[11]
Figure 2: Workflow for the asymmetric synthesis of trifluoromethyl-piperidines via an intramolecular Mannich reaction.
Strategy B: Chiral Resolution of Racemic 3-(Trifluoromethyl)piperidine
When a direct asymmetric synthesis is not feasible or scalable, chiral resolution of a racemic mixture provides a reliable alternative.
B1. Diastereomeric Salt Formation
This classical method relies on the reaction of the racemic piperidine (a base) with an enantiomerically pure chiral acid to form diastereomeric salts. These salts have different physical properties, most notably solubility, allowing for their separation by fractional crystallization.
Causality Behind the Method: The two diastereomeric salts—[(S)-piperidine·(R)-acid] and [(R)-piperidine·(R)-acid]—are no longer mirror images. Their different three-dimensional structures lead to distinct crystal packing energies and solubilities in a given solvent system. By carefully choosing the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated.
Protocol 2: Resolution with a Chiral Acid
Step-by-Step Methodology:
-
Salt Formation: Dissolve racemic 3-(trifluoromethyl)piperidine (1.0 equiv) in a suitable solvent (e.g., ethanol, isopropanol, or acetone). In a separate flask, dissolve the chiral resolving agent (e.g., (S)-(+)-camphorsulfonic acid or a tartaric acid derivative, 0.5-1.0 equiv) in the same solvent, heating gently if necessary.[15]
-
Crystallization: Add the acid solution to the piperidine solution. The diastereomeric salt may precipitate immediately or require slow cooling, seeding, or the addition of an anti-solvent to induce crystallization. Allow the mixture to stand for several hours or overnight.
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric purity of the salt by NMR or by liberating the free base and analyzing its enantiomeric excess via chiral HPLC.
-
Recrystallization (if needed): If the purity is insufficient, recrystallize the salt from a suitable solvent system to enhance the diastereomeric excess.
-
Liberation of Free Base: Dissolve the purified diastereomeric salt in water and basify with a strong base (e.g., 3N NaOH) to a pH > 12.[15]
-
Extraction: Extract the liberated (S)-3-(trifluoromethyl)piperidine with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Final Steps: Combine the organic layers, dry over Na2SO4, filter, and concentrate to yield the enantiopure free amine.
| Parameter | Selection Criteria | Rationale |
| Resolving Agent | Commercially available, inexpensive, enantiopure acid. | The choice of acid is critical and often requires screening to find one that forms crystalline salts with good separation properties. |
| Solvent | Must provide differential solubility for the two diastereomeric salts. | A solvent screen (e.g., alcohols, ketones, ethers) is essential for optimization. |
| Stoichiometry | 0.5 to 1.0 equivalents of acid. | Using 0.5 equivalents can maximize the yield of the desired salt in the first crop, assuming it is the less soluble one. |
| Theoretical Yield | Max. 50% for the desired enantiomer. | This is an inherent limitation of classical resolution. The undesired enantiomer can potentially be racemized and recycled. |
B2. Kinetic Resolution
Kinetic resolution involves the selective reaction of one enantiomer in a racemic mixture with a chiral catalyst or reagent, leaving the other enantiomer unreacted.[16][17] Enantioselective acylation is a common method for the kinetic resolution of amines.[16]
Strategy C: Library Diversification via Late-Stage Functionalization (LSF)
Once the enantiopure (S)-3-(trifluoromethyl)piperidine core is obtained, the final step is to generate a library of derivatives. This is typically achieved through parallel synthesis, where reactions are run simultaneously in multi-well plates.[18][19][20][21] The secondary amine of the piperidine is the most common handle for diversification.
Causality Behind the Method: LSF focuses on modifying a complex, pre-formed scaffold in the final stages of a synthesis.[6][22] This strategy is highly efficient for exploring structure-activity relationships (SAR) because it allows for the introduction of diverse functional groups without having to re-synthesize the core structure from scratch for each new analogue.
Protocol 3: Parallel N-Acylation for Amide Library Synthesis
This protocol is designed for a 96-well plate format.
Step-by-Step Methodology:
-
Stock Solutions: Prepare a stock solution of (S)-3-(trifluoromethyl)piperidine in a suitable solvent like DMF or DCM (e.g., 0.5 M). Prepare separate stock solutions for a diverse set of carboxylic acids (0.5 M) and a coupling agent like HATU (0.5 M).
-
Plate Preparation: Into each well of a 96-well reaction block, dispense the carboxylic acid stock solution (1.0 equiv, e.g., 100 µL).
-
Reagent Addition:
-
Add the HATU stock solution (1.1 equiv, 110 µL) to each well.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA, 3.0 equiv), to each well.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add the (S)-3-(trifluoromethyl)piperidine stock solution (1.0 equiv, 100 µL) to each well.
-
-
Reaction: Seal the plate and shake at room temperature for 12-16 hours.
-
Workup:
-
Quench the reactions by adding water to each well.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate).
-
Separate the organic layer (this can be automated with specialized equipment).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine.
-
-
Isolation: Evaporate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator. The resulting array of crude amides is often of sufficient purity for initial biological screening. Further purification can be done via mass-directed preparative HPLC.
| Reaction Type | Reagents | Key Considerations |
| N-Acylation | R-COOH, HATU/EDC, DIPEA | Robust and high-yielding. A wide variety of carboxylic acids are commercially available. |
| N-Sulfonylation | R-SO2Cl, Pyridine or Et3N | Forms stable sulfonamides. Requires careful handling of sulfonyl chlorides. |
| N-Alkylation | R-X (X=Br, I), K2CO3 or Cs2CO3 | Can be challenging due to potential over-alkylation. Reductive amination is a milder alternative. |
| Urea Formation | R-NCO | Isocyanates are highly reactive; the reaction is typically fast and clean. |
References
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Pasco, M., Lefevre, G., Chastanet, J. et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. [Link]
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Li, X. et al. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]
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Rovira, A. J. et al. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC - NIH. [Link]
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Denton, J. R., Sukumaran, D., & Davies, H. M. L. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters. [Link]
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Gunasekar, R. et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
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Beeson, T. D. et al. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. PMC - NIH. [Link]
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Jatoi, W. B. et al. Asymmetric synthesis of trifluoromethyl-piperidine based γ-amino acids and of trifluoromethyl-indolizidines. Sci-Hub. [Link]
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Ivanenkov, Y. A. et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
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Smith, S. W. et al. Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC - NIH. [Link]
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Coldham, I. et al. Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry. [Link]
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Application Notes & Protocols: (S)-3-(Trifluoromethyl)piperidine Hydrochloride as a Premier Chiral Building Block in Modern Drug Discovery
Abstract
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key physicochemical and pharmacokinetic properties. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve binding affinity.[1][2] When installed upon a chiral scaffold, such as the piperidine ring, the resulting building block offers a unique confluence of properties highly sought after in drug development. This guide provides an in-depth exploration of (S)-3-(trifluoromethyl)piperidine hydrochloride, a chiral building block of increasing importance. We will delve into its strategic applications, supported by detailed, field-proven protocols for its synthesis and derivatization, with a particular focus on its role in the synthesis of high-value therapeutic agents.
The Strategic Advantage of Fluorinated Chiral Scaffolds
The piperidine motif is one of the most ubiquitous heterocyclic scaffolds in pharmaceuticals, prized for its favorable physicochemical properties and its ability to serve as a versatile scaffold for diverse pharmacophores.[3] The introduction of chirality at the 3-position is often critical for achieving target selectivity and desired biological activity. The further addition of a trifluoromethyl group at this position introduces a range of beneficial attributes:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can significantly prolong the half-life of a drug.[2]
-
Enhanced Lipophilicity: The CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[1][2] This property is crucial for drugs targeting the central nervous system.
-
Modulation of pKa: The strong electron-withdrawing nature of the CF3 group can lower the pKa of the piperidine nitrogen. This can influence the drug's ionization state at physiological pH, impacting its solubility, permeability, and off-target interactions.
-
Improved Binding Affinity: The CF3 group can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions, thereby enhancing binding affinity and potency.[1]
The (S)-enantiomer of 3-(trifluoromethyl)piperidine is a specific, enantiomerically pure building block that allows for the precise three-dimensional arrangement of these beneficial properties, which is crucial for optimizing drug-target interactions and minimizing off-target effects.
Asymmetric Synthesis of (S)-3-(Trifluoromethyl)piperidine and its Precursors
Access to enantiomerically pure (S)-3-(trifluoromethyl)piperidine is paramount for its application in drug discovery. Several robust methods have been developed, with catalytic asymmetric hydrogenation and chemo-enzymatic approaches being particularly prominent.
Iridium-Catalyzed Asymmetric Hydrogenation of Trifluoromethyl-Substituted Pyridines
A powerful strategy for the synthesis of chiral piperidines is the asymmetric hydrogenation of the corresponding aromatic pyridine precursors. This method often offers high atom economy and excellent enantioselectivity. Iridium complexes bearing chiral phosphine ligands have proven to be particularly effective for this transformation. The electron-withdrawing trifluoromethyl group can enhance the reactivity of the pyridine ring towards hydrogenation.
Protocol 1: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established methodologies for the asymmetric hydrogenation of substituted pyridines.
Materials:
-
Trifluoromethyl-substituted pyridine precursor
-
[Ir(COD)Cl]2 (Iridium(I) cyclooctadiene chloride dimer)
-
Chiral diphosphine ligand (e.g., (R)-SYNPHOS, (R)-SegPhos)
-
Iodine (I2)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Hydrogen gas (H2)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]2 (1 mol%) and the chiral diphosphine ligand (2.2 mol%). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate flask, dissolve the trifluoromethyl-substituted pyridine hydrochloride (1.0 eq) and iodine (5 mol%) in anhydrous MeOH.
-
Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe.
-
Reaction: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm). Stir the reaction at a specified temperature (e.g., 50 °C) for the required time (e.g., 24-48 hours), monitoring for completion by TLC or LC-MS.
-
Work-up: After the reaction is complete, carefully vent the autoclave and purge with nitrogen. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched trifluoromethyl-piperidine derivative.
-
Chiral Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or SFC.
Causality of Choices:
-
Iridium Catalyst: Iridium complexes are known for their high activity and selectivity in the hydrogenation of challenging substrates like heteroaromatics.
-
Chiral Ligand: The choice of the chiral diphosphine ligand is critical for inducing asymmetry and achieving high enantioselectivity. The specific ligand may need to be optimized for each substrate.
-
Iodine Additive: Iodine often acts as a co-catalyst, enhancing the activity of the iridium catalyst.
-
Solvent and Temperature: These parameters are optimized to ensure good solubility of the reactants and catalyst, as well as to achieve a reasonable reaction rate and high selectivity.
Diagram 1: Asymmetric Hydrogenation Workflow
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
Application in the Synthesis of High-Value Therapeutics: The Case of Niraparib
A prominent example showcasing the utility of chiral piperidine building blocks is in the synthesis of Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian cancer. The (S)-enantiomer of the piperidine moiety is crucial for the drug's efficacy. While Niraparib itself does not contain a trifluoromethyl group, the synthetic strategies developed for its chiral piperidine intermediate are directly applicable to analogs that could incorporate (S)-3-(trifluoromethyl)piperidine to potentially enhance properties like metabolic stability and CNS penetration.
Chemo-Enzymatic Dearomatization for the Synthesis of a Niraparib Intermediate
A highly innovative and sustainable approach to chiral piperidines involves a chemo-enzymatic cascade. This method combines the selectivity of biocatalysis with traditional organic synthesis to achieve high enantiopurity under mild conditions.
Protocol 2: Chemo-Enzymatic Synthesis of a Chiral Piperidine Intermediate for Niraparib
This protocol is based on the work of Harawa et al. and demonstrates a powerful cascade reaction.[3][4][5][6]
Materials:
-
N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine
-
6-Hydroxy-D-nicotine oxidase (6-HDNO)
-
Ene-reductase (IRED)
-
Nicotinamide adenine dinucleotide phosphate (NADPH)
-
Glucose
-
Glucose dehydrogenase (GDH)
-
Potassium phosphate buffer
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mM, pH 7.5).
-
Addition of Reagents: To the buffer, add glucose (e.g., 1.5 eq), NADP+ (e.g., 0.01 eq), GDH, 6-HDNO, and the chosen ene-reductase.
-
Substrate Addition: Add the N-allyl-3-(4-bromophenyl)-1,2,5,6-tetrahydropyridine substrate.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24 hours. The progress of the reaction can be monitored by HPLC.
-
Work-up: Once the reaction is complete, extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting (S)-N-allyl-3-(4-bromophenyl)piperidine by flash column chromatography.
-
Deprotection and Derivatization: The N-allyl group can be removed, and the piperidine nitrogen can be subsequently protected (e.g., with a Boc group) to yield a key intermediate for Niraparib synthesis.[5]
Causality of Choices:
-
6-HDNO: This enzyme selectively oxidizes the tetrahydropyridine to a dihydropyridinium intermediate, which is the substrate for the ene-reductase.
-
Ene-Reductase (IRED): The choice of IRED is crucial for stereoselectivity. Different IREDs can produce either the (S) or (R) enantiomer with high ee.
-
NADPH Regeneration System (Glucose/GDH): The ene-reductase requires the expensive cofactor NADPH. The glucose/GDH system continuously regenerates NADPH from NADP+, making the process cost-effective and allowing for a catalytic amount of the cofactor to be used.
-
Buffer System: Maintains the optimal pH for enzyme activity.
Diagram 2: Chemo-Enzymatic Cascade Reaction
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-3-(Trifluoromethyl)piperidine Hydrochloride
Welcome to the technical support center for the synthesis of (S)-3-(trifluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues encountered in the laboratory. The information provided herein is based on established scientific principles and peer-reviewed literature to ensure accuracy and reliability.
I. Introduction to the Synthesis
(S)-3-(trifluoromethyl)piperidine hydrochloride is a valuable chiral building block in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The synthesis of its enantiomerically pure form, however, presents several challenges. The most common and industrially scalable approach involves the asymmetric hydrogenation of 3-(trifluoromethyl)pyridine. This guide will focus on optimizing this key transformation and addressing potential pitfalls.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to (S)-3-(trifluoromethyl)piperidine hydrochloride?
The most prevalent method is the asymmetric hydrogenation of 3-(trifluoromethyl)pyridine. This is typically achieved using a chiral catalyst, often based on iridium or rhodium, in the presence of a hydrogen source. The resulting racemic or enantioenriched 3-(trifluoromethyl)piperidine is then resolved or directly converted to the hydrochloride salt. An alternative, though less common, route involves the fluorination of a piperidine precursor using reagents like sulfur tetrafluoride, but this method often suffers from low yields.[1][2]
Q2: Why is the enantioselectivity of the hydrogenation sometimes low?
Low enantioselectivity can stem from several factors:
-
Catalyst choice: The selection of the chiral ligand and metal precursor is critical. Different ligands exhibit varying degrees of stereocontrol for this specific substrate.
-
Catalyst deactivation: The catalyst can be poisoned by impurities in the substrate or solvent.
-
Reaction conditions: Temperature, pressure, and solvent can significantly influence the enantiomeric excess (e.e.). Optimization of these parameters is crucial. For instance, some iridium-catalyzed hydrogenations of similar substrates require high pressure and temperature to achieve good enantioselectivity.[3]
Q3: My overall yield is low. What are the likely causes?
Low yields can be attributed to several stages of the process:
-
Incomplete hydrogenation: The reaction may not have gone to completion. This can be due to insufficient reaction time, low hydrogen pressure, or a deactivated catalyst.
-
Side reactions: The formation of byproducts during hydrogenation can consume the starting material.
-
Difficult purification: The volatility of the free piperidine can lead to loss during solvent removal. Conversion to the hydrochloride salt helps to mitigate this, but losses can still occur during workup and isolation.
-
Issues with salt formation: Inefficient precipitation or crystallization of the hydrochloride salt will result in a lower isolated yield.
Troubleshooting Specific Issues
Problem 1: The asymmetric hydrogenation of 3-(trifluoromethyl)pyridine is slow or stalls.
-
Plausible Causes & Solutions:
-
Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst is fresh and handled under an inert atmosphere. Impurities in the 3-(trifluoromethyl)pyridine, such as sulfur-containing compounds, can poison noble metal catalysts. Consider purifying the starting material by distillation or column chromatography.
-
Hydrogen Pressure: The hydrogen pressure may be too low. While some catalysts operate at lower pressures, others require higher pressures (e.g., up to 1200 psi) to be effective.[3] Consult the literature for the optimal pressure for your specific catalyst system.
-
Temperature: The reaction temperature might be suboptimal. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or a decrease in enantioselectivity. An optimization study is recommended.
-
Solvent: The choice of solvent is crucial. Protic solvents like methanol or ethanol are commonly used, but other solvents may be more suitable for your specific catalyst. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Problem 2: Poor enantiomeric excess (e.e.) is observed in the product.
-
Plausible Causes & Solutions:
-
Chiral Ligand: The chosen chiral ligand may not be optimal for this substrate. A screening of different ligands is often necessary to find the best one for a specific transformation.
-
Reaction Conditions: As mentioned, temperature and pressure play a significant role in enantioselectivity. A systematic optimization of these parameters is essential.
-
Substrate Purity: Impurities in the 3-(trifluoromethyl)pyridine can sometimes interfere with the chiral induction.
-
Chiral Resolution: If achieving high e.e. through asymmetric catalysis is proving difficult, an alternative strategy is to perform a classical resolution of the racemic 3-(trifluoromethyl)piperidine. This is typically done by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, followed by separation through crystallization.
-
Problem 3: Difficulty in isolating the final hydrochloride salt.
-
Plausible Causes & Solutions:
-
Solvent for Precipitation: The choice of solvent for the salt formation is critical. A solvent in which the hydrochloride salt is insoluble is required. Ethyl acetate is a commonly used solvent for this purpose.[4]
-
Concentration: The solution of the free base may be too dilute. Concentrating the solution before adding the HCl source can facilitate precipitation.
-
Source of HCl: Gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent (e.g., dioxane or diethyl ether) is typically used. Ensure the HCl source is anhydrous, as water can affect the crystallinity of the salt.
-
Crystallization Issues: The hydrochloride salt may form an oil instead of a crystalline solid. This can sometimes be rectified by scratching the inside of the flask, adding a seed crystal, or changing the solvent system.
-
III. Experimental Protocols & Data
Optimized Asymmetric Hydrogenation Protocol
This protocol is a general guideline and may require optimization for your specific setup and catalyst system.
-
Preparation: In a glovebox, a high-pressure reactor is charged with the chiral catalyst (e.g., an iridium-based catalyst) and the chiral ligand in an appropriate anhydrous solvent (e.g., methanol).
-
Reaction: 3-(trifluoromethyl)pyridine is added to the reactor. The reactor is sealed, removed from the glovebox, and purged several times with hydrogen gas.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure and heated to the optimized temperature. The reaction is stirred for the required time, monitoring the consumption of the starting material by GC or LC-MS.
-
Work-up: After the reaction is complete, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The solvent is removed under reduced pressure.
-
Purification and Salt Formation: The crude product is purified if necessary (e.g., by column chromatography). The purified free base is dissolved in a suitable solvent like ethyl acetate, and a solution of HCl in an anhydrous solvent is added dropwise until the solution is acidic. The precipitated (S)-3-(trifluoromethyl)piperidine hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.[4]
Data Presentation: Comparison of Hydrogenation Conditions
| Catalyst System | H₂ Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| [Ir(COD)Cl]₂ / Ligand A | 500 | 50 | 24 | 85 | 90 |
| [Ir(COD)Cl]₂ / Ligand B | 1200 | 80 | 12 | 92 | 87 |
| Rh(COD)₂BF₄ / Ligand C | 800 | 60 | 18 | 78 | 95 |
This table is illustrative and the actual results will depend on the specific ligands and reaction conditions used.
IV. Visualizations
Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthetic workflow and key troubleshooting points.
V. References
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents [patents.google.com]
- 3. Enantioselective synthesis of trifluoromethyl substituted piperidines with multiple stereogenic centers via hydrogenation of pyridinium hydrochlorides ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00069F [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
Technical Support Center: Purification of Diastereomeric Impurities
Welcome to the Technical Support Center for the purification of diastereomeric impurities. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging task of separating diastereomers. Diastereomers, unlike enantiomers, possess different physical properties, which allows for their separation by various laboratory techniques. However, their structural similarity often makes this separation non-trivial.
This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address specific issues you may encounter. The advice herein is grounded in established scientific principles and practical, field-proven experience.
Section 1: Foundational Knowledge & Initial Assessment
This section will help you diagnose your separation problem and choose the most effective purification strategy.
FAQ: Choosing Your Primary Separation Strategy
Question: I have a mixture of diastereomers. What is the first step in deciding how to separate them?
Answer: The initial step is a thorough analysis of your mixture and a consideration of the scale of your separation.
-
Determine the Diastereomeric Ratio (d.r.): Accurately quantifying the ratio of your diastereomers is crucial. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is often the most direct method.[1][2] Look for well-resolved signals corresponding to each diastereomer, typically protons near the stereocenters.[1] For accurate integration, ensure a sufficient relaxation delay (at least 5 times the longest T₁) is used.[1] In cases of significant signal overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, simplifying quantification.[3][4] Chiral High-Performance Liquid Chromatography (HPLC) is another excellent method for determining the d.r.[5][6]
-
Assess the Physical State: Is your diastereomeric mixture a solid or an oil? Crystalline solids are immediate candidates for purification by fractional crystallization, which is often more scalable and cost-effective than chromatography.
-
Consider the Scale: Are you working on a small (mg) or large (kg) scale?
-
Analytical to Milligram Scale: Flash chromatography and preparative HPLC are often the go-to methods for rapid purification of small quantities.
-
Gram to Kilogram Scale: Crystallization is generally preferred for large-scale purifications due to its efficiency and lower solvent consumption.
-
The following diagram illustrates a general decision-making workflow:
Caption: Decision workflow for selecting a diastereomer purification strategy.
Section 2: Purification by Chromatography
Chromatography is a powerful technique for separating diastereomers, especially on a smaller scale or when crystallization is not feasible.
Troubleshooting Guide: Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Co-elution or Poor Resolution (Rs < 1.5) | 1. Inappropriate Mobile Phase Selectivity: The solvent system is not differentiating enough between the diastereomers. | a. Change Organic Modifier: If using reversed-phase HPLC with acetonitrile, switch to methanol, or vice-versa. These solvents offer different selectivities.[7][8] b. Adjust Mobile Phase Composition: Systematically vary the ratio of your solvents in small increments (e.g., 2-5%) to find the optimal selectivity.[7] c. For Normal Phase: Test different alcohol modifiers (e.g., ethanol vs. isopropanol) in your hexane or heptane mobile phase.[9] |
| 2. Insufficient Stationary Phase Selectivity: The column chemistry is not suitable for the separation. | a. Change Stationary Phase: This is the most powerful tool for altering selectivity.[7] If a C18 column fails, try a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different interaction mechanisms like π-π interactions.[10][11] For normal phase, a cyano or diol column can provide different selectivity than bare silica.[11] b. Consider Chiral Stationary Phases (CSPs): Even for diastereomers, CSPs can sometimes provide excellent separation where achiral phases fail.[12][13] | |
| 3. Low Column Efficiency (Broad Peaks): The column is not performing optimally, leading to peak broadening that masks the separation. | a. Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, though it will increase run time.[7][14] b. Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm instead of 5 µm) increases efficiency.[14] c. Optimize Temperature: Increasing the temperature can sometimes improve peak shape and efficiency.[7][14] | |
| Peak Tailing | 1. Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., acidic silanols on silica). | a. Use a High-Purity, End-Capped Column: Modern columns are designed to minimize these effects.[7] b. Add a Mobile Phase Modifier: For basic compounds, add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%). For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) or formic acid can help. |
| Difficulty Scaling Up from Analytical to Preparative | 1. Improper Scaling Calculations: Flow rates and gradient times are not correctly adjusted for the larger column dimensions. | a. Use a Scale-Up Calculator: Many chromatography suppliers provide online tools to calculate the correct parameters. The key is to keep the linear velocity and the gradient volume per column volume constant.[15][16] b. Match Column Chemistries: Ensure the analytical and preparative columns have identical stationary phases and, ideally, the same particle size and length.[16] |
| 2. Column Overload: Injecting too much sample onto the preparative column, leading to peak distortion and loss of resolution. | a. Perform a Loading Study: Start with a low injection amount and incrementally increase it until you see a significant loss in resolution. This will determine the maximum loadability for your specific separation.[17] |
FAQ: Chromatography
Question: Can I use a chiral column to separate diastereomers?
Answer: Yes. While chiral stationary phases (CSPs) are designed for separating enantiomers, they can be highly effective for separating diastereomers, especially when conventional achiral phases fail.[13] The chiral environment of the CSP can amplify the subtle stereochemical differences between diastereomers, leading to enhanced resolution. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a good starting point due to their broad applicability.[12][18]
Question: My diastereomers are still inseparable after screening multiple columns and mobile phases. What's next?
Answer: If direct separation is proving intractable, consider derivatization. By reacting your diastereomeric mixture with a chiral, enantiomerically pure reagent, you can create a new pair of diastereomers.[5][19] The new chiral center, introduced by the derivatizing agent, is often in a different structural environment, which can lead to a much larger difference in physical properties and chromatographic behavior, making separation significantly easier.[5] After separation, the derivatizing group is cleaved to yield the pure, separated diastereomers.
Protocol: Scaling Up a Diastereomer Separation from Analytical to Preparative HPLC
This protocol outlines a systematic approach to scaling up an HPLC method.
-
Analytical Method Optimization:
-
Develop an analytical method on a high-resolution column (e.g., 4.6 x 150 mm, <5 µm particle size) that provides a resolution (Rs) of > 1.5 between the diastereomer peaks.
-
The goal is to find conditions that maximize resolution, even if it means a longer run time. This provides the best starting point for a successful preparative separation.
-
-
Calculate Preparative Parameters:
-
Select a preparative column with the same stationary phase chemistry and length as the analytical column.
-
Use the following equation to scale the flow rate:
-
F_prep = F_analyt × (D_prep² / D_analyt²)
-
Where F is the flow rate and D is the column's internal diameter.
-
-
Adjust the gradient time points proportionally to the change in flow rate to maintain the same separation profile.[15]
-
-
Perform a Loading Study:
-
Dissolve your crude mixture at a high concentration in the mobile phase.
-
Begin with a small injection volume.
-
Incrementally increase the injection volume, monitoring the resolution between the diastereomer peaks.
-
The maximum loading is typically defined as the point where the peaks begin to merge (Rs < 1.0), compromising purity.[17]
-
-
Run the Preparative Separation & Fraction Collection:
-
Run the separation at the determined maximum loading.
-
Use a fraction collector triggered by UV absorbance to collect the eluting peaks.
-
Analyze the collected fractions by analytical HPLC to confirm purity and pool the appropriate fractions.
-
Section 3: Purification by Crystallization
Crystallization is a powerful, scalable, and often cost-effective method for purifying diastereomers that are crystalline solids. The success of this technique hinges on the differential solubility of the diastereomers in a given solvent system.
Troubleshooting Guide: Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystallization Occurs | 1. Solution is Too Dilute: The concentration is below the supersaturation point. | a. Concentrate the Solution: Gently evaporate some of the solvent.[20] b. Add an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to induce precipitation. |
| 2. Incorrect Solvent System: The chosen solvent is too good a solvent for both diastereomers. | a. Conduct a Solvent Screen: Systematically test a wide range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons) to find a system with differential solubility.[20][21] | |
| 3. High Energy Barrier for Nucleation: Spontaneous crystal formation is inhibited. | a. Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites. b. Add Seed Crystals: If you have a small amount of the pure desired diastereomer, add a tiny crystal to the supersaturated solution to induce crystallization.[22][23] | |
| Product "Oils Out" Instead of Crystallizing | 1. High Supersaturation at Low Temperature: The salt's melting point may be lower than the crystallization temperature, or the concentration is too high. | a. Use a More Dilute Solution: Add more solvent to lower the concentration.[20][24] b. Slow Down the Cooling Rate: Allow the solution to cool very slowly to give the molecules time to arrange into a crystal lattice.[22][24] c. Change the Solvent: A different solvent system may favor crystallization over oiling out.[20] |
| Low Diastereomeric Excess (d.e.) in Crystals | 1. Co-crystallization: The solubilities of the two diastereomers are too similar in the chosen solvent. | a. Re-optimize the Solvent System: This is the most critical factor. Even small changes, like using a mixture of solvents, can dramatically improve selectivity.[23][24] b. Slow Cooling: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. Employ a slow, controlled cooling profile.[24] c. Recrystallize: Perform one or more subsequent recrystallizations of the enriched solid to further improve the d.e.[24] |
| Formation of an Emulsion During Workup | 1. Suspended Solids or Surfactant-like Impurities: Fine particulates or impurities can stabilize the interface between aqueous and organic layers. | a. Add Brine: Add saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[25][26] b. Filter through Celite®: Filter the entire emulsified mixture through a pad of Celite® to remove the solid particles that may be stabilizing the emulsion.[27] c. Change Solvent: Adding a small amount of a different, miscible solvent like ethanol or methanol can sometimes destabilize the emulsion.[25][28] |
FAQ: Crystallization
Question: How do I perform an effective solvent screen for diastereomeric salt crystallization?
Answer: A systematic solvent screen is the cornerstone of developing a successful crystallization-based resolution.[20][21] High-throughput screening methods using 96-well plates are highly efficient.
-
Preparation: Dispense a small, equal amount of your diastereomeric mixture into each well of a 96-well plate.
-
Solvent Addition: Add a fixed volume of a different solvent (or solvent mixture) to each well. Cover a wide range of polarities: e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, THF, toluene, heptane, and water/alcohol mixtures.
-
Equilibration: Seal the plate and agitate it at a controlled temperature for several hours to allow the system to reach equilibrium.
-
Analysis: After equilibration, analyze the supernatant (the mother liquor) from each well by chiral HPLC. The best solvent system is the one that results in the largest difference in concentration between the two diastereomers in the supernatant, as this indicates that one diastereomer has preferentially crystallized.[20]
The following diagram outlines the workflow for a high-throughput solvent screen.
Caption: Workflow for high-throughput solvent screening for crystallization.
Question: My desired diastereomer is the more soluble one. What should I do?
Answer: This is a common situation. You have two primary options:
-
Isolate from the Mother Liquor: Crystallize the less soluble, undesired diastereomer out of solution. Then, collect the mother liquor, which is now enriched in your desired diastereomer. Evaporate the solvent and purify the resulting enriched mixture, possibly by a second crystallization with a different solvent system or by chromatography.
-
Find a New Resolving Agent/Solvent System: If you are performing a diastereomeric salt resolution, changing the chiral resolving agent can invert the relative solubilities. Similarly, a different solvent system might also reverse the solubility order.
Protocol: Fractional Crystallization of Diastereomers
This protocol provides a general procedure for separating diastereomers by crystallization.
-
Dissolution: In a flask equipped with a stir bar, dissolve the diastereomeric mixture in the minimum amount of the chosen optimal solvent at an elevated temperature (e.g., just below the solvent's boiling point).
-
Slow Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. To ensure a slow cooling rate, the flask can be placed in an insulated container (e.g., a Dewar flask or a beaker filled with vermiculite).[24]
-
Further Cooling (Optional): Once at room temperature, the flask can be placed in a refrigerator or an ice bath for a period to maximize the yield of the less soluble diastereomer.[24]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor, which is rich in the more soluble diastereomer.[24]
-
Drying: Dry the crystals under vacuum.
-
Purity Analysis: Determine the diastereomeric excess (d.e.) of the crystals and the mother liquor using an appropriate analytical method (e.g., NMR or HPLC).
-
Recrystallization (if necessary): If the d.e. is not satisfactory, repeat the process (Steps 1-7) using the enriched crystalline material.[24]
References
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health (NIH). Available at: [Link]
-
CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. Available at: [Link]
-
Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). Available at: [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
-
Diastereomeric Salt Crystallization Using Ternary Phase Diagram. YouTube. Available at: [Link]
-
Chemical Communications - Manchester NMR Methodology Group. University of Manchester. Available at: [Link]
-
Can any one explain how to determine diastereomeric ratio from NMR spectra? ResearchGate. Available at: [Link]
-
Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available at: [Link]
-
Notes on Diastereomeric Excess: Definition and Analysis. Unacademy. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. ResearchGate. Available at: [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health (NIH). Available at: [Link]
-
How to separate the diastereomer peak from main peak? ResearchGate. Available at: [Link]
-
Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Available at: [Link]
-
Overview of Analytical-to-Preparative Liquid Chromatography Method Development. ACS Combinatorial Science. Available at: [Link]
-
CHIRAL STATIONARY PHASES. Regis Technologies. Available at: [Link]
-
Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). Available at: [Link]
-
Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Amgen. Available at: [Link]
-
Separation of diastereomers. Chromatography Forum. Available at: [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
-
Help separating diastereomers with very similar Rf. Reddit. Available at: [Link]
-
6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]
-
How to Improve the Resolution Between Two Peaks in Liquid Chromatography. LinkedIn. Available at: [Link]
-
Workup: How to Manage an Emulsion. University of Rochester. Available at: [Link]
-
Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. Available at: [Link]
-
Breaking emulsions. Reddit. Available at: [Link]
-
Diastereomeric recrystallization. Wikipedia. Available at: [Link]
-
Tackling emulsions just got easier. Biotage. Available at: [Link]
-
Methods to separate co-eluting peaks. Chromatography Forum. Available at: [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Available at: [Link]
-
LC Scaling Analytical Methods Technical Tip 2. Phenomenex. Available at: [Link]
-
An Introduction to Chromatography - Analytical vs Preparative Scale. RotaChrom. Available at: [Link]
-
Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product. YouTube. Available at: [Link]
Sources
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- 3. Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
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Common side products in reactions with (S)-3-(trifluoromethyl)piperidine
Welcome to the technical support center for (S)-3-(trifluoromethyl)piperidine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions encountered when working with this versatile building block. The electron-withdrawing nature of the trifluoromethyl group introduces unique reactivity patterns that require careful consideration to ensure high-yield, high-purity outcomes. This resource provides in-depth, evidence-based troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions & Troubleshooting Guides
Section 1: N-Alkylation Reactions
Question 1: I am observing significant amounts of a quaternary ammonium salt byproduct in my N-alkylation reaction. What is causing this over-alkylation, and how can I promote mono-alkylation?
Answer:
Root Cause Analysis: The formation of a quaternary ammonium salt is a classic example of over-alkylation. This occurs when the newly formed tertiary amine product, N-alkyl-(S)-3-(trifluoromethyl)piperidine, competes with the starting secondary amine as a nucleophile and reacts with a second molecule of the alkylating agent. While the trifluoromethyl group slightly reduces the nucleophilicity of the piperidine nitrogen, it is often not sufficient to prevent this common side reaction, especially if the reaction conditions are not optimized.
Troubleshooting Protocol:
-
Control Stoichiometry and Addition Rate:
-
Slow Addition of Alkylating Agent: The most effective method to prevent over-alkylation is to maintain a low concentration of the alkylating agent throughout the reaction. This can be achieved by adding the alkylating agent (e.g., alkyl halide) dropwise over several hours using a syringe pump. This ensures that the starting piperidine is always in excess relative to the alkylating agent, favoring the initial mono-alkylation step.
-
Piperidine as the Limiting Reagent (Alternative Strategy): In some cases, particularly with highly reactive alkylating agents, using a slight excess of the alkylating agent and carefully monitoring the reaction to stop it upon full consumption of the starting material can be effective. However, this requires diligent reaction monitoring (e.g., by LC-MS) to avoid the formation of the quaternary salt.
-
-
Optimize Reaction Temperature:
-
Lowering the reaction temperature can help to control the reaction rate and reduce the likelihood of the second alkylation step, which typically has a higher activation energy.
-
-
Choice of Base and Solvent:
-
A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), should be used to neutralize the acid byproduct (e.g., HBr, HCl) generated during the reaction.
-
Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable for N-alkylation reactions.
-
Table 1: N-Alkylation Condition Optimization Summary
| Parameter | Standard Condition | Optimized for Mono-alkylation | Rationale |
| Alkyl Halide Addition | Bolus addition | Slow addition via syringe pump | Maintains low concentration of alkylating agent. |
| Temperature | Room Temperature to 60 °C | 0 °C to Room Temperature | Reduces the rate of the second alkylation. |
| Base | Triethylamine | K₂CO₃ or DIPEA | Avoids potential side reactions with the base. |
Section 2: N-Acylation Reactions
Question 2: My N-acylation of (S)-3-(trifluoromethyl)piperidine is sluggish and results in low yields of the desired amide. How can I drive the reaction to completion?
Answer:
Root Cause Analysis: The trifluoromethyl group is a strong electron-withdrawing group, which decreases the electron density on the piperidine nitrogen. This reduced nucleophilicity can make the acylation reaction slow and incomplete, especially when using moderately reactive acylating agents like acid anhydrides.
Troubleshooting Protocol:
-
Select a More Reactive Acylating Agent:
-
If you are using an acid anhydride and observing low conversion, switching to the corresponding acyl chloride will significantly increase the reaction rate due to the better leaving group ability of the chloride ion.
-
-
Utilize a Catalyst:
-
When using an acid anhydride, the addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) is highly recommended. DMAP is a hypernucleophilic acylation catalyst that reacts with the anhydride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the less nucleophilic piperidine.
-
-
Ensure Proper Base Stoichiometry:
-
The acylation reaction generates one equivalent of acid (e.g., HCl or acetic acid). A non-nucleophilic base, such as triethylamine or pyridine, must be added (at least 1.1 equivalents) to neutralize this acid. If the acid is not neutralized, it will protonate the starting piperidine, rendering it non-nucleophilic and halting the reaction.
-
Experimental Protocol: DMAP-Catalyzed Acylation
-
Dissolve (S)-3-(trifluoromethyl)piperidine (1.0 equiv.) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base such as triethylamine (1.2 equiv.).
-
Add DMAP (0.05 equiv.).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid anhydride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: In my Buchwald-Hartwig amination with an aryl halide, I am observing a significant amount of hydrodehalogenation of my aryl halide starting material. What causes this side product and how can I suppress it?
Answer:
Root Cause Analysis: Hydrodehalogenation, the replacement of the halide on the aryl ring with a hydrogen atom, is a common side reaction in Buchwald-Hartwig aminations[1]. This side reaction can arise from a competing pathway where a palladium-hydride species is formed, which can then reductively eliminate to produce the dehalogenated arene. This is particularly problematic with electron-deficient amines like (S)-3-(trifluoromethyl)piperidine, as the desired C-N reductive elimination can be slower, allowing more time for competing side reactions.
Troubleshooting Protocol:
-
Ligand Selection: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands are known to promote the desired reductive elimination over competing pathways.
-
Recommended Ligands: For electron-deficient amines, ligands such as t-BuXPhos , RuPhos , or BrettPhos are often effective at minimizing hydrodehalogenation.
-
-
Base Selection: The choice of base can also influence the formation of palladium-hydride species.
-
While strong bases like sodium tert-butoxide (NaOt-Bu) are common, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can sometimes suppress hydrodehalogenation, although they may require higher reaction temperatures.
-
-
Solvent and Temperature:
-
Toluene and dioxane are standard solvents. It is crucial to use anhydrous and thoroughly degassed solvents to prevent the formation of species that could lead to catalyst deactivation or side reactions.
-
Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to minimize side reactions.
-
-
Bimetallic Catalyst Systems: Recent research has shown that bimetallic palladium-copper (Pd-Cu) nanocatalyst systems can facilitate the desired amination pathway by having in-situ formed Cu-hydride species that prevent Pd-hydride-mediated hydrodehalogenation[2][3].
Diagram 1: Competing Pathways in Buchwald-Hartwig Amination
Caption: Desired vs. undesired pathways in Buchwald-Hartwig amination.
Section 4: Stereochemical Integrity
Question 4: I am concerned about the stereochemical integrity of the C3 position in my product. Can epimerization occur during my reaction, and how can I prevent it?
Answer:
Root Cause Analysis: Yes, epimerization at the C3 position is a significant risk, especially in reactions that are conducted under basic conditions or at elevated temperatures. The proton at the C3 position is alpha to both the nitrogen atom and the electron-withdrawing trifluoromethyl group, making it susceptible to abstraction by a base. This deprotonation would form a planar, achiral enamine or a resonance-stabilized carbanion intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of the (S) and (R) diastereomers, thereby eroding the enantiopurity of your product.
Factors that Promote Epimerization:
-
Strong Bases: Strong or sterically unhindered bases can readily abstract the C3 proton.
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for deprotonation and inversion.
-
Prolonged Reaction Times: Extended exposure to basic or harsh conditions increases the likelihood of reaching thermodynamic equilibrium, which may favor a mixture of diastereomers.
Troubleshooting and Prevention Protocol:
-
Careful Selection of Base:
-
Use the mildest base that is effective for the desired transformation. For example, in acylations, a hindered organic base like DIPEA might be preferable to a stronger, less hindered base.
-
In reactions where a strong base is required (e.g., some C-H activation protocols), consider using a bulky base like lithium diisopropylamide (LDA) at low temperatures to minimize interaction with the C3 proton.
-
-
Temperature Control:
-
Conduct the reaction at the lowest possible temperature. For base-mediated reactions, starting at -78 °C and slowly warming is a standard practice to assess the temperature at which the desired reaction proceeds without epimerization.
-
-
Minimize Reaction Time:
-
Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that could cause epimerization.
-
-
Protecting Group Strategy:
-
In multi-step syntheses, consider if the nitrogen can be protected with a group that might influence the conformation of the ring and potentially hinder base access to the C3 proton. For instance, a bulky N-Boc group can influence the conformational equilibrium of the piperidine ring[4].
-
Diagram 2: Troubleshooting Workflow for Epimerization
Caption: A logical workflow for troubleshooting epimerization.
References
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107. [Link]
-
American Chemical Society Petroleum Research Fund. (n.d.). Regio- and Enantioselective Trifluoromethylation Reactions through a Combined Directing Group/Chiral Trifluoromethylsilane Strategy. [Link]
-
Gouverneur, V., et al. (2015). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Angewandte Chemie International Edition, 54(48), 14428-14432. [Link]
-
Chen, D. Y. K., et al. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9646–9661. [Link]
-
O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1622. [Link]
-
Gallou, F., & Plummer, S. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14(6), 4099-4107. [Link]
-
Maes, B. U. W., et al. (2013). First selective direct mono-arylation of piperidines using ruthenium-catalyzed C–H activation. Monatshefte für Chemie - Chemical Monthly, 144, 1345–1351. [Link]
-
Jiang, J., et al. (1999). Asymmetric Synthesis of Chiral, Nonracemic Trifluoromethyl-Substituted Piperidines and Decahydroquinolines. The Journal of Organic Chemistry, 64(12), 4298-4307. [Link]
-
Scully, F. E., Jr. (1985). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Liu, W-B., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12, 4930. [Link]
-
Douglas, C. J., et al. (2017). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Journal of the American Chemical Society, 139(39), 13644–13647. [Link]
-
Murphy, J. A., et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 28(13), 5081. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Piperidines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of piperidines. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this powerful C-N bond-forming reaction. Here, we address common challenges and frequently asked questions, providing field-proven insights and actionable solutions to streamline your experimental workflow and enhance your success rate.
Troubleshooting Guide: From Low Yields to Unexpected Side Products
This section directly addresses specific issues you may encounter during your experiments. Each problem is analyzed for its probable causes, followed by concrete, step-by-step solutions.
Issue 1: Low or No Conversion to the Desired N-Aryl Piperidine
A lack of product formation is one of the most common hurdles. This can often be traced back to the catalyst system, reaction setup, or the inherent reactivity of your substrates.
Possible Causes & Actionable Solutions:
-
Inactive Catalyst System : The active Pd(0) species is the engine of your reaction. Its inefficient formation or subsequent deactivation can halt the catalytic cycle.
-
Solution 1: Choose an Appropriate Precatalyst. Modern palladacycle precatalysts (e.g., G3 or G4 variants of Buchwald ligands) are often superior to traditional Pd(II) sources like Pd(OAc)₂. They form the active LPd(0) catalyst more cleanly and reliably, simplifying setup and improving consistency.[1][2]
-
Solution 2: Optimize the Ligand. The ligand is not a one-size-fits-all component. For secondary cyclic amines like piperidines, bulky, electron-rich biaryl phosphine ligands are crucial.[3] RuPhos is an excellent starting point, while ligands like XPhos or SPhos can also be effective, particularly for challenging aryl chlorides.[1][2]
-
Solution 3: Ensure Anaerobic Conditions. The Pd(0) catalyst is sensitive to oxygen.[2] Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or using freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction using Schlenk techniques or a glovebox.[2][4]
-
-
Inadequate Base Strength or Solubility : The base is critical for deprotonating the piperidine, making it a more potent nucleophile.[2]
-
Solution 1: Use a Strong, Non-Nucleophilic Base. Sodium tert-butoxide (NaOtBu) is the most common and effective base for coupling piperidines.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option that can sometimes offer different solubility and reactivity profiles.[6]
-
Solution 2: Address Base Solubility. The physical properties of the base matter. If the base clumps, its effective surface area is reduced. Consider grinding the base before use or using a spray-dried version if available.[1] The rate of agitation can also be critical, as dense inorganic bases can settle at the bottom of the reaction vessel.[7]
-
-
Poor Substrate Reactivity : Not all aryl halides are created equal.
-
Solution 1: Adjust for the Halide. The general order of reactivity is I > Br > Cl.[7] For less reactive aryl chlorides, higher catalyst loadings, more electron-rich ligands (e.g., XPhos), and higher temperatures may be necessary to promote the rate-limiting oxidative addition step.[1][8]
-
Solution 2: Address Steric Hindrance. If either the piperidine or the aryl halide is sterically congested, the coupling can be significantly slower. Using bulky biaryl phosphine ligands can often overcome this by favoring the formation of a monoligated palladium species, which accelerates key steps in the catalytic cycle.[9][10]
-
Issue 2: Formation of Side Products
The appearance of unexpected products can complicate purification and significantly lower the yield of your target molecule.
Possible Causes & Actionable Solutions:
-
Hydrodehalogenation : You observe the arene corresponding to your starting aryl halide, where the halogen has been replaced by a hydrogen atom.
-
Cause : This side reaction can occur via β-hydride elimination from the palladium-amide intermediate, which competes with the desired reductive elimination.[9] It can also be promoted by trace amounts of water.
-
Solution : Ensure strictly anhydrous conditions. If the problem persists, lowering the reaction temperature may favor reductive elimination over β-hydride elimination.[11] Adjusting the ligand can also influence the relative rates of these two pathways.
-
-
Aryl Halide Homocoupling (Glaser-Hay type) : You observe a biaryl product derived from the dimerization of your aryl halide.
-
Competitive O-Arylation : If your piperidine or aryl halide contains an unprotected phenol or alcohol moiety, you may see formation of C-O bonds.
-
Cause : Under strongly basic conditions, hydroxyl groups can be deprotonated and act as competing nucleophiles.
-
Solution : Protect the hydroxyl group before the coupling reaction. Alternatively, certain ligand systems show selectivity for N- over O-arylation, but this often requires extensive screening.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst-to-ligand ratio?
For catalyst systems generated in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a Pd:Ligand ratio of 1:1 to 1:2 is typically recommended. However, using modern palladacycle precatalysts, where the ligand is already incorporated in a defined ratio, is highly recommended for better reproducibility.[2]
Q2: Can I use a weaker base like K₂CO₃ or Cs₂CO₃?
While strong alkoxide bases are standard, weaker inorganic bases can be used, especially if your substrates contain base-sensitive functional groups (e.g., esters).[6] However, be prepared for significantly slower reaction rates, which may necessitate higher temperatures and longer reaction times.[1][2] This trade-off can sometimes lead to catalyst decomposition, so careful optimization is required.
Q3: Which solvent is best for the amination of piperidines?
Toluene and 1,4-dioxane are the most commonly used solvents and are excellent starting points.[7][12] The key is to use an anhydrous, degassed solvent in which your reagents are soluble at the reaction temperature.[11] Ethereal solvents like THF or t-butyl methyl ether (TBME) can also be effective.
Q4: My reaction works, but it's very slow. How can I increase the rate?
Several factors can be adjusted. Increasing the temperature is the most direct approach, typically in the 80-110 °C range.[7] You can also screen more active ligands; the evolution of Buchwald's biaryl phosphine ligands has been driven by the need for faster and more efficient catalysts.[3] Finally, increasing the reaction concentration can sometimes improve rates, but be mindful of solubility issues.[13]
Q5: How do I monitor the reaction progress effectively?
Thin-layer chromatography (TLC) is a quick method for qualitative monitoring. For quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are ideal.[1] It is crucial to establish a reliable sampling and analytical method before starting optimization studies.[14] Quench a small aliquot of the reaction mixture and extract it before analysis.
Visualizing the Process
The Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The cycle involves the transformation of palladium between its Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
When a reaction fails, a systematic approach can help identify the root cause efficiently.
Caption: A systematic workflow for troubleshooting failed reactions.
Protocols & Data
General Protocol for Buchwald-Hartwig Amination of Piperidine
This protocol is a robust starting point and may require optimization for specific substrates.[2]
Reagents & Equipment:
-
Aryl Halide (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Anhydrous, degassed Toluene
-
Schlenk flask or oven-dried vial with a septa cap
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the RuPhos Pd G3 precatalyst and sodium tert-butoxide to the Schlenk flask.
-
Reagent Addition: Remove the flask from the glovebox (if used). Add the aryl halide and anhydrous, degassed toluene via syringe. Finally, add the piperidine via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Table 1: Ligand and Base Selection Guide for Piperidines
| Aryl Halide Type | Primary Ligand Choice | Secondary Ligand Choice | Recommended Base | Key Consideration |
| Aryl Bromide/Iodide | RuPhos | XPhos | NaOtBu | Generally high reactivity; standard conditions are often successful. |
| Aryl Chloride | XPhos | SPhos | NaOtBu | Requires more electron-rich, bulky ligands to facilitate oxidative addition.[1] |
| Electron-Deficient Heteroaryl Halide | BrettPhos | RuPhos | LHMDS / NaOtBu | These substrates can be challenging; catalyst inhibition is a potential issue.[11] |
| Sterically Hindered Aryl Halide | XPhos | tBuXPhos | NaOtBu | Bulky ligands are essential to overcome steric clash.[10] |
| Substrate with Base-Sensitive Group | RuPhos | XPhos | K₃PO₄ / Cs₂CO₃ | Weaker bases require higher temperatures and may result in slower reactions.[1] |
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Available at: [Link]
-
(PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. catsci.com [catsci.com]
Troubleshooting guide for scaling up trifluoromethylpiperidine synthesis
Welcome to the technical support center for trifluoromethylpiperidine synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this critical pharmaceutical scaffold. The introduction of a trifluoromethyl group into the piperidine ring significantly enhances metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after moiety in modern medicinal chemistry.[1][2] However, scaling this synthesis from the bench to production presents unique challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Scaling Up Your Synthesis
This section addresses specific, common problems encountered during the scale-up of trifluoromethylpiperidine synthesis in a question-and-answer format.
Question 1: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the most likely causes?
Low yield on scale-up is a multifaceted problem often rooted in issues of mass and heat transfer, reagent stability, or changes in reaction kinetics.
-
Causality Analysis:
-
Exothermic Events: Trifluoromethylation reactions, particularly those involving nucleophilic CF3 sources like the Ruppert-Prakash reagent (TMSCF3), can be highly exothermic.[3] A small-scale flask dissipates heat efficiently into the ambient environment. In a large reactor, the surface-area-to-volume ratio decreases dramatically, trapping heat. This can lead to rapid temperature increases, causing reagent decomposition, unwanted side reactions, and ultimately, lower yield.
-
Mixing Inefficiency: Heterogeneous reactions or reactions requiring the slow addition of a reagent are highly sensitive to mixing. Inadequate agitation in a large vessel can create localized "hot spots" of high reagent concentration, promoting side product formation.
-
Reagent Stoichiometry and Addition: The optimal stoichiometry on a small scale may not translate directly. On a larger scale, extended addition times are necessary to control exotherms, which can affect the concentration profile of reactive intermediates.
-
-
Recommended Actions:
-
Calorimetry Study: Before scaling, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the reaction's heat flow. This will dictate the required cooling capacity and the maximum safe addition rate of your reagents.
-
Optimize Reagent Addition: Implement a programmed, slow addition of the trifluoromethylating reagent using a syringe pump or a dosing pump. This is critical for maintaining temperature control.
-
Improve Agitation: Ensure your reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous mixture. Baffles within the reactor can also prevent vortexing and improve mixing.
-
Question 2: I am observing a significant new impurity by HPLC/GC-MS that was not present on the small scale. How do I identify and mitigate it?
The appearance of new impurities upon scale-up often points to side reactions that are kinetically insignificant on a small scale but become problematic with longer reaction times or higher temperatures.
-
Plausible Side Reactions:
-
Dimerization/Polymerization: Reactive intermediates, if allowed to accumulate due to poor mixing or slow downstream reaction, can react with themselves.
-
Incomplete Cyclization: In multi-step syntheses, the intermediate prior to the final ring-closing step may be the observed impurity. This suggests the cyclization conditions (e.g., catalyst activity, temperature, concentration) are not optimal at scale. Many piperidine syntheses rely on cyclization reactions like intramolecular Mannich reactions or reductive amination.[4][5][6]
-
Solvent-Related Impurities: Some solvents, like DMF, can decompose at elevated temperatures or in the presence of strong bases, leading to the formation of reactive species that can generate impurities.[3]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for impurity identification.
Question 3: My product is difficult to purify at scale. Column chromatography is not viable, and I'm struggling with crystallization.
Purification is a major bottleneck in scaling up syntheses.[7] The basic nitrogen of the piperidine ring can cause streaking on silica gel, and the properties that make the molecule drug-like (e.g., moderate polarity, lipophilicity) can complicate crystallization.
-
Expert Recommendations:
-
Salt Formation & Extraction: Consider converting your basic piperidine product into a salt (e.g., hydrochloride or tartrate) after the reaction workup. Salts often have much better crystallinity than the freebase. You can then perform the crystallization, and if needed, liberate the freebase in a final step.
-
Azeotropic Distillation: If your product is thermally stable and has a suitable boiling point, azeotropic distillation can be an effective method for removing water or other solvent impurities that may be inhibiting crystallization.[8]
-
Alternative Chromatography: If chromatography is unavoidable, consider alternatives to standard silica gel.
-
Alumina (basic or neutral): Can be more suitable for basic compounds.[9]
-
Reverse-Phase Chromatography (C18): While expensive at a large scale, it can be effective for polar compounds.
-
Mobile Phase Modifiers: When using silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or using a solvent system containing methanolic ammonia can significantly improve peak shape and reduce streaking.[9]
-
-
| Purification Method | Pros | Cons | Best For... |
| Crystallization | Highly scalable, high purity, low cost | Can be difficult to develop, potential for polymorphism | Final product isolation, high-volume manufacturing |
| Distillation | Very scalable, effective for volatile impurities | Product must be thermally stable | Thermally stable, relatively low MW compounds |
| Silica Chromatography | High resolution, widely applicable | Poor for basic compounds, high solvent usage, not easily scalable | Small-scale purification, impurity isolation |
| Reverse-Phase HPLC | Excellent for polar compounds | High cost, high solvent usage, complex scale-up | High-purity APIs, chiral separations |
Frequently Asked Questions (FAQs)
Q: Which trifluoromethylating reagent is best for a scalable process?
The "best" reagent depends on the specific substrate, cost considerations, and safety infrastructure.
| Reagent | Common Name | Key Advantages | Key Disadvantages |
| TMSCF3 | Ruppert-Prakash Reagent | High reactivity, widely used, good for nucleophilic addition | Requires fluoride initiator, can be expensive, generates TMSF |
| CF3SO2Na | Langlois' Reagent | Inexpensive, stable solid, good for radical reactions | Requires an oxidant (e.g., Mn(OAc)3), may not be suitable for all substrates[10] |
| Togni Reagents | (Hypervalent Iodine) | Electrophilic CF3 source, broad functional group tolerance | Relatively expensive, can be thermally sensitive |
| CF3SO2Cl | Triflyl Chloride | Used in photoredox catalysis, mild conditions | Requires specialized photocatalysis equipment, potential for side reactions[11] |
For most large-scale applications involving nucleophilic trifluoromethylation, TMSCF3 remains a common choice despite its cost, due to its well-understood reactivity. For radical pathways, the affordability of CF3SO2Na is a major advantage.
Q: What are the primary synthetic routes to a trifluoromethylpiperidine core, and how do they compare for scalability?
There are two primary strategies: building the ring from an acyclic precursor or modifying a pre-existing ring.
Caption: Comparison of primary synthetic routes.
-
Route A (Ring Construction): This approach offers maximum flexibility for introducing various substituents onto the piperidine ring.[4] However, it often involves more synthetic steps, which can lower the overall yield and increase costs on a large scale.
-
Route B (Ring Modification): Starting from a commercially available trifluoromethylpyridine and performing a catalytic hydrogenation is often the most direct and cost-effective route for simple, unsubstituted trifluoromethylpiperidines.[4][12] The primary challenge on scale-up is managing the high-pressure hydrogenation safely and ensuring complete reduction without side reactions.
Q: What are the critical safety considerations when working with trifluoromethylation reagents at scale?
Safety is paramount. A thorough risk assessment must be conducted before any scale-up operation.[13]
-
Toxicity and Corrosivity: Many fluorinating agents can release hydrogen fluoride (HF) upon contact with moisture, which is highly toxic and corrosive. Legacy methods often used hazardous reagents like elemental fluorine or anhydrous HF directly.[14] Modern reagents are safer but still require extreme caution.
-
Pressure Generation: Reactions that generate gaseous byproducts (e.g., from decomposition) can lead to dangerous pressure buildup in a sealed reactor. Ensure reactors are equipped with appropriate pressure relief systems.
-
Exothermic Reactions: As discussed, unmanaged exotherms are a primary cause of accidents. Never "charge and heat"; always control the reaction rate via slow addition of the limiting reagent into a temperature-controlled vessel.
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is insufficient. For handling fluorinating agents, use heavy-duty neoprene or butyl rubber gloves, a face shield, and have a calcium gluconate tube readily available as a first-aid measure for HF exposure. All manipulations should be done in a certified, high-performance fume hood.
Experimental Protocol: Scale-Up Purification via Acid-Base Extraction and Crystallization
This protocol outlines a general procedure for purifying a crude, basic trifluoromethylpiperidine product, moving away from column chromatography.
Objective: To purify >100 g of crude trifluoromethylpiperidine freebase by converting it to a hydrochloride salt for crystallization.
Methodology:
-
Dissolution & Acidification (Workup):
-
Dissolve the crude reaction mixture (assuming it's an organic solvent extract) in a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (EtOAc) in a reactor vessel. Use a volume that is 5-10 times the mass of the crude material.
-
Begin agitation. Slowly, add a 2M solution of hydrochloric acid (HCl) in diethyl ether or a calculated amount of aqueous HCl. Monitor the pH of the aqueous phase (if present) or test with pH paper to ensure it is acidic (pH < 2).
-
Causality: This step protonates the basic piperidine nitrogen, forming the hydrochloride salt. This salt is typically insoluble in non-polar organic solvents and will precipitate, or it will be extracted into an aqueous phase if one is used. This separates it from non-basic organic impurities.
-
-
Isolation of the Salt:
-
If the salt precipitates directly from the organic solvent, isolate it by filtration. Wash the filter cake with fresh, cold organic solvent to remove any remaining impurities.
-
If using an aqueous extraction, separate the layers and collect the aqueous phase containing the dissolved salt.
-
-
Crystallization:
-
If the salt was filtered, dissolve it in a minimum amount of a suitable hot solvent. Common choices for hydrochloride salts include isopropanol (IPA), ethanol, or methanol/MTBE mixtures.
-
If you have an aqueous solution, you may need to concentrate it or perform a solvent swap to a suitable crystallization solvent.
-
Once dissolved, allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Scale-Up Insight: Slow, controlled cooling is crucial for forming large, pure crystals. "Crashing out" the solid by rapid cooling will trap impurities.
-
-
Final Isolation and Drying:
-
Collect the purified crystals by filtration. Wash the cake with a small amount of the cold crystallization solvent.
-
Dry the purified salt under vacuum at a temperature appropriate for its stability (e.g., 40-50 °C) until a constant weight is achieved.
-
-
Quality Control:
-
Assess the purity of the final product using HPLC, GC-MS, and NMR. Check the melting point, which should be sharp for a pure crystalline solid.[15]
-
References
-
Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Retrieved from [Link]
-
Biolink. (2025, July 11). Oligonucleotide Manufacturing: Overcoming Challenges in Scale-Up and Purification. Retrieved from [Link]
-
Rioton, S., Gomez Pardo, D., & Cossy, J. (2021). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules, 26(16), 4883. Available at: [Link]
-
Hapatune. (2025, March 13). What's Next In Oligo Manufacturing: Oligo Modification Tools, Blockmers, and High Purity Starting Materials. Retrieved from [Link]
-
Single Use Support. (2024, October 25). Oligonucleotide manufacturing – challenges & solutions. Retrieved from [Link]
-
Prakash, G. K. S., et al. (2011). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, 76(8), 2846-2852. Available at: [Link]
-
Bentham Science. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11). Available at: [Link]
-
Pharmaceutical Technology. (2013). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Various protocols for trifluoromethylation. Retrieved from [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
ResearchGate. (2025, August 6). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Shcherbakov, S. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2957. Available at: [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
MDPI. (2023). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Processes, 11(11), 3095. Available at: [Link]
-
Reddit. (2025, March 11). Purification of THP protected compound. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids. Retrieved from [Link]
-
ScienceOpen. (n.d.). Synthesis of 2-trifluoromethylated piperidines and azepanes. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2021). The preparative synthetic approach to 4-(trifluoromethoxy)piperidine and 4-(trifluoromethoxymethyl)piperidine. Available at: [Link]
-
LookChem. (n.d.). Cas 627533-08-8, 2-(TrifluoroMethyl)piperidine hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Recent Trifluoromethylation Reactions. A Mini Review Paper. Available at: [Link]
-
MDPI. (2021). Synthesis of 1-Trifluorometylindanes and Close Structures: A Mini Review. Molecules, 26(20), 6140. Available at: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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Stability issues of (S)-3-(trifluoromethyl)piperidine hydrochloride in solution
An in-depth guide to the stability of (S)-3-(trifluoromethyl)piperidine hydrochloride in solution is provided below.
Technical Support Center: (S)-3-(trifluoromethyl)piperidine hydrochloride
Welcome to the technical support center for (S)-3-(trifluoromethyl)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and troubleshoot stability issues, ensuring the integrity and reproducibility of your experimental results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of (S)-3-(trifluoromethyl)piperidine hydrochloride.
Q1: What are the recommended storage conditions for (S)-3-(trifluoromethyl)piperidine hydrochloride in its solid and solution forms?
A1:
-
Solid Form: As a lyophilized powder, the compound is relatively stable. For long-term storage (up to 6 months), it is imperative to store the solid at -20°C to -80°C.[1] For short-term needs, storage at 4°C is acceptable for about one week.[1] The container should be tightly sealed to protect it from moisture.
-
Solution Form: The stability of the compound in solution is significantly lower and highly dependent on the solvent, pH, and storage temperature. It is strongly recommended to prepare fresh solutions for immediate use. If storage is unavoidable, stock solutions should be prepared in a high-quality, anhydrous aprotic solvent (e.g., DMSO, DMF), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -80°C.[1]
Q2: What are the primary chemical liabilities of the (S)-3-(trifluoromethyl)piperidine hydrochloride structure that I should be aware of?
A2: The molecule possesses two key structural motifs that are susceptible to degradation:
-
The Piperidine Ring: The tertiary amine within the piperidine ring is susceptible to oxidation.[2] This can occur due to atmospheric oxygen over time or in the presence of oxidizing agents, potentially leading to the formation of an N-oxide or, under more aggressive conditions, ring-opening products.[2][3]
-
The Trifluoromethyl (CF₃) Group: While generally robust, the CF₃ group can undergo hydrolysis to a carboxylic acid (-COOH) group under harsh acidic or basic conditions, particularly at elevated temperatures.[4][5] This is a critical transformation to monitor in forced degradation studies.
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: The stability of piperidine-containing molecules is often highly pH-dependent.[6][7] As a hydrochloride salt, dissolving the compound in neutral water will result in a slightly acidic solution.
-
Acidic Conditions (pH < 4): Strong acidic conditions can potentially promote the hydrolysis of the trifluoromethyl group, although this typically requires harsh conditions (e.g., fuming sulfuric acid).[4] Studies on similar piperidine structures have shown degradation can occur in highly acidic environments.[8]
-
Neutral to Mildly Basic Conditions (pH 7-9): In this range, the free base form of the piperidine nitrogen is more prevalent, increasing its susceptibility to oxidation.
-
Strongly Basic Conditions (pH > 10): Strong bases can catalyze the hydrolysis of the CF₃ group.[5][9]
It is crucial to buffer your solution to a pH range where the compound shows maximum stability, which must be determined empirically for your specific experimental system.
Q4: Are there any known solvent incompatibilities?
A4: While soluble in many organic solvents, care must be taken with protic solvents like methanol or ethanol, especially if acidic or basic contaminants are present, as they can participate in degradation reactions. For aqueous applications, always use high-purity water (e.g., HPLC-grade) and consider using buffers to control the pH. Avoid solvents with high peroxide content (e.g., aged ethers like THF or dioxane), as these can accelerate the oxidation of the piperidine nitrogen.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you may encounter.
Q1: I'm observing a progressive loss of my compound's peak area in my HPLC analysis over a few days. What is the likely cause?
A1: A decreasing peak area indicates compound degradation. The root cause can be diagnosed by following a systematic approach. Potential causes include oxidation, pH-mediated hydrolysis, or improper storage. Repeated freeze-thaw cycles are a common culprit for stability issues and are not recommended.[1]
Below is a workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for purity loss.
Q2: My LC-MS analysis shows new, unexpected peaks. What are the potential degradation products of (S)-3-(trifluoromethyl)piperidine hydrochloride?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the compound's chemical liabilities, the most probable degradants are the N-oxide, a ring-opened product, or a hydrolyzed product. Identifying these requires high-resolution mass spectrometry to determine their exact mass.
The diagram below illustrates the most likely degradation pathways.
Caption: Potential degradation pathways.
The following table summarizes these potential products for easier identification in mass spectrometry data.
| Potential Degradant | Chemical Transformation | Molecular Formula | Change in Monoisotopic Mass (Da) |
| Piperidine N-Oxide | Oxidation of piperidine nitrogen | C₆H₁₀F₃NO | +15.99 |
| (S)-Piperidine-3-carboxylic acid | Hydrolysis of CF₃ group | C₆H₁₁NO₂ | -25.01 |
| Ring-Opened Products | C-N bond cleavage in the ring | Variable | Variable |
Q3: How can I proactively determine the stability of this compound in my specific experimental buffer?
A3: The most effective way to ensure stability is to perform a forced degradation study, which is a cornerstone of pharmaceutical stability testing.[10][11] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation pathways and establish stable parameters for your experiments.[12] A simplified protocol for this purpose is provided in the next section. By analyzing the compound's stability under acidic, basic, oxidative, thermal, and photolytic stress, you can confidently define storage and handling procedures for your specific formulation.
Part 3: Key Experimental Protocols
Protocol 1: Recommended Procedure for Preparation of Stock Solutions
This protocol is designed to minimize initial degradation and ensure the highest quality starting material for your experiments.
-
Pre-Experiment Setup:
-
Allow the vial of solid (S)-3-(trifluoromethyl)piperidine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.
-
Use only high-purity, anhydrous solvents (e.g., DMSO, absolute ethanol). If using aqueous buffers, ensure they are freshly prepared with HPLC-grade water and filtered.
-
Use amber glass vials or vials wrapped in aluminum foil to protect from light.
-
-
Weighing and Dissolution:
-
Weigh the required amount of solid in a clean, dry environment.
-
Add the desired volume of solvent to achieve the target concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved. If necessary, brief sonication in a room temperature water bath can be used.
-
-
Aliquoting and Storage:
-
Immediately after dissolution, divide the stock solution into single-use aliquots in properly labeled vials. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[1]
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation.
-
Store the aliquots in a light-protected container at -80°C.
-
Protocol 2: Protocol for a Preliminary Forced Degradation Study
This protocol helps identify the compound's stability profile under various stress conditions, as recommended by ICH guidelines.[11]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture. This will serve as your unstressed control (T=0 sample) and the starting material for all stress conditions.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[2]
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber (ICH Q1B guidelines) or wrap a clear vial in aluminum foil (as a dark control) and place both under a strong UV lamp for 24 hours.
-
-
Analysis:
-
At the end of the incubation period, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the T=0 control) to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze all samples by a stability-indicating HPLC method (e.g., a gradient RP-HPLC method with UV detection).[13][14]
-
Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and note the retention times of any new peaks. For structural elucidation of major degradants, LC-MS analysis is recommended.[15]
-
Part 4: References
-
(S)-3-(trifluoromethyl)-piperidine-HCl - Cusabio. Cusabio.
-
Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. National Center for Biotechnology Information.
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate.
-
Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate.
-
The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. ResearchGate.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Wiley Online Library.
-
Degradation pathways of 1-Piperidinepentanoic acid and prevention. BenchChem.
-
3-(trifluoromethyl)piperidine hydrochloride - Pipzine Chemicals. Pipzine Chemicals.
-
Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed.
-
Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. National Center for Biotechnology Information.
-
An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate. BenchChem.
-
Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. ACS Publications.
-
3-(trifluoromethyl)piperidine 97 768-31-0. Sigma-Aldrich.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
-
Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate.
-
Stability evaluation of [18F]FDG. EJNMMI Radiopharmacy and Chemistry.
-
3-(trifluoromethyl)piperidine hydrochloride. LabSolu.
-
How does piperidine affect the stability and performance of cosmetics? Biosynce.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. ResearchGate.
-
Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. PubMed.
-
New Designer Drug 1-(3-trifluoromethylphenyl) Piperazine (TFMPP): Gas chromatography/mass Spectrometry and Liquid chromatography/mass Spectrometry Studies on Its Phase I and II Metabolism and on Its Toxicological Detection in Rat Urine. PubMed.
-
Analytical Techniques In Stability Testing. Separation Science.
-
4-(3-TRIFLUOROMETHYLPHENYL)PIPERIDINE HYDROCHLORIDE (cas 6652-16-0) SDS/MSDS download. Guidechem.
-
Stability testing of existing active substances and related finished products. European Medicines Agency.
-
3-(trifluoromethyl)piperidine hydrochloride. Sigma-Aldrich.
-
(S)-3-(Trifluoromethyl)piperidine hydrochloride. BLDpharm.
-
3-methyl-5-(trifluoromethyl)piperidine hydrochloride. Aaron Chemistry.
-
New designer drug 1‐(3‐trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine. Sci-Hub.
-
Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. National Center for Biotechnology Information.
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate.
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
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- 4. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 11. ema.europa.eu [ema.europa.eu]
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- 14. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Strategies for Stereoretentive Functionalization of (S)-3-Trifluoromethylpiperidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of avoiding racemization during the functionalization of (S)-3-trifluoromethylpiperidine. Our focus is on providing practical, mechanistically grounded advice to ensure the stereochemical integrity of your chiral building blocks.
Introduction
(S)-3-trifluoromethylpiperidine is a valuable chiral building block in medicinal chemistry, with the trifluoromethyl group often imparting desirable properties such as metabolic stability and enhanced binding affinity. However, the stereocenter at the C3 position is susceptible to racemization under various reaction conditions, a significant challenge that can compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide will dissect the mechanisms of racemization and provide actionable strategies to maintain the enantiopurity of this important scaffold during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (S)-3-trifluoromethylpiperidine?
A1: The principal pathway for racemization at the C3 position involves the formation of an achiral enamine or iminium ion intermediate.[1][2] This typically occurs under conditions that facilitate the removal of the proton at the C3 position. The process can be summarized as follows:
-
Deprotonation: A base removes the proton from the C3 carbon, which is alpha to the nitrogen atom.
-
Enamine Formation: The resulting carbanion is in resonance with an enamine tautomer, where a double bond forms between C2 and C3 or C3 and C4. This enamine intermediate is planar and therefore achiral.[3]
-
Reprotonation: Subsequent protonation of the enamine can occur from either face of the planar double bond with equal probability, leading to a mixture of the (S) and (R) enantiomers, resulting in a racemic mixture.[4][5]
Harsh reaction conditions, such as elevated temperatures and the presence of strong acids or bases, can promote the formation of these achiral intermediates and accelerate racemization.[6]
Troubleshooting Guide: Preventing Racemization During Key Functionalization Reactions
This section addresses common functionalization reactions and provides specific troubleshooting advice to mitigate the risk of racemization.
Issue 1: Racemization during N-Acylation or N-Sulfonylation
You are attempting to acylate or sulfonylate the piperidine nitrogen, but you observe a loss of enantiomeric excess (% ee) in your product.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Use of a strong, non-hindered base. | Solution: Employ a sterically hindered, non-nucleophilic base such as 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) instead of simpler tertiary amines like triethylamine.[7] Rationale: Less sterically hindered bases can more easily access and deprotonate the C3 proton, leading to enamine formation. Hindered bases are less likely to cause this side reaction due to steric repulsion. |
| Elevated reaction temperatures. | Solution: Perform the acylation at low temperatures, typically between 0 °C and room temperature.[8][9] Rationale: Higher temperatures provide the activation energy needed to overcome the barrier for deprotonation at C3.[6] By keeping the temperature low, you minimize the rate of this undesired side reaction. |
| Prolonged reaction times. | Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Rationale: Extended exposure to basic conditions, even with a hindered base, can lead to gradual racemization. |
| Reactive acylating agent. | Solution: For particularly sensitive substrates, consider using a less reactive acylating agent or an in-situ activation method for a carboxylic acid (e.g., using HATU or HOBt) which can proceed under milder conditions.[10][11] Rationale: Highly reactive agents like acyl chlorides can generate stoichiometric amounts of strong acid (HCl), which, if not effectively neutralized, can contribute to racemization.[9] |
Issue 2: Racemization during N-Alkylation
You are performing an N-alkylation with an alkyl halide and observe significant racemization.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Strongly basic conditions. | Solution: Use a mild, inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as acetonitrile or DMF.[12] Rationale: Strong bases like alkali metal hydrides or alkoxides will readily deprotonate the C3 position. Milder inorganic bases are generally sufficient to neutralize the acid generated during the alkylation without promoting significant enamine formation. |
| High reaction temperatures. | Solution: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For reactive alkylating agents, this may be room temperature or slightly above. Rationale: As with N-acylation, thermal energy can promote the undesired deprotonation at C3. |
| Use of protic solvents. | Solution: Employ aprotic solvents like THF, acetonitrile, or DMF. Rationale: Protic solvents can facilitate proton exchange and potentially accelerate the rate of racemization through enamine-iminium ion equilibria. |
Issue 3: Racemization during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
You are attempting a Buchwald-Hartwig amination to form a C-N bond at the piperidine nitrogen and are seeing a loss of stereochemical integrity.
| Potential Cause | Suggested Solution & Scientific Rationale |
| Strongly basic conditions (e.g., NaOtBu). | Solution: Screen weaker bases such as K₃PO₄ or Cs₂CO₃.[13][14] Rationale: While strong bases are often used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine, they can also lead to racemization of the chiral piperidine. Weaker inorganic bases can often be effective while minimizing this side reaction. |
| Ligand choice. | Solution: Employ bulky, electron-rich phosphine ligands. In some cases, bidentate ligands like BINAP have been shown to be effective in preserving stereochemistry in coupling reactions.[13][15] Rationale: The ligand can influence the steric environment around the palladium center and may disfavor conformations that lead to deprotonation at the C3 position. |
| High reaction temperatures. | Solution: Optimize the reaction temperature. While many cross-coupling reactions require heating, running the reaction at the lower end of the effective temperature range can help preserve stereochemistry. Rationale: Minimizing thermal energy input reduces the likelihood of overcoming the activation barrier for racemization.[6] |
Advanced Strategies for Stereoretentive Functionalization
For functionalizations at other positions on the piperidine ring while preserving the C3 stereocenter, consider the following approaches.
N-Protecting Group Strategy
The choice of the nitrogen protecting group is critical. A bulky, electron-withdrawing protecting group can significantly influence the stereochemical stability of the C3 position.
| Protecting Group | Advantages for Stereopreservation | Considerations |
| Boc (tert-Butoxycarbonyl) | - Electron-withdrawing nature reduces the nucleophilicity of the nitrogen and can decrease the acidity of the α-protons.[16] - Can direct metallation to the C2 position under certain conditions.[17] | - Can be labile under strongly acidic conditions. |
| Cbz (Benzyloxycarbonyl) | - Also electron-withdrawing, offering similar stabilizing effects to Boc.[16] - Removable under neutral conditions via hydrogenolysis. | - Not suitable for molecules containing other reducible functional groups. |
| Bulky Arylsulfonyl Groups (e.g., Nosyl) | - Strongly electron-withdrawing, significantly decreasing the likelihood of enamine formation. | - Can be difficult to remove. |
Experimental Protocols
Protocol 1: Stereoretentive N-Benzoylation of (S)-3-Trifluoromethylpiperidine
This protocol outlines a method designed to minimize racemization during N-acylation.
Materials:
-
(S)-3-trifluoromethylpiperidine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve (S)-3-trifluoromethylpiperidine in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIEA to the stirred solution.
-
Add benzoyl chloride dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS (typically complete within 1-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or SFC to confirm stereochemical retention.
References
- BenchChem. (2025).
- University of Leeds. (n.d.).
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
- Boc Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Master Organic Chemistry. (2025). Enamines.
- Wikipedia. (n.d.). Pictet–Spengler reaction.
- University of Manchester. (n.d.).
- Wikipedia. (n.d.).
- Making Molecules. (2024). Enamines.
- Wikipedia. (n.d.). Enamine.
- Chemistry LibreTexts. (2023).
- ACS GCI Pharmaceutical Roundtable. (2026).
- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Intensified Microwave-Assisted N-Acylation Procedure – Synthesis and Activity Evaluation of TRPC3 Channel Agonists with a 1,3-Dihydro-2H-benzo[d]imidazol-2-one Core.
- BenchChem. (2025). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- PubMed. (2019).
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Technical Support Center: Catalyst Selection for Efficient Synthesis of Trifluoromethylpiperidine Analogs
Welcome to the Technical Support Center dedicated to the synthesis of trifluoromethylpiperidine analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve efficient and selective synthesis of these valuable compounds.
Introduction: The Significance and Challenges of Trifluoromethylpiperidine Synthesis
The introduction of a trifluoromethyl (CF₃) group into piperidine scaffolds is a powerful strategy in medicinal chemistry. This modification can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making trifluoromethylpiperidine analogs highly sought-after in drug discovery. However, the synthesis of these compounds is not without its challenges. Achieving high yields and controlling stereoselectivity, particularly at the carbon atom bearing the CF₃ group, requires careful consideration of the catalytic system and reaction conditions. This guide will walk you through the critical aspects of catalyst and reagent selection to help you navigate these synthetic hurdles.
Troubleshooting Guide: A Practical Q&A Approach
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing a systematic approach to problem-solving.
Issue 1: Low or No Product Yield
Question: My trifluoromethylation reaction is giving a low yield or no product at all. What are the common culprits and how can I fix this?
Answer: Low or no yield is a frequent issue that can often be traced back to a few key factors. A systematic check of your reagents, catalyst, and reaction setup will usually reveal the source of the problem.
-
Reagent Quality and Handling:
-
Purity of Trifluoromethylating Reagent: Electrophilic reagents like Togni's and Umemoto's reagents are sensitive to moisture.[1] Ensure they are handled under an inert atmosphere and stored in a desiccator. For radical trifluoromethylation, the purity of the Langlois reagent (sodium trifluoromethanesulfinate) is crucial for consistent radical generation.[2]
-
Substrate Purity: Impurities in your piperidine precursor or starting material can interfere with the catalyst. Ensure your starting materials are thoroughly purified before use.
-
Solvent and Additives: Anhydrous and degassed solvents are critical, especially for palladium- and copper-catalyzed reactions, as water and oxygen can deactivate the catalyst.[3]
-
-
Catalyst Activity:
-
Palladium Catalysts: For Pd-catalyzed reactions, ensure your palladium source is active. Pre-catalysts can be a more reliable option than generating the active Pd(0) species in situ. The choice of ligand is also critical and can significantly impact catalyst activity and stability.
-
Copper Catalysts: The copper source (e.g., CuI, CuCl) should be of high purity. Some copper-catalyzed reactions may be inhibited by certain additives, so a careful screen of reaction components is advisable.[4]
-
Photoredox Catalysts: In light-mediated reactions, ensure your photocatalyst is active and that your light source has the correct wavelength and intensity to excite the catalyst.[5]
-
-
Reaction Conditions:
-
Temperature: Some trifluoromethylation reactions are highly temperature-sensitive. For instance, some electrophilic trifluoromethylations may require low temperatures to prevent reagent decomposition.[1] Conversely, some C-H activation steps may require elevated temperatures to proceed efficiently.
-
Atmosphere: As mentioned, many of these catalytic systems are air-sensitive. Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen.
-
Issue 2: Poor Diastereoselectivity in Piperidine Ring Formation or Functionalization
Question: I'm forming a mixture of diastereomers and struggling to achieve the desired stereoisomer. How can I improve the diastereoselectivity of my reaction?
Answer: Controlling diastereoselectivity is a common challenge in piperidine synthesis. The choice of catalyst, solvent, and protecting groups can all play a significant role in directing the stereochemical outcome.
-
Catalyst and Ligand Selection:
-
Hydrogenation of Pyridines: In the synthesis of piperidines via the hydrogenation of substituted pyridines, the choice of catalyst is paramount. Rhodium and iridium-based catalysts are often used for asymmetric hydrogenation.[6][7][8][9] The diastereoselectivity can be influenced by the ligand on the metal center.
-
Ligand Effects in Palladium Catalysis: In palladium-catalyzed C-H functionalization or cross-coupling reactions to introduce the trifluoromethyl group, the steric and electronic properties of the phosphine ligand can control the regioselectivity and diastereoselectivity.[10][11][12] Experimenting with a panel of ligands (e.g., Buchwald-type ligands) is often necessary to find the optimal one for your specific substrate.
-
-
Solvent Effects:
-
The polarity of the solvent can influence the transition state of the cyclization or functionalization step. For some piperidine syntheses, polar protic solvents like methanol or ethanol can enhance diastereoselectivity compared to aprotic solvents.
-
-
Protecting Groups:
-
The nature of the nitrogen protecting group on the piperidine ring can influence the conformational preference of the molecule, thereby affecting the facial selectivity of an incoming reagent. Bulky protecting groups can direct substituents to a specific face of the ring.
-
Issue 3: Catalyst Deactivation and Recovery
Question: My reaction starts well but then stalls, suggesting catalyst deactivation. What causes this and can I reactivate my catalyst?
Answer: Catalyst deactivation is a significant issue, particularly in palladium- and copper-catalyzed reactions with nitrogen-containing heterocycles.
-
Causes of Deactivation:
-
Coordination of Nitrogen: The nitrogen atom in the piperidine ring or its precursors can coordinate strongly to the metal center of the catalyst, leading to inhibition or deactivation.[13]
-
Reduction of the Metal Center: In some palladium(II)-catalyzed reactions, the active catalyst can be reduced to inactive palladium(0) nanoparticles.[14]
-
Oxygen and Moisture: As previously mentioned, exposure to air and water can lead to the oxidation and deactivation of the catalyst.[3]
-
-
Solutions and Reactivation:
-
Acidic Medium: Conducting hydrogenations of pyridines in an acidic medium can protonate the nitrogen atom, reducing its ability to coordinate to and poison the metal catalyst.
-
Ligand Choice: The use of robust ligands can stabilize the catalyst and prevent deactivation.
-
Reactivation of Palladium Catalysts: In some cases, spent palladium catalysts can be reactivated. For palladium(0) formation, treatment with a mild oxidant can sometimes regenerate the active Pd(II) species.[14] For palladium catalysts poisoned by nitrogen compounds, treatment with alkali metal or alkaline earth metal salts has been shown to restore activity.[15]
-
Frequently Asked Questions (FAQs)
Q1: Which trifluoromethylating reagent should I choose: Togni's, Umemoto's, or Langlois'?
A1: The choice of reagent depends on the reaction mechanism you are targeting and the nature of your substrate.
-
Togni's and Umemoto's Reagents are electrophilic trifluoromethylating agents ("CF₃⁺" source).[1][16] They are generally suitable for electron-rich substrates and are often used in copper- or palladium-catalyzed reactions. It is important to note that Togni's reagent II has been reported to have explosive properties and should be handled with care.[17]
-
Langlois' Reagent (CF₃SO₂Na) is a source of the trifluoromethyl radical (•CF₃).[2][18] It is often used in photoredox catalysis or with a chemical oxidant. It is generally more stable and less expensive than the electrophilic reagents.[19]
Q2: How do I set up an air-sensitive reaction for trifluoromethylpiperidine synthesis?
A2: Proper technique is crucial for success with air-sensitive reagents and catalysts.
-
Glassware Preparation: All glassware should be oven- or flame-dried to remove adsorbed moisture.
-
Inert Atmosphere: Assemble the reaction apparatus and purge it with a dry, inert gas like argon or nitrogen using a Schlenk line or a balloon.
-
Solvent Degassing: Use anhydrous solvents and degas them by sparging with an inert gas or by a freeze-pump-thaw cycle.
-
Reagent Transfer: Transfer air-sensitive liquids and solutions using gas-tight syringes. Add solid reagents under a positive flow of inert gas. For highly sensitive solids, a glovebox is recommended.
Q3: What are the best practices for purifying trifluoromethylated piperidine analogs?
A3: The purification strategy will depend on the physical properties of your product.
-
Chromatography: Flash column chromatography on silica gel is a common method. Due to the fluorine atoms, these compounds can be quite nonpolar, so a solvent system with a higher proportion of a nonpolar solvent like hexanes or heptane is often required.
-
Distillation: For volatile products, distillation under reduced pressure can be an effective purification method.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can provide highly pure material.
-
Acid-Base Extraction: The basic nitrogen of the piperidine ring allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Experimental Protocols and Data
Protocol 1: General Procedure for Copper-Catalyzed Trifluoromethylation of an Iodo-Pyridine Precursor
This protocol provides a general starting point for the trifluoromethylation of an iodo-substituted pyridine, a common precursor to trifluoromethylpiperidines.
-
To a flame-dried Schlenk tube, add the iodo-pyridine substrate (1.0 equiv.), a copper(I) salt (e.g., CuI, 10-20 mol%), and a suitable ligand (e.g., 1,10-phenanthroline, 20-40 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed solvent (e.g., DMF or NMP).
-
Add the trifluoromethylating reagent (e.g., Togni's reagent, 1.5-2.0 equiv.).
-
Stir the reaction at the desired temperature (this may range from room temperature to 100 °C, depending on the substrate) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Comparison of Common Trifluoromethylating Reagents
| Reagent | Type | Common Catalysts/Initiators | Key Advantages | Key Considerations |
| Togni's Reagents | Electrophilic | Cu, Pd, Photoredox | High reactivity, commercially available | Moisture sensitive, potential for explosivity (Togni II)[17] |
| Umemoto's Reagents | Electrophilic | Cu, Pd | High reactivity, stable solids[1][16] | Moisture sensitive, can be expensive |
| Langlois' Reagent | Radical | Oxidants (e.g., tBuOOH), Photoredox | Stable, inexpensive, versatile[2][19] | Requires an initiator, may lead to side reactions |
Visualizing Reaction Workflows
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low reaction yields.
Diagram 2: Catalytic Cycle for Palladium-Catalyzed Trifluoromethylation
Caption: A simplified catalytic cycle for Pd-catalyzed trifluoromethylation.
References
-
Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Progress in copper-catalyzed trifluoromethylation. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]
-
Catalytic Asymmetric Hydrogenation of N-Iminopyridinium Ylides: Expedient Approach to Enantioenriched Substituted Piperidine Derivatives. Journal of the American Chemical Society. [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]
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Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. Angewandte Chemie International Edition. [Link]
-
Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Angewandte Chemie International Edition. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
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Practical and innate C–H functionalization of heterocycles. Nature. [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate. [Link]
-
Innate C-H trifluoromethylation of heterocycles. PNAS. [Link]
- Preparation method of trifluoromethyl piperidine compounds.
-
Application of Langlois' reagent (NaSO₂CF₃) in C–H functionalisation. Beilstein Journal of Organic Chemistry. [Link]
-
Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry. [Link]
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Copper‐Mediated N‐Trifluoromethylation of O‐Benzoylhydroxylamines. Chemistry – A European Journal. [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. [Link]
-
Enantioselective Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Alkenes via Radical Process. Journal of the American Chemical Society. [Link]
-
Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Institutes of Health. [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA. [Link]
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Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research. [Link]
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Buchwald Ligands and Precatalysts Table of Contents. CiteSeerX. [Link]
- Method for reactivating palladium catalysts.
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA. [Link]
-
An Overview of Palladium-catalyzed Trifluoromethylation Reactions. ResearchGate. [Link]
-
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA. [Link]
-
Synthesis of 2-trifluoromethylated piperidines and azepanes. ScienceOpen. [Link]
-
Palladium-Catalyzed Trifluoromethylthiolation of Aryl C–H Bonds. Organic Letters. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. Journal of the American Chemical Society. [Link]
-
Photoredox trifluoromethylation of isocyanides to access 2-trifluoromethylated quinolines and indoles. Organic Chemistry Frontiers. [Link]
-
Palladium-Catalyzed Trifluoromethylation of Aromatic C–H Bond Directed by an Acetamino Group. Organic Letters. [Link]
-
Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. Organic Process Research & Development. [Link]
-
Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
-
Computational Insights into Nucleophilic Copper-Catalyzed Trifluoromethylation of Aryl Halides. ACS Catalysis. [Link]
-
Photoorganocatalysed and visible light photoredox catalysed trifluoromethylation of olefins and (hetero)aromatics in batch and continuous flow. Chemical Communications. [Link]
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. [Link]
-
Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. Chemical Communications. [Link]
-
Palladium-Catalyzed Asymmetric Allylic Fluoroalkylation/Trifluoromethylation. PubMed. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science. [Link]
-
Recent Development of Trifluoromethyl Reagents: A Review. Journal of Scientific Research. [Link]
-
Photoredox- and piezo-catalysed access to complex trifluoromethylated polycyclic structures from ynamides. Organic Chemistry Frontiers. [Link]
-
Photoredox-catalyzed intermolecular dearomative trifluoromethylcarboxylation of indoles and heteroanalogues with CO2 and fluorinated radical precursors. Green Chemistry. [Link]
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Validation & Comparative
The Stereochemical Imperative: A Comparative Analysis of (S)- vs. (R)-3-(Trtrifluoromethyl)piperidine in Biological Systems
In the landscape of modern drug discovery, the three-dimensional architecture of a molecule is not merely a structural footnote but a critical determinant of its biological destiny. The subtle yet profound difference between enantiomers—mirror-image isomers of a chiral molecule—can translate into vast disparities in pharmacological activity, from desired therapeutic efficacy to unforeseen toxicity. This guide delves into the significance of stereochemistry through the lens of 3-(trifluoromethyl)piperidine, a heterocyclic scaffold of increasing interest in medicinal chemistry. While direct comparative biological data for the individual enantiomers of 3-(trifluoromethyl)piperidine is emerging, the principles of stereoselective interactions are well-established. To this end, we will draw upon illustrative data from structurally analogous 3-substituted piperidines to underscore the imperative of chiral separation and analysis in the development of novel therapeutics.
The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The piperidine ring, a ubiquitous motif in pharmaceuticals, offers a versatile scaffold for drug design.[2] When combined, the 3-(trifluoromethyl)piperidine core presents a compelling fragment for building new chemical entities. However, the chiral center at the C3 position necessitates a thorough investigation of the biological properties of each enantiomer, the (S) and (R) forms, independently.
The Principle of Stereoselectivity: A Case Study in 3-Substituted Piperidines
The differential biological activity of enantiomers arises from their distinct interactions with chiral biological macromolecules such as receptors and enzymes. A compelling example of this principle is observed in the pharmacological profile of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP), a close structural analog of our topic of interest. A seminal study revealed a clear divergence in the effects of the (+) and (-) enantiomers of 3-PPP on the dopamine receptor system.[3]
The (+) enantiomer of 3-PPP was found to act predominantly as an agonist at presynaptic dopamine autoreceptors, which regulate the synthesis and release of dopamine.[3] In contrast, the (-) enantiomer exhibited weak affinity for both presynaptic and postsynaptic dopamine receptors, and notably, it antagonized the dopamine-stimulated adenylate cyclase, an enzyme linked to postsynaptic dopamine receptor activation.[3] This functional divergence highlights how a subtle change in the spatial arrangement of substituents around a chiral center can dramatically alter the molecular interactions with a biological target, leading to opposing pharmacological effects.
Quantitative Comparison of Biological Activity
To illustrate the potential magnitude of stereoselective differences, the following table summarizes hypothetical comparative data for (S)- and (R)-3-(trifluoromethyl)piperidine based on the principles observed with 3-PPP. This data is for illustrative purposes to emphasize the importance of empirical testing.
| Enantiomer | Target | Assay Type | Potency (IC₅₀/EC₅₀) | Efficacy (% of Max Response) |
| (S)-3-(trifluoromethyl)piperidine | Dopamine Autoreceptor | [³H]-Dopamine Binding Assay | 50 nM | 95% (Agonist) |
| (R)-3-(trifluoromethyl)piperidine | Dopamine Autoreceptor | [³H]-Dopamine Binding Assay | >1000 nM | Not Determined |
| (S)-3-(trifluoromethyl)piperidine | Postsynaptic D₂ Receptor | Adenylate Cyclase Inhibition | >1000 nM | Not Determined |
| (R)-3-(trifluoromethyl)piperidine | Postsynaptic D₂ Receptor | Adenylate Cyclase Inhibition | 500 nM | 80% (Antagonist) |
Experimental Workflows for Enantiomer Comparison
A robust comparative analysis of enantiomers necessitates a well-defined experimental workflow, from chiral separation to in vitro and in vivo characterization.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
1. Chiral Separation of 3-(Trifluoromethyl)piperidine Enantiomers
-
Objective: To isolate the (S)- and (R)-enantiomers from a racemic mixture for individual biological evaluation.
-
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the methods of choice.
-
Column Selection: Utilize a chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) coated on a silica support.
-
Mobile Phase Optimization: For normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) is typically used. For SFC, supercritical CO₂ is used as the main mobile phase, with a co-solvent such as methanol or ethanol.
-
Detection: Use a UV detector set to an appropriate wavelength to monitor the elution of the enantiomers.
-
Fraction Collection: Collect the separated enantiomeric peaks into individual fractions.
-
Purity and Identity Confirmation: Analyze the collected fractions for enantiomeric purity using the same chiral chromatography method and confirm the chemical identity using techniques such as mass spectrometry and NMR.
-
2. In Vitro Receptor Binding Assay: Dopamine Autoreceptor Affinity
-
Objective: To determine the binding affinity (Ki) of each enantiomer for the dopamine autoreceptor.
-
Methodology: A competitive radioligand binding assay is a standard method.
-
Tissue Preparation: Prepare synaptosomal membranes from a brain region rich in dopamine autoreceptors, such as the striatum of rats.
-
Assay Buffer: Use a suitable buffer, such as Tris-HCl, containing ions and other components to maintain the integrity of the receptors.
-
Radioligand: Use a radiolabeled ligand that binds with high affinity to the dopamine autoreceptor, for example, [³H]-spiperone or a specific autoreceptor ligand.
-
Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds ((S)- and (R)-3-(trifluoromethyl)piperidine).
-
Separation and Counting: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
The Mechanistic Basis of Stereoselectivity
The differential binding and activity of enantiomers can be rationalized at the molecular level by considering the three-point attachment model. For a chiral molecule to exhibit a stereoselective interaction with a chiral receptor, it must interact with at least three distinct sites on the receptor surface.
Caption: Three-point attachment model of stereoselectivity.
In this model, the (S)-enantiomer can achieve a perfect complementary fit with the binding pocket, allowing for three optimal interactions (A, B, and C). The (R)-enantiomer, being a mirror image, cannot achieve the same complementary fit. While it may still engage in some interactions (A and B), the third substituent (X) may be positioned in a way that leads to steric hindrance or an unfavorable electrostatic interaction, resulting in significantly lower binding affinity and altered biological activity.
Conclusion
The journey of a drug candidate from a promising scaffold to a clinically effective therapeutic is paved with rigorous scientific investigation. For chiral molecules like 3-(trifluoromethyl)piperidine, a comparative analysis of the individual enantiomers is not a mere academic exercise but a fundamental requirement for ensuring safety and efficacy. As illustrated by the case of 3-PPP, stereochemistry can be the deciding factor between a potent agonist and a weak antagonist. Therefore, researchers, scientists, and drug development professionals must prioritize the early-stage chiral separation and parallel biological evaluation of enantiomers. This approach not only de-risks the drug development pipeline but also unlocks the full therapeutic potential of chiral scaffolds, ultimately leading to the discovery of safer and more effective medicines.
References
- Cook, L., et al. (2013). The use of piperidine and its derivatives in the synthesis of pharmaceuticals. European Journal of Medicinal Chemistry, 69, 505-540.
- Lee, T., et al. (1983). Differential effects of the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) at dopamine receptor sites. European Journal of Pharmacology, 92(3-4), 279-283.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Molecules. (2024). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. [Link]
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ACS Omega. (2022). Exploring Highly Functionalized Tetrahydropyridine as a Dual Inhibitor of Monoamine Oxidase A and B. ACS Publications. [Link]
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The Trifluoromethylpiperidine Scaffold: A Comparative Guide to Unlocking Structure-Activity Relationships
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs due to its favorable physicochemical properties and ability to confer metabolic stability.[1][2][3] When coupled with the trifluoromethyl (CF3) group—a substituent known for its profound impact on lipophilicity, metabolic stability, and target binding affinity—the resulting trifluoromethylpiperidine scaffold presents a compelling framework for the design of novel therapeutics.[4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of trifluoromethylpiperidine analogs, offering a comparative look at their biological performance, supported by experimental data and detailed protocols.
The Influence of the Trifluoromethyl Group: More Than Just a Bulky Methyl
The introduction of a trifluoromethyl group is a well-established strategy in medicinal chemistry to modulate the properties of a lead compound.[4] Its strong electron-withdrawing nature, high lipophilicity, and resistance to metabolic oxidation can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[4][5] SAR studies have repeatedly demonstrated that the strategic placement of a CF3 group can lead to a significant enhancement in biological activity. For instance, the inclusion of a CF3 group at the para-position of a phenolic ring was found to increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by six-fold compared to its non-fluorinated counterpart.[6]
The CF3 group's influence extends to enhancing binding interactions with target proteins. In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the trifluoromethyl groups on the pyrimidino piperidine moiety of Gemigliptin form key interactions within the S2 comprehensive subsite of the enzyme, thereby improving the drug's potency and selectivity.[6]
Comparative Analysis of Biological Activity: A Look at Anticancer Properties
While direct comparative studies across a wide range of trifluoromethylpiperidine analogs are dispersed throughout the literature, we can glean valuable SAR insights from studies on related trifluoromethyl-containing heterocyclic compounds. The following data from anticancer studies on trifluoromethyl-substituted pyrimidine and thiazolo[4,5-d]pyrimidine derivatives highlight how structural modifications impact cytotoxic activity.
Quantitative Comparison of In Vitro Anticancer Activity
The tables below summarize the half-maximal inhibitory concentration (IC50) values of various trifluoromethyl-containing heterocyclic compounds against several human cancer cell lines. This data serves to illustrate the potency that can be achieved with this structural motif.
Table 1: Anticancer Activity of Trifluoromethyl-Substituted Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 17v | H1975 (Lung Cancer) | 2.27 | [7] |
| 5-FU (Control) | H1975 (Lung Cancer) | 9.37 | [7] |
| 9u | A549 (Lung Cancer) | 0.35 | [8] |
| 9u | MCF-7 (Breast Cancer) | 3.24 | [8] |
| 9u | PC-3 (Prostate Cancer) | 5.12 | [8] |
Table 2: Anticancer Activity of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | C32 (Melanoma) | 24.4 | [9] |
| 3b | A375 (Melanoma) | 25.4 | [9] |
| 3b | MCF-7/WT (Breast Cancer) | Not Reported | [9] |
| 3b | DU145 (Prostate Cancer) | Not Reported | [9] |
| 3b | HaCaT (Normal Keratinocytes) | 33.5 | [9] |
These studies underscore the potential of trifluoromethyl-containing heterocycles as potent anticancer agents. The SAR exploration within these compound series often reveals that the nature and position of substituents on the heterocyclic ring system, in addition to the trifluoromethyl group, play a crucial role in determining the ultimate biological activity.[7][9]
Key Signaling Pathways and Mechanisms of Action
Trifluoromethylpiperidine analogs and related compounds often exert their biological effects by modulating critical cellular signaling pathways. A common mechanism of action for anticancer compounds is the induction of apoptosis (programmed cell death) and interference with cell cycle progression.[7]
For example, compound 17v was found to induce apoptosis in H1975 lung cancer cells by increasing the expression of the pro-apoptotic protein Bax and the tumor suppressor p53, while down-regulating the anti-apoptotic protein Bcl-2.[7] Furthermore, it caused cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.[7]
Below are diagrams illustrating these key pathways.
Caption: Apoptotic pathway induced by trifluoromethyl-containing compounds.
Caption: Cell cycle arrest at the G2/M phase induced by a trifluoromethyl-pyrimidine derivative.
Experimental Protocols: A Guide to In Vitro Evaluation
The following are detailed, step-by-step methodologies for key experiments frequently cited in the evaluation of trifluoromethylpiperidine analogs and related compounds.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology
-
Cell Seeding: Plate human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Treat the cells with various concentrations of the trifluoromethyl-substituted pyrimidine derivatives (or other test compounds) and a positive control (e.g., 5-Fluorouracil) for 48-72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software.
Caption: Workflow for the MTT Assay to determine anticancer activity.
Protocol 2: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10]
Methodology
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein (e.g., EGFR) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Draw the 2D structures of the trifluoromethyl-substituted pyrimidine derivatives and convert them to 3D structures, followed by energy minimization.[7]
-
Binding Site Definition: Define the binding site on the target protein, typically based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the prepared ligands into the defined binding site of the protein. The program will generate multiple possible binding poses for each ligand.
-
Scoring and Analysis: The docking program will score the generated poses based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[7]
Conclusion and Future Perspectives
The trifluoromethylpiperidine scaffold holds significant promise for the development of novel therapeutic agents across a range of diseases. The strategic incorporation of the trifluoromethyl group can profoundly enhance the potency and pharmacokinetic properties of piperidine-based molecules. While comprehensive comparative SAR data for a broad and unified set of trifluoromethylpiperidine analogs is still emerging, the principles gleaned from related heterocyclic systems provide a strong foundation for rational drug design. Future research should focus on systematic explorations of the positional and stereochemical aspects of trifluoromethyl substitution on the piperidine ring to build a more complete understanding of the SAR for this important class of compounds. The detailed experimental and computational protocols provided in this guide offer a robust framework for researchers to evaluate their own novel trifluoromethylpiperidine analogs and contribute to this exciting field of drug discovery.
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Decoding Target Engagement: A Comparative Guide for (S)-3-(trifluoromethyl)piperidine-Based Drug Candidates
In the landscape of modern drug discovery, the (S)-3-(trifluoromethyl)piperidine scaffold has emerged as a privileged structure, lending favorable pharmacokinetic and pharmacodynamic properties to a new generation of therapeutic agents. However, the successful translation of these promising molecules from bench to bedside hinges on a critical, yet often challenging, step: the unequivocal validation of target engagement within a cellular context. This guide provides an in-depth, comparative analysis of three leading methodologies for confirming that your (S)-3-(trifluoromethyl)piperidine-based drug candidate interacts with its intended molecular target in the complex milieu of a living cell.
Demonstrating that a drug binds to its target in a physiologically relevant environment is paramount for establishing a clear mechanism of action and building confidence in preclinical data.[1] This guide moves beyond theoretical descriptions to offer practical insights and detailed protocols for the Cellular Thermal Shift Assay (CETSA), Photoaffinity Labeling (PAL), and Kinobeads-based chemical proteomics. We will explore the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system.
Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Stabilization
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells and tissues.[2][3] The fundamental principle of CETSA lies in the ligand-induced thermal stabilization of a target protein.[2] When a drug binds to its protein target, it generally increases the protein's resistance to heat-induced unfolding and aggregation.[3] This change in thermal stability can be quantified to confirm target engagement.
Causality Behind Experimental Choices
CETSA is an attractive first-line approach for (S)-3-(trifluoromethyl)piperidine-based drugs due to its label-free nature, which eliminates the need for chemical modification of the compound that could alter its binding properties.[4] The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity through various non-covalent interactions, can contribute to a significant and measurable thermal shift upon target engagement.[5]
Experimental Workflow & Data Presentation
The CETSA workflow involves treating cells with the drug candidate, subjecting the cells to a temperature gradient, and then quantifying the amount of soluble target protein remaining at each temperature.[3]
Caption: Photoaffinity Labeling Workflow.
Table 2: Hypothetical Mass Spectrometry Results from a PAL Experiment
| Protein ID | Peptide Count | Fold Enrichment (Drug vs. Control) |
| Target Protein A | 25 | 15.2 |
| Off-target Protein B | 8 | 2.1 |
| Non-specific Protein C | 2 | 1.1 |
Detailed Experimental Protocol: Photoaffinity Labeling and Target Identification
-
Probe Synthesis: Synthesize a photoaffinity probe incorporating the (S)-3-(trifluoromethyl)piperidine scaffold, a photoreactive moiety (e.g., diazirine or benzophenone), and a reporter tag (e.g., biotin). [6]2. Cell Treatment: Treat cells with the photoaffinity probe for a specified duration. Include a control group treated with a non-photoreactive analog or the parent drug to compete for binding and identify specific interactions.
-
UV Crosslinking: Irradiate the cells with UV light at a specific wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein(s).
-
Cell Lysis and Enrichment: Lyse the cells and use an affinity resin (e.g., streptavidin-agarose for a biotin tag) to enrich for the probe-protein complexes.
-
Elution and Digestion: Elute the captured proteins from the resin and digest them into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were covalently labeled by the probe. 7. Data Analysis: Compare the protein identification and quantification results from the probe-treated and control samples to identify specific binding partners.
Kinobeads-Based Chemical Proteomics: Profiling Kinase Inhibitors
For (S)-3-(trifluoromethyl)piperidine-based drugs that are designed as kinase inhibitors, Kinobeads offer a powerful and specialized approach for target engagement and selectivity profiling. [7]Kinobeads are an affinity chromatography resin comprised of a mixture of non-selective kinase inhibitors immobilized on beads. [7]This matrix can capture a large portion of the cellular kinome.
Causality Behind Experimental Choices
This method is ideal for confirming the on-target activity and assessing the off-target profile of piperidine-containing kinase inhibitors in a competitive binding format. [8]By pre-incubating cell lysates with the free drug, one can observe a concentration-dependent decrease in the binding of target kinases to the Kinobeads, providing a quantitative measure of target engagement.
Experimental Workflow & Data Presentation
The Kinobeads workflow involves competition between the free drug and the immobilized inhibitors for binding to kinases in a cell lysate, followed by mass spectrometry-based quantification of the captured kinases. [7]
Caption: Kinobeads Experimental Workflow.
Table 3: Example Kinobeads Data for a Piperidine-Based Kinase Inhibitor
| Kinase Target | IC50 (nM) - Kinobeads | IC50 (nM) - Biochemical Assay |
| Target Kinase 1 | 15 | 10 |
| Off-target Kinase 2 | 250 | 200 |
| Off-target Kinase 3 | >10,000 | >10,000 |
Detailed Experimental Protocol: Kinobeads Competition Binding Assay
-
Cell Lysis: Harvest cells and prepare a native cell lysate under non-denaturing conditions.
-
Competitive Binding: Aliquot the lysate and incubate with serial dilutions of the (S)-3-(trifluoromethyl)piperidine-based kinase inhibitor or a vehicle control for a defined period.
-
Kinase Enrichment: Add the Kinobeads slurry to each lysate and incubate to allow for the capture of kinases not bound by the free inhibitor.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Sample Preparation: Elute the bound kinases from the beads and prepare the samples for mass spectrometry analysis, typically involving reduction, alkylation, and tryptic digestion.
-
LC-MS/MS Analysis: Analyze the peptide samples using high-resolution mass spectrometry to identify and quantify the captured kinases. [9]7. Data Analysis: Determine the relative abundance of each identified kinase in the drug-treated samples compared to the vehicle control. Plot the percentage of kinase bound to the beads as a function of drug concentration to determine the IC50 value for target engagement.
Comparative Analysis and Concluding Remarks
The choice of method for validating the target engagement of an (S)-3-(trifluoromethyl)piperidine-based drug depends on the specific research question, the nature of the expected target, and the available resources.
-
CETSA is an excellent initial, label-free method to confirm target engagement in a cellular context, particularly when the drug is not a kinase inhibitor.
-
Photoaffinity Labeling provides definitive evidence of a direct drug-target interaction and is invaluable for target identification and validation, though it requires the synthesis of a specialized probe.
-
Kinobeads are the gold standard for profiling the target engagement and selectivity of kinase inhibitors, offering a comprehensive view of the drug's interactions with the cellular kinome.
By employing one or more of these robust methodologies, researchers can build a strong, data-driven case for the mechanism of action of their (S)-3-(trifluoromethyl)piperidine-based drug candidates, paving the way for successful preclinical and clinical development.
References
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[Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[10][11]aphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. National Institutes of Health.]([Link])
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Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of Compounds with the Trifluoromethylpiperidine Scaffold
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, and the trifluoromethylpiperidine scaffold has emerged as a particularly valuable asset.[1] This guide provides a comprehensive analysis of the performance of compounds containing this scaffold, contrasting their efficacy in controlled in vitro environments with the complexities of in vivo biological systems. We will explore the physicochemical and pharmacokinetic principles that govern this transition, supported by experimental data and detailed methodologies, to provide a clear framework for researchers in drug development.
The Trifluoromethylpiperidine Scaffold: A Union of Stability and Function
The power of the trifluoromethylpiperidine scaffold lies in the synergistic contribution of its two key components:
-
The Piperidine Ring: A saturated heterocycle, the piperidine motif is a highly privileged scaffold in medicinal chemistry.[1] Its three-dimensional structure is ideal for occupying specific binding pockets in biological targets, while the basic nitrogen atom can be crucial for solubility and forming key interactions.[2]
-
The Trifluoromethyl (CF3) Group: This group is far more than a simple methyl bioisostere.[3] Its strong electron-withdrawing nature and the high bond energy of the C-F bond (485.3 kJ/mol vs. 414.2 kJ/mol for C-H) confer exceptional metabolic stability.[4] This often protects adjacent chemical groups from oxidative metabolism by cytochrome P450 enzymes, a primary driver of drug clearance.[5][6] Furthermore, the CF3 group significantly increases lipophilicity (Hansch π value of +0.88), which can enhance membrane permeability and improve oral bioavailability and blood-brain barrier penetration.[4][7]
The combination of these features often results in compounds with promising initial activity, but the journey from a petri dish to a preclinical model is fraught with challenges. Understanding the disconnect between in vitro potency and in vivo efficacy is paramount for successful drug development.
Part 1: The Promise of High In Vitro Potency
In vitro assays provide a controlled, simplified environment to quantify the direct interaction between a compound and its biological target, free from the complexities of metabolism or tissue distribution.[8] For compounds featuring the trifluoromethylpiperidine scaffold, these assays typically reveal high potency.
An essential in vitro technique is the enzyme inhibition assay, which measures how effectively a compound blocks the activity of a target enzyme.[9] This is a cornerstone of early-stage drug discovery, allowing for the rapid screening of many compounds to identify the most promising candidates for further development.[8]
Data Snapshot: In Vitro Efficacy of Fluorinated Compounds
The following table summarizes hypothetical but representative in vitro data for a lead compound versus its trifluoromethylpiperidine-containing analog, illustrating the typical improvements seen upon this structural modification.
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Cell-Based Potency (EC50, nM) |
| Lead Compound (Parent) | Kinase X | 85 | 40 | 250 |
| Analog 1 (CF3-Piperidine) | Kinase X | 12 | 5.5 | 45 |
| Lead Compound (Parent) | Protease Y | 120 | 65 | 400 |
| Analog 2 (CF3-Piperidine) | Protease Y | 25 | 11 | 80 |
-
IC50 (Half-maximal inhibitory concentration): Concentration of the drug required to inhibit the target's activity by 50%.
-
Ki (Inhibition constant): An intrinsic measure of the binding affinity between the inhibitor and the enzyme.
-
EC50 (Half-maximal effective concentration): Concentration of a drug that gives a half-maximal response in a cell-based assay.
The enhanced potency of the analogs can often be attributed to the CF3 group's ability to form favorable van der Waals or dipole-dipole interactions within the enzyme's binding pocket and its influence on the overall conformation of the molecule.[5]
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
This protocol describes a common method to determine the IC50 of a test compound against a target kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity and weaker inhibition.
Materials:
-
Recombinant human kinase X
-
Kinase substrate peptide
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution (at 2x the desired final concentration)
-
Test compound stock solution (in 100% DMSO)
-
Luminescent ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette, plate reader with luminescence detection
Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Typically, an 11-point, 3-fold dilution series is used. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" (0% activity) controls.
-
Enzyme Addition: Dilute the kinase X enzyme to a 2x working concentration in the reaction buffer. Add 5 µL of this solution to each well, except for the "no enzyme" controls.
-
Initiation of Reaction: Prepare a 2x solution of the substrate peptide and ATP in the reaction buffer. Add 5 µL of this mixture to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: Add 10 µL of the luminescent ATP detection reagent to all wells. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the control wells: % Inhibition = 100 * (1 - (Signal_Test - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: The Reality Check—Navigating the In Vivo Landscape
A potent compound in vitro is only a promising starting point. For a drug to be effective in a living organism, it must overcome a series of complex physiological barriers collectively known as ADME: Absorption, Distribution, Metabolism, and Excretion. It is here that the true value—or failure—of the trifluoromethylpiperidine scaffold is revealed. The transition from in vitro to in vivo is often challenging, a concept known as In Vitro-In Vivo Correlation (IVIVC) or Extrapolation (IVIVE).[10][11]
Caption: The journey from in vitro potency to in vivo efficacy.
The ADME Advantage of the Trifluoromethylpiperidine Scaffold
The physicochemical properties imparted by the CF3 group are instrumental in overcoming ADME hurdles.[4][12]
-
Absorption & Bioavailability: The increased lipophilicity from the CF3 group often improves permeability across the intestinal wall, a critical step for oral absorption.[7] This can lead to significantly higher oral bioavailability compared to non-fluorinated parent compounds.[13]
-
Distribution: For central nervous system (CNS) targets, the ability to cross the blood-brain barrier is essential. The lipophilic nature of the trifluoromethylpiperidine scaffold can facilitate this penetration.[7]
-
Metabolism: This is arguably the most significant advantage. The CF3 group is highly resistant to metabolic oxidation.[5] By placing this group at a known "metabolic soft spot" on a molecule, chemists can block its degradation, thereby increasing the drug's half-life and overall exposure in the body.[4]
Data Snapshot: In Vitro vs. In Vivo Performance
This table presents a case study comparing a non-fluorinated MK2 inhibitor with its fluorinated analog, demonstrating the profound impact of fluorination on pharmacokinetic properties.[13]
| Parameter | Compound 1 (Parent) | Compound 19 (Fluoro-analog) | Implication |
| In Vitro Potency (MK2 IC50) | 2 nM | 3 nM | Target potency is retained. |
| Permeability (PAMPA, 10⁻⁶ cm/s) | < 0.1 | 1.8 | Significantly improved membrane permeability. |
| Aqueous Solubility | 0.004 g/L | 0.032 g/L | Improved solubility, aiding absorption. |
| In Vivo Clearance (Rat) | 100 mL/min/kg | 11 mL/min/kg | Drastically reduced metabolic clearance. |
| Oral Bioavailability (Rat) | 1% | 19% | Greatly enhanced oral absorption. |
| Oral Exposure (AUC, nM·h) | 121 | 3486 | ~29-fold increase in total drug exposure. |
This data compellingly shows that while the in vitro potency was nearly identical, the strategic placement of fluorine dramatically improved the compound's drug-like properties, leading to vastly superior in vivo exposure.[13]
Protocol: Rodent Pharmacokinetic (PK) Study
This protocol outlines a basic procedure to determine key pharmacokinetic parameters of a test compound in a rat model following oral administration.
Animals & Housing:
-
Male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g.
-
Animals are housed in a controlled environment (12h light/dark cycle, 22±2°C) with ad libitum access to food and water. Animals are fasted overnight before dosing.
Dosing & Sampling:
-
Formulation: Prepare the test compound in a suitable vehicle (e.g., 0.5% methylcellulose in water with 1% Tween 80) to the desired concentration (e.g., 5 mg/mL).
-
Administration: Administer the compound to each rat via oral gavage (PO) at a specific dose (e.g., 10 mg/kg).
-
Blood Collection: Collect blood samples (approx. 150 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
Sample Analysis & PK Calculation:
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. This involves protein precipitation, separation on an HPLC column, and detection by mass spectrometry.
-
Data Analysis:
-
Plot the mean plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time for the plasma concentration to decrease by half.
-
-
Part 3: Bridging the Gap and Future Directions
The discrepancy between in vitro and in vivo results is a central challenge in drug discovery.[10] While the trifluoromethylpiperidine scaffold often improves the odds of success, it is not a panacea. Factors such as unexpected off-target effects, poor solubility in physiological fluids, or active transport out of cells can still lead to in vivo failure despite excellent in vitro data.[14]
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The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Piperidines
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a critical exercise in balancing potency with favorable pharmacokinetic properties. The piperidine motif is a ubiquitous scaffold in medicinal chemistry, and its substitution patterns are pivotal in defining a drug candidate's ultimate success. Among the various chemical modifications, fluorination stands out for its profound, albeit complex, influence on a molecule's physicochemical profile. This guide provides an in-depth, objective comparison of the lipophilicity of fluorinated versus non-fluorinated piperidines, supported by established experimental methodologies, to empower rational drug design.
The Dual Nature of Fluorine's Influence on Lipophilicity
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] It is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD). LogP measures the partitioning of a neutral compound between an organic phase (typically n-octanol) and an aqueous phase.[3] For ionizable molecules like piperidines, LogD is a more physiologically relevant parameter as it accounts for the partitioning of both the neutral and ionized species at a specific pH, usually 7.4.[4][5]
The introduction of fluorine into a piperidine ring can have a surprisingly varied impact on its lipophilicity.[6] While fluorine is the most electronegative element, leading to highly polarized C-F bonds, its effect on lipophilicity is not straightforward.[7] On one hand, the replacement of a hydrogen atom with a larger fluorine atom can increase the molecular surface area and van der Waals interactions, which would be expected to increase lipophilicity.[8] However, the high polarity of the C-F bond can also lead to increased interactions with the aqueous phase, potentially decreasing lipophilicity. The net effect is highly dependent on the specific fluorination pattern and the overall molecular context.[8][9]
Furthermore, fluorine's strong electron-withdrawing inductive effect significantly lowers the basicity (pKa) of the piperidine nitrogen.[10][11] A lower pKa means that at physiological pH (7.4), a larger fraction of the piperidine will exist in its neutral, more membrane-permeable form. This modulation of pKa is a key consideration when evaluating the LogD of fluorinated piperidines.[12]
Experimental Determination of Lipophilicity: A Methodological Overview
To empirically compare the lipophilicity of fluorinated and non-fluorinated piperidines, two primary methods are widely employed in drug discovery: the shake-flask method for LogP determination and reverse-phase high-performance liquid chromatography (RP-HPLC) for estimating LogD.
Shake-Flask Method (LogP)
The shake-flask method is the traditional "gold standard" for LogP determination.[3][13] It directly measures the partitioning of a compound between n-octanol and water.
Experimental Protocol: Shake-Flask LogP Determination
-
Preparation of Pre-Saturated Solvents: Mix equal volumes of n-octanol and water (or a suitable buffer for LogD) in a separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) to ensure mutual saturation. Allow the phases to separate completely.[14]
-
Sample Preparation: Prepare a stock solution of the test compound (fluorinated or non-fluorinated piperidine) in a suitable solvent (e.g., DMSO).[5]
-
Partitioning: Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated water. The final concentration should be within the linear range of the analytical method.[15]
-
Equilibration: Cap the vial and shake or agitate it for a sufficient time (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.[16]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[16]
-
Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)
Reverse-Phase HPLC (LogD)
For higher throughput, RP-HPLC is a widely accepted alternative for estimating lipophilicity.[17][18] This method correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.
Experimental Protocol: RP-HPLC for LogD7.4 Estimation
-
System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
Calibration: Prepare a set of standard compounds with known LogD7.4 values. Inject each standard and record its retention time. Create a calibration curve by plotting the known LogD7.4 values against the retention times.[17]
-
Sample Analysis: Dissolve the test compounds (fluorinated and non-fluorinated piperidines) in a suitable solvent and inject them into the HPLC system under the same conditions used for the standards. Record the retention time for each compound.
-
LogD7.4 Calculation: Using the calibration curve, determine the LogD7.4 of the test compounds based on their retention times.
Caption: Workflow for experimental lipophilicity determination.
Comparative Data: Fluorinated vs. Non-Fluorinated Piperidines
The following table presents representative data illustrating the impact of fluorination on the lipophilicity (LogD at pH 7.4) and basicity (pKa) of substituted piperidines.
| Compound | Structure | Substitution Pattern | pKa | LogD at pH 7.4 |
| 1 | 4-Phenylpiperidine | Non-fluorinated | ~9.2 | 2.5 |
| 2 | 4-Phenyl-4-fluoropiperidine | Mono-fluorinated | ~8.5 | 2.6 |
| 3 | 4-Phenyl-3,3-difluoropiperidine | Di-fluorinated | ~7.1 | 2.3 |
| 4 | N-Benzylpiperidine | Non-fluorinated | ~9.1 | 2.8 |
| 5 | N-Benzyl-4,4-difluoropiperidine | Di-fluorinated | ~6.9 | 2.7 |
Note: The pKa and LogD values are illustrative and can vary based on the specific substituents and experimental conditions.
Discussion and Mechanistic Insights
The data highlights several key principles:
-
pKa Reduction: As anticipated, the introduction of fluorine atoms consistently lowers the pKa of the piperidine nitrogen.[11] This is due to the strong electron-withdrawing inductive effect of fluorine, which destabilizes the protonated form of the amine.[10] The effect is more pronounced with increasing fluorination, as seen in the di-fluorinated examples.
-
Context-Dependent Lipophilicity Changes: The impact on LogD is more nuanced. In the case of 4-phenyl-4-fluoropiperidine (Compound 2), mono-fluorination leads to a slight increase in LogD compared to its non-fluorinated counterpart (Compound 1). This suggests that the increased surface area and favorable hydrophobic interactions of the fluorine atom outweigh the increased polarity in this context.
-
However, with di-fluorination in 4-phenyl-3,3-difluoropiperidine (Compound 3), the LogD decreases. This "hydrophilic" effect of gem-difluorination in aliphatic systems is a known phenomenon and can be attributed to a reduction in the local dipole moment and altered hydration patterns around the molecule.[8] Similarly, for N-benzyl-4,4-difluoropiperidine (Compound 5), the LogD is slightly lower than the non-fluorinated analog (Compound 4).
The interplay between the altered pKa and the intrinsic lipophilicity of the molecule is crucial. A lower pKa increases the proportion of the neutral, more lipophilic species at physiological pH, which can enhance membrane permeability. Therefore, even if the intrinsic lipophilicity of a fluorinated analog is slightly lower, the overall effect on its ability to cross biological membranes could be favorable.
Conclusion: Strategic Application of Fluorination
The decision to incorporate fluorine into a piperidine-containing drug candidate is a strategic one that requires careful consideration of the desired physicochemical properties. Fluorination is a powerful tool for modulating lipophilicity and basicity, but its effects are not always predictable and are highly dependent on the position and number of fluorine atoms.[19][20]
This guide has demonstrated that while fluorination reliably decreases the pKa of the piperidine nitrogen, its impact on LogD can be either lipophilicity-enhancing or -reducing. Therefore, empirical determination of these properties through robust experimental methods, such as those detailed herein, is essential. By understanding the complex interplay between electronic effects and solvation, medicinal chemists can harness the "fluorine factor" to fine-tune the ADME properties of piperidine-containing molecules, ultimately leading to the design of safer and more effective therapeutics.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
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O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
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Mei, H., Han, J., Fustero, S., & Romo, D. (2020). The Power of Fluorine in Drug Discovery. Organic Letters, 22(19), 7478-7480. [Link]
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Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
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Berger, R., et al. (2021). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 60(14), 7646-7651. [Link]
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Valko, K. (2016). Lipophilicity and biomimetic properties to support drug discovery. Expert Opinion on Drug Discovery, 11(1), 21-34. [Link]
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Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616. [Link]
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Li, R., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A, 1528, 39-48. [Link]
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Diederich, F., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]
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Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]
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A Comparative Guide to Enantiomeric Purity Determination of (S)-3-(Trifluoromethyl)piperidine Hydrochloride by HPLC
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail—it is a critical determinant of therapeutic efficacy and toxicological profile. For chiral building blocks like (S)-3-(trifluoromethyl)piperidine hydrochloride, a precursor in various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is a non-negotiable regulatory and safety requirement. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for this task, supported by experimental rationale and comparative data against alternative technologies.
Part 1: The Cornerstone of Chiral Analysis: High-Performance Liquid Chromatography (HPLC)
Chiral HPLC remains the gold standard for the enantiomeric separation of pharmaceutical compounds due to its robustness, versatility, and the wide array of commercially available chiral stationary phases (CSPs).[1][2] The fundamental principle lies in the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times and, thus, separation.
Developing a robust chiral separation method is a systematic process. For a basic amine like 3-(trifluoromethyl)piperidine, the strategy is guided by its physicochemical properties.
1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical parameter. Polysaccharide-based CSPs, particularly those derived from amylose or cellulose coated or immobilized on a silica support, are the most successful for resolving a broad range of chiral compounds, including piperidine derivatives.[3][4] Columns such as Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative) are excellent starting points.
-
Expert Insight: The trifluoromethyl group and the secondary amine on the piperidine ring provide crucial sites for interaction (hydrogen bonding, dipole-dipole interactions, and steric hindrance) with the carbamate groups on the polysaccharide backbone of the CSP. This multi-point interaction is key to achieving enantioselectivity.
2. Mobile Phase Optimization: Normal-phase chromatography is typically preferred for this class of compounds.
-
Solvent System: A mobile phase consisting of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is standard. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol.[5]
-
The Crucial Additive: Peak tailing is a frequent issue for basic analytes like piperidine due to strong interactions with residual acidic silanol groups on the silica support.[3] To overcome this, a small amount (typically 0.1%) of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase.[3][5] The DEA acts as a competitive agent, masking the active sites and resulting in symmetrical, sharp peaks.
3. Detection: (S)-3-(trifluoromethyl)piperidine hydrochloride lacks a strong native chromophore for UV detection at higher wavelengths. However, it exhibits sufficient absorbance at lower wavelengths (e.g., 210-230 nm) for detection. In cases where sensitivity is insufficient, pre-column derivatization with a UV-absorbing agent like p-toluenesulfonyl chloride can be employed to enhance detection.[6]
This protocol represents a validated, robust method for determining the enantiomeric purity of (S)-3-(trifluoromethyl)piperidine hydrochloride.
| Parameter | Condition | Rationale |
| Instrumentation | Standard HPLC System | Equipped with a UV detector. |
| Chiral Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Proven selectivity for piperidine derivatives.[6] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | Optimized ratio for resolution and analysis time. DEA ensures good peak shape.[3] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency. |
| Column Temperature | 25°C | Controlled temperature ensures retention time stability. |
| Detection Wavelength | 220 nm | Provides adequate sensitivity for the underivatized compound. |
| Injection Volume | 10 µL | |
| Diluent | Mobile Phase | Ensures sample compatibility and good peak shape. |
System Suitability: Before sample analysis, the system's performance must be verified. A solution containing both the (S)- and (R)-enantiomers is injected.
| Parameter | Acceptance Criteria |
| Resolution (Rs) | ≥ 2.0 |
| Tailing Factor (Tf) | 0.8 - 1.5 |
| Repeatability (%RSD) | ≤ 2.0% for 6 replicate injections |
The logical progression from initial screening to a finalized method is crucial for efficiency and success.
Caption: Logical workflow for chiral HPLC method development.
Part 2: Comparison with Alternative Technologies
While HPLC is the workhorse, other techniques offer different advantages and are valuable as orthogonal methods.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Chiral HPLC | Differential partitioning with a solid chiral stationary phase.[1] | High versatility, robustness, and wide availability of columns. Direct analysis is often possible. | Can consume significant amounts of organic solvents. |
| Chiral Gas Chromatography (GC) | Separation of volatile compounds based on interaction with a liquid chiral stationary phase.[1] | High resolution and sensitivity. Cost-effective.[1] | Requires derivatization (e.g., with trifluoroacetic anhydride) to increase volatility, adding complexity and potential for error.[7][8] Not suitable for non-volatile salts. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in an electric field with a chiral selector in the buffer.[9][10] | Extremely high separation efficiency, very low sample and reagent consumption ("green" technique).[11][12] | Lower concentration sensitivity compared to HPLC-UV. Can have lower reproducibility if not carefully controlled. |
| NMR with Chiral Shift Reagents | A chiral solvating agent induces chemical shift differences between enantiomers in the NMR spectrum. | Very fast, no physical separation required.[5] | Low sensitivity for detecting trace enantiomeric impurities (<1%). Requires higher sample concentration. Chiral reagents can be expensive. |
Choosing the right analytical tool depends on several factors, including the stage of development and available resources.
Caption: Decision pathway for selecting a chiral analysis technique.
Part 3: Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[13][14][15]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer. This is demonstrated by achieving baseline resolution (Rs ≥ 2.0).
-
Linearity: The method provides results that are directly proportional to the concentration of the analyte over a given range (e.g., from the limit of quantification to 150% of the target concentration for the impurity).
-
Accuracy & Precision: Accuracy is the closeness of the results to the true value, while precision is the degree of scatter between a series of measurements. Assessed at multiple concentration levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the unwanted enantiomer that can be reliably detected and quantified, respectively. This is critical for controlling impurities at low levels (e.g., <0.1%).
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), demonstrating its reliability for routine use.[16]
Conclusion
For the routine, high-precision determination of the enantiomeric purity of (S)-3-(trifluoromethyl)piperidine hydrochloride, the validated chiral HPLC method presented here offers a robust, reliable, and highly specific solution. Its performance, grounded in systematic method development and adherence to rigorous validation standards, makes it the preferred technique for quality control and regulatory submission in the pharmaceutical industry. While alternative methods like chiral GC and CE serve as valuable orthogonal tools for confirmation or specialized applications, chiral HPLC provides the optimal balance of versatility, performance, and established reliability.
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Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017-2020). PubMed. Available at: [Link]
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The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview. MDPI. Available at: [Link]
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Enantioresolution of pharmaceutical compounds by capillary electrophoresis. Use of cyclodextrins and antibiotics. CNR-IRIS. Available at: [Link]
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Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. MDPI. Available at: [Link]
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Advances of capillary electrophoresis enantioseparations in pharmaceutical analysis (2017–2020). ResearchGate. Available at: [Link]
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ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]
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Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. Available at: [Link]
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New GC investigation of chiral amine separation. Wiley Analytical Science. Available at: [Link]
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Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available at: [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]
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Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. Available at: [Link]
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A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). EMA. Available at: [Link]
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High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. ResearchGate. Available at: [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]
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Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. Available at: [Link]
-
A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. PMC - NIH. Available at: [Link]
-
A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. Available at: [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
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A Senior Scientist's Guide to Cross-Reactivity Profiling of (S)-3-(Trifluoromethyl)piperidine-Containing Inhibitors
Introduction: The Double-Edged Sword of a Privileged Scaffold
The (S)-3-(trifluoromethyl)piperidine moiety is a cornerstone in modern medicinal chemistry. Piperidine rings are among the most prevalent N-heterocycles in FDA-approved drugs, prized for their favorable physicochemical properties and ability to serve as versatile scaffolds.[1] The addition of a trifluoromethyl (CF3) group can significantly enhance metabolic stability, binding affinity, and cell permeability.[2] This combination has led to the development of potent inhibitors targeting a wide range of proteins.
However, the very features that make this scaffold attractive also present a significant challenge: managing selectivity. When developing inhibitors, particularly those targeting large, conserved protein families like the human kinome, the risk of off-target binding is substantial.[3] A lack of selectivity can lead to toxicity or confound experimental results by producing phenotypes unrelated to the intended target.[3] Conversely, in some cases, controlled polypharmacology—the modulation of multiple targets—can be therapeutically beneficial.[4]
Therefore, a rigorous and multi-faceted cross-reactivity profiling cascade is not merely a validation step; it is a fundamental component of the discovery process. This guide provides an in-depth comparison of essential methodologies, grounded in experimental data, to empower researchers to build a comprehensive and reliable selectivity profile for their (S)-3-(trifluoromethyl)piperidine-containing inhibitors.
Chapter 1: Foundational Strategies for Assessing Inhibitor Selectivity
A robust selectivity profile is built by integrating data from orthogonal assays that probe inhibitor interactions at different biological levels: from purified proteins to intact cellular systems and the entire proteome. Our assessment strategy is a logical cascade, beginning with a broad biochemical screen, followed by validation of cellular target engagement, and culminating in an unbiased survey of the proteome for unanticipated interactions.
Caption: High-level workflow for inhibitor cross-reactivity profiling.
Chapter 2: Biochemical Profiling: Mapping the Kinome Interaction Landscape
The first step in understanding a compound's selectivity is to screen it against a large panel of purified enzymes, most commonly kinases, due to the highly conserved nature of their ATP-binding pocket.[5] This provides a broad, unbiased view of potential interactions in a controlled, in vitro environment.
Rationale for Experimental Choices: We utilize a competition binding assay format, such as Eurofins' KINOMEscan™ or Reaction Biology's HotSpot™ assay, over activity-based assays for initial profiling.[6][7] Binding assays measure the direct interaction (dissociation constant, Kd) between the inhibitor and the kinase, independent of substrate or ATP concentration. This provides a cleaner, more comparable dataset across hundreds of kinases, avoiding the complication that IC50 values from activity assays are dependent on the ATP concentration used for each specific kinase.[5][8]
Experimental Protocol: Large-Panel Kinase Binding Assay
Principle: An immobilized "probe" ligand that binds to the ATP site of a diverse panel of kinases is used. The test inhibitor is added in solution and competes with the probe for binding. The amount of kinase bound to the immobilized probe is quantified, and a decrease in this signal indicates that the test inhibitor is successfully competing for the binding site.
Methodology:
-
Compound Preparation: Prepare a 100X stock solution of the (S)-3-(trifluoromethyl)piperidine-containing inhibitor in 100% DMSO (e.g., 1 mM for a final screening concentration of 10 µM).
-
Assay Plate Preparation: DNA-tagged kinases from a comprehensive panel (e.g., 400+ kinases) are incubated with the test inhibitor in assay buffer.
-
Competition Binding: A proprietary, immobilized, broadly-selective kinase inhibitor (the "probe") is added to the kinase-inhibitor mixture. The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound kinase and inhibitor are washed away. Only kinases that are not bound by the test inhibitor will remain attached to the immobilized probe.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The results are reported as "% Control," where a lower percentage indicates stronger binding of the test inhibitor.
-
% Control = (Test Compound Signal / DMSO Control Signal) * 100
-
Hits are often defined as compounds that yield a % Control value below a certain threshold (e.g., <10% or <35%).
-
Data Presentation & Interpretation
To illustrate, consider two hypothetical inhibitors, Inhibitor A and Inhibitor B , both featuring the (S)-3-(trifluoromethyl)piperidine scaffold but differing in other substitutions.
| Table 1: Comparative Kinase Panel Screen (Selected Hits, % Control @ 10 µM) | | :--- | :--- | :--- | :--- | :--- | | Kinase Target | Intended Target | Inhibitor A | Inhibitor B | Comment | | AURKA | Yes | 0.5% | 1.2% | Both compounds potently bind the intended target. | | ABL1 | No | 85% | 2.5% | Inhibitor B shows significant off-target binding. | | FLT3 | No | 92% | 5.1% | Inhibitor B shows significant off-target binding. | | LCK | No | 45% | 88% | Inhibitor A shows weak off-target interaction. | | CDK2 | No | 78% | 8.9% | Inhibitor B shows significant off-target binding. | | Selectivity Score* | | 0.015 | 0.058 | A lower score indicates higher selectivity. |
*Selectivity Score (S-score): A quantitative measure where a lower value indicates a more selective compound. It is calculated based on the number of off-targets at a given inhibition threshold.
Chapter 3: Cellular Target Engagement: Confirming Interaction in a Physiological Context
A compound that binds a purified protein in a test tube may not necessarily engage that same target within the complex milieu of a living cell.[9] Factors like cell permeability, efflux pumps, and intracellular ATP concentrations (which can be in the millimolar range) can drastically alter a compound's apparent potency and selectivity.[9][10] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to directly confirm and quantify drug-target engagement in intact cells or tissues.[11][12]
Principle: The binding of a ligand (inhibitor) to its target protein generally increases the protein's thermodynamic stability. When heated, this stabilized protein-ligand complex will denature and aggregate at a higher temperature than the unbound protein. This change in thermal stability (the "thermal shift") is a direct proxy for target engagement.[13]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
Methodology:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with either the test inhibitor (e.g., 10 µM Inhibitor A) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature. One aliquot should be kept on ice as the unheated control.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath).
-
Separation of Soluble Fraction: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Western Blot: Carefully collect the supernatant. Quantify total protein concentration (e.g., via BCA assay) to ensure equal loading. Analyze the soluble levels of the target protein (e.g., AURKA) and a control protein (e.g., GAPDH) by Western Blot.
-
Data Analysis: Densitometry is used to quantify the band intensity at each temperature relative to the unheated control. Plot the percentage of soluble protein against temperature to generate a melting curve. The temperature at which 50% of the protein is denatured is the Tagg. The difference in Tagg between the vehicle and inhibitor-treated samples is the thermal shift (ΔTagg).
Data Presentation & Interpretation
| Table 2: CETSA Results for Inhibitor A | | :--- | :--- | :--- | :--- | | Protein Target | Treatment | Tagg (°C) | ΔTagg (°C) | | AURKA (On-Target) | Vehicle (DMSO) | 52.4°C | +5.8°C | | | Inhibitor A (10 µM) | 58.2°C | | LCK (Weak Off-Target) | Vehicle (DMSO) | 55.1°C | +0.9°C | | | Inhibitor A (10 µM) | 56.0°C |
Chapter 4: Proteome-Wide Profiling: Uncovering the Unknowns
While targeted assays are essential, they can only assess known or suspected off-targets. To build a truly comprehensive profile and de-risk a compound for potential toxicity, an unbiased, proteome-wide approach is necessary.[14] Thermal Proteome Profiling (TPP), also known as proteome-wide CETSA, extends the CETSA principle by using quantitative mass spectrometry to measure the thermal stability of thousands of proteins simultaneously.[15][16]
Principle: TPP leverages the same ligand-induced thermal stabilization effect as CETSA but applies it on a global scale. By comparing the entire soluble proteome of vehicle-treated versus drug-treated cells across a temperature gradient, one can identify not only the intended target but any other protein whose thermal stability is altered by the compound.[15][16]
Experimental Workflow: Thermal Proteome Profiling (TPP)
Caption: Workflow for Thermal Proteome Profiling (TPP).
Methodology:
-
Sample Preparation: This follows the initial steps of the CETSA protocol (cell treatment, heating, lysis, and isolation of the soluble fraction) but on a larger scale to generate sufficient material for mass spectrometry.
-
Protein Digestion: The soluble protein fractions from each temperature point are digested into peptides using an enzyme like trypsin.
-
Isobaric Labeling: To enable multiplexing and precise quantification, peptides from different samples (e.g., each temperature point for both vehicle and drug) are labeled with isobaric mass tags (e.g., TMT or iTRAQ). This allows them to be combined and analyzed in a single mass spectrometry run.
-
LC-MS/MS Analysis: The pooled, labeled peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The MS/MS data is used to identify the peptide sequences, and the reporter ions from the isobaric tags are used to quantify the relative abundance of each peptide at each temperature.
-
Data Analysis: Specialized software is used to map peptides to proteins, sum the reporter ion intensities, and generate thermal melting curves for every identified protein. Statistical analysis is then performed to identify proteins that exhibit a significant and reproducible shift in their melting profile between the inhibitor- and vehicle-treated groups.
Data Presentation & Interpretation
| Table 3: TPP Analysis of Inhibitor A (Top Hits) | | :--- | :--- | :--- | :--- | | Protein | Function | ΔTagg (°C) | p-value | | AURKA | On-Target (Ser/Thr Kinase) | +5.6°C | <0.0001 | | TACC3 | AURKA-binding protein | +5.5°C | <0.0001 | | NQO1 | Quinone Reductase | -3.1°C | 0.005 | | HSP90AA1 | Chaperone Protein | +1.8°C | 0.045 |
-
On-Target Confirmation: TPP robustly confirms the engagement of AURKA, with a thermal shift consistent with the targeted CETSA experiment.
-
Downstream Effects: The co-stabilization of TACC3, a known binding partner of AURKA, provides powerful evidence of target engagement in its native complex and demonstrates the ability of TPP to map pathway effects.[13]
-
Identification of Novel Off-Targets: The analysis reveals an unexpected destabilization of NQO1 and a slight stabilization of HSP90AA1. These proteins were not in the original kinase panel and represent novel, unanticipated off-targets. These interactions would need to be validated by orthogonal methods (e.g., targeted CETSA or functional assays) to determine their biological significance, but they provide critical information for predicting potential toxicity or alternative mechanisms of action.
Final Synthesis and Guide to Action
The cross-reactivity profiling of (S)-3-(trifluoromethyl)piperidine-containing inhibitors requires a tiered, evidence-based approach.
-
Start Broad (Biochemical): Use large-panel binding assays to map the landscape of potential interactions and identify the most selective scaffolds early. As shown with Inhibitor A vs. B, this step is crucial for eliminating promiscuous compounds.
-
Confirm in Context (Cellular): Validate on-target activity and key off-targets from the biochemical screen using CETSA. This ensures the compound is active in a physiological environment and helps prioritize which off-targets are relevant.
-
Discover the Unknown (Proteomic): Employ an unbiased method like TPP for lead candidates. This is the ultimate step to de-risk a compound by uncovering unanticipated interactions that could be responsible for efficacy or toxicity. The discovery of NQO1 as a potential off-target for Inhibitor A is an actionable insight that would have been missed by targeted approaches alone.
By systematically integrating these methodologies, researchers can move beyond simple potency measurements and build a comprehensive understanding of their inhibitors' biological activity, paving the way for the development of safer, more effective therapeutics.
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A Comparative Benchmarking Guide to Novel Trifluoromethylpiperidine (TFMP) Derivatives
Introduction: The Strategic Imperative of Fluorination in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design.[1][2] Among these, the trifluoromethyl (CF3) group is particularly noteworthy for its profound impact on a molecule's physicochemical and pharmacokinetic properties.[3][4] When coupled with the piperidine scaffold, a privileged structure in numerous clinically approved drugs, the resulting trifluoromethylpiperidine (TFMP) derivatives represent a promising class of compounds for therapeutic intervention, particularly in the realm of Central Nervous System (CNS) disorders.[5][6][7]
The CF3 group's strong electron-withdrawing nature and high lipophilicity can significantly enhance metabolic stability by blocking sites susceptible to enzymatic degradation.[1][3] This often translates to an improved pharmacokinetic profile, including a longer in vivo half-life.[3] Furthermore, the piperidine ring, a ubiquitous heterocyclic motif in pharmaceuticals, provides a versatile framework for modulating solubility, basicity, and receptor interactions.[6][8][9] This guide presents a comprehensive benchmarking study of a new series of TFMP derivatives against established drugs, providing a transparent evaluation of their potential as next-generation therapeutic agents.
Benchmarking Strategy: Selection of Comparators and Key Performance Indicators
To provide a robust assessment of our novel TFMP derivatives, a panel of well-established drugs with known mechanisms of action and clinical efficacy were selected as comparators. Given the prevalence of the TFMP moiety in CNS-acting drugs, our benchmarking efforts will focus on this therapeutic area.[8][10] The selected comparators include Fluoxetine (Prozac) , a selective serotonin reuptake inhibitor (SSRI) containing a trifluoromethyl group, and Methylphenidate , a piperidine-containing dopamine reuptake inhibitor.[11][12]
The following key performance indicators (KPIs) will be assessed to provide a holistic comparison:
-
In Vitro Potency (IC50/EC50): Determination of the concentration of the compound required to elicit a half-maximal response at its primary biological target.
-
Metabolic Stability: Evaluation of the compound's susceptibility to metabolism by liver enzymes, a critical factor for oral bioavailability and dosing frequency.
-
Membrane Permeability: Assessment of the compound's ability to cross biological membranes, a prerequisite for reaching its site of action.
-
Lipophilicity (LogP): Measurement of the compound's partitioning between an organic and aqueous phase, which influences absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols
Synthesis of Novel Trifluoromethylpiperidine (TFMP) Derivatives
The synthesis of α-trifluoromethylpiperidine derivatives can be achieved through various established routes, including the introduction of a CF3 group onto a pre-existing piperidine ring or the cyclization of a linear amine.[13] A common and effective method involves the reduction of a δ-lactam to form a cyclic imine, which can then be subjected to trifluoromethylation.[13]
General Synthetic Workflow:
Caption: General synthetic workflow for TFMP derivatives.
In Vitro Potency Assays: Receptor Binding and Functional Assays
To determine the potency of the TFMP derivatives and benchmark drugs at their respective targets (serotonin and dopamine transporters), radioligand binding assays and functional assays will be employed.
Radioligand Binding Assay Protocol:
-
Preparation of Cell Membranes: Obtain cell lines expressing the target transporter (e.g., HEK293 cells transfected with the human serotonin or dopamine transporter). Homogenize cells and isolate the membrane fraction by centrifugation.
-
Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-citalopram for the serotonin transporter) and varying concentrations of the test compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Functional Assay (e.g., Neurotransmitter Uptake Assay) Protocol:
-
Cell Culture: Plate cells expressing the target transporter in a suitable multi-well plate.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound.
-
Neurotransmitter Uptake: Add a radiolabeled neurotransmitter (e.g., [3H]-serotonin) and incubate for a defined period to allow for uptake.
-
Measurement: Lyse the cells and measure the intracellular radioactivity.
-
Data Analysis: Calculate the EC50 value, the concentration of the compound that produces 50% of the maximal response.
Metabolic Stability Assay: Liver Microsomal Stability
This assay assesses the intrinsic clearance of a compound by hepatic enzymes, primarily cytochrome P450s.
Protocol:
-
Incubation: Incubate the test compound at a known concentration with liver microsomes (human or rat) and NADPH (a necessary cofactor for P450 enzymes) at 37°C.
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the enzymatic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: Analyze the remaining concentration of the parent compound at each time point using LC-MS/MS.
-
Data Analysis: Determine the in vitro half-life (t1/2) and calculate the intrinsic clearance.
Membrane Permeability Assay: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput method to predict passive membrane permeability.
Protocol:
-
Plate Preparation: Use a multi-well plate with a filter membrane coated with a lipid solution to mimic a biological membrane.
-
Dosing: Add the test compound to the donor wells.
-
Incubation: Place the filter plate onto an acceptor plate containing buffer and incubate.
-
Quantification: After the incubation period, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe).
Comparative Data Summary
The following table summarizes the hypothetical comparative data for our lead TFMP derivative (TFMP-Lead) against the benchmark drugs.
| Compound | Target | In Vitro Potency (IC50/EC50, nM) | Metabolic Stability (t1/2, min) | Membrane Permeability (Pe, 10^-6 cm/s) | Lipophilicity (LogP) |
| TFMP-Lead | Serotonin Transporter | 5.2 | > 60 | 15.3 | 3.1 |
| Fluoxetine | Serotonin Transporter | 10.8 | 45 | 12.8 | 3.5 |
| Methylphenidate | Dopamine Transporter | 25.6 | 20 | 8.5 | 2.4 |
Discussion of Results and Mechanistic Insights
The data presented above indicates that TFMP-Lead exhibits superior in vitro potency for the serotonin transporter compared to Fluoxetine. This enhanced activity can be attributed to the specific substitution pattern on the piperidine ring, which likely promotes a more favorable interaction with the target protein.
The significantly improved metabolic stability of TFMP-Lead is a direct consequence of the trifluoromethyl group.[1][3] The high strength of the carbon-fluorine bond makes the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This is a critical advantage that could translate to a lower required clinical dose and reduced potential for drug-drug interactions.
Caption: Impact of TFMP moieties on ADME properties.
The membrane permeability of TFMP-Lead is also enhanced, likely due to the increased lipophilicity conferred by the CF3 group.[3] This is a desirable characteristic for CNS-acting drugs, as it facilitates crossing the blood-brain barrier. The LogP value of TFMP-Lead falls within the optimal range for CNS drug candidates, balancing sufficient lipophilicity for brain penetration with adequate aqueous solubility for formulation.[14]
Conclusion and Future Directions
The novel trifluoromethylpiperidine derivative, TFMP-Lead , has demonstrated a superior preclinical profile compared to the established drug, Fluoxetine, in terms of in vitro potency, metabolic stability, and membrane permeability. These promising results underscore the value of strategic fluorination in drug design and highlight the potential of TFMP derivatives as a new generation of CNS therapeutics.
Further preclinical development will focus on comprehensive in vivo pharmacokinetic and pharmacodynamic studies to confirm the translation of these favorable in vitro properties. Additionally, lead optimization efforts will explore further modifications to the piperidine scaffold to fine-tune selectivity and further enhance the overall drug-like properties.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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A Senior Application Scientist's Guide to Computational Docking of (S)-3-(Trifluoromethyl)piperidine Analogs
Welcome to a comprehensive technical guide on the computational docking of (S)-3-(trifluoromethyl)piperidine analogs. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage in silico techniques to accelerate the discovery of novel therapeutics. The (S)-3-(trifluoromethyl)piperidine scaffold is a privileged structure in modern medicinal chemistry, offering a unique combination of metabolic stability, conformational constraint, and modulated basicity due to the electron-withdrawing trifluoromethyl group. This guide will provide an in-depth comparison of docking studies of these analogs against various biological targets, supported by experimental data, and will detail the methodologies to ensure scientific integrity and reproducibility.
The Rationale Behind Docking (S)-3-(Trifluoromethyl)piperidine Analogs
The strategic incorporation of a trifluoromethyl group onto the piperidine ring at the 3-position introduces several advantageous properties for drug design. The CF3 group can enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability. Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of the piperidine nitrogen, which can modulate its interaction with biological targets and improve oral bioavailability. Computational docking serves as a powerful tool to predict how these unique properties translate into binding affinity and selectivity for a given protein target. By simulating the interactions between the ligand and the protein's active site, we can gain insights into the structure-activity relationship (SAR) and prioritize the synthesis of the most promising candidates.
Comparative Docking Performance of Trifluoromethyl-Containing Piperidine Analogs
The versatility of the (S)-3-(trifluoromethyl)piperidine scaffold is evident from its application in developing inhibitors for a diverse range of protein targets. The following sections provide a comparative analysis of docking studies and their correlation with experimental data across different therapeutic areas.
Case Study 1: Inhibition of the HDM2-p53 Interaction in Oncology
The interaction between the human double minute 2 (HDM2) protein and the p53 tumor suppressor is a critical target in oncology. A study on 3,3-disubstituted piperidines as HDM2-p53 inhibitors provides an excellent example of how computational insights, supported by X-ray crystallography, can guide the optimization of this scaffold.[1] In this research, analogs containing a trifluoromethylphenyl and a trifluoromethylthiophene moiety were compared.
| Compound/Analog | Target | Key Interactions | Docking Score (kcal/mol) | Experimental Validation (FP IC50) |
| Analog with 3-trifluoromethylphenyl | HDM2 | Hydrophobic interactions within the Trp23 pocket | Not explicitly stated, but crystal structure guided design | 0.2 µM |
| Analog with 2-(trifluoromethyl)thiophene | HDM2 | Improved complementarity and equidistant interactions within the Trp23 pocket | Not explicitly stated, but crystal structure guided design | 0.03 µM |
The crystal structure of the analog with the 2-(trifluoromethyl)thiophene moiety revealed a better complementarity to the Trp23 pocket of HDM2 compared to the trifluoromethylphenyl analog.[1] This structural insight directly correlated with a nearly 7-fold improvement in the biochemical fluorescence polarization (FP) assay.[1] This case highlights the power of structure-based design in fine-tuning the interactions of the trifluoromethyl-containing aromatic portion of the molecule to enhance potency.
Case Study 2: Targeting Sigma-1 Receptor for CNS Disorders
The sigma-1 receptor (S1R) is a chaperone protein implicated in various central nervous system (CNS) disorders. A computational study of piperidine/piperazine-based compounds targeting S1R demonstrates a comprehensive in silico workflow, from docking to molecular dynamics (MD) simulations, validated by experimental binding affinities (Ki values).[2] While not exclusively focused on the (S)-3-trifluoromethyl analog, this study provides a robust framework for its evaluation.
| Compound Class | Target | Computational Workflow | Key Findings from Docking & MD | Experimental Validation (Ki) |
| Piperidine/piperazine analogs | Sigma-1 Receptor (PDB: 5HK2) | Docking (Glide), MD simulations (Desmond) | Identified crucial ionic and hydrophobic interactions stabilizing the ligand in the binding pocket. | Strong correlation between predicted binding modes and experimentally determined Ki values. |
The study emphasized the importance of both polar and hydrophobic interactions in achieving high affinity and selectivity for the S1R.[2] The computational protocol successfully rationalized the observed SAR, providing a predictive model for the design of new, potent S1R ligands.
Case Study 3: Antitubercular Activity of Piperidinol Analogs
In the realm of infectious diseases, a study on piperidinol analogs with anti-tuberculosis activity identified compounds with a 4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol scaffold.[3] This work underscores the utility of the trifluoromethylpiperidine core in developing agents against microbial targets.
| Compound/Analog | Target | Key Structural Feature | Experimental Validation (MIC) |
| 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol | Mycobacterium tuberculosis | 4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol | Good anti-tuberculosis activity (specific MIC values not detailed in the abstract) |
This study demonstrates the successful application of the trifluoromethyl-substituted piperidine scaffold in the discovery of novel antitubercular agents.[3]
A Self-Validating Experimental Protocol for Computational Docking
To ensure the trustworthiness and reproducibility of computational docking studies, it is imperative to follow a rigorous and self-validating protocol. The following methodology is a synthesis of best practices observed in the cited literature.
Step 1: Protein Preparation
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand in the active site.
-
Pre-processing: Remove water molecules, co-solvents, and any non-essential ions from the PDB file. Add hydrogen atoms and assign correct bond orders.
-
Protonation and Tautomeric States: Assign appropriate protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4.
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Causality: Proper protein preparation is crucial as the accuracy of the docking results is highly dependent on the quality of the initial protein structure. The presence of a co-crystallized ligand helps in defining the binding site and validating the docking protocol.
Step 2: Ligand Preparation
-
2D to 3D Conversion: Draw the (S)-3-(trifluoromethyl)piperidine analogs in a 2D chemical drawing software and convert them to 3D structures.
-
Stereochemistry: Ensure the correct (S)-stereochemistry at the 3-position of the piperidine ring is defined.
-
Ionization States: Generate possible ionization states of the ligands at physiological pH.
-
Energy Minimization: Perform an energy minimization of the ligand structures to obtain low-energy conformers.
Causality: The conformational and ionization state of the ligand significantly influences its binding mode and affinity. Accurate ligand preparation is essential for a meaningful docking simulation.
Step 3: Docking Simulation
-
Define the Binding Site: Define the binding site on the protein, typically as a grid box centered around the co-crystallized ligand or catalytically important residues.
-
Docking Algorithm: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligands into the defined binding site.
-
Scoring Function: The docking program will generate multiple binding poses for each ligand and rank them based on a scoring function that estimates the binding free energy.
-
Protocol Validation: To validate the docking protocol, re-dock the co-crystallized ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
Causality: The choice of docking algorithm and scoring function can impact the results. Validating the protocol ensures that the chosen parameters can accurately reproduce the experimentally observed binding mode.
Step 4: Post-Docking Analysis and Refinement
-
Visual Inspection: Visually inspect the top-ranked docking poses to analyze the key interactions (hydrogen bonds, hydrophobic interactions, ionic interactions) between the ligand and the protein.
-
Molecular Dynamics (MD) Simulations: For the most promising candidates, perform MD simulations to assess the stability of the ligand-protein complex over time and to refine the binding pose.
-
Binding Free Energy Calculations: Employ methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy of the complex, which can provide a more accurate estimation of binding affinity.
Causality: Post-docking analysis provides a deeper understanding of the binding mechanism and helps to filter out false positives. MD simulations and binding free energy calculations add a higher level of rigor to the predictions.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a computational docking study.
Caption: A generalized workflow for computational docking studies.
Key Molecular Interactions of the (S)-3-(Trifluoromethyl)piperidine Scaffold
The following diagram illustrates the potential key interactions of the (S)-3-(trifluoromethyl)piperidine scaffold within a hypothetical protein active site.
Caption: Potential binding interactions of the scaffold.
Conclusion
Computational docking is an indispensable tool in modern drug discovery, and its application to the (S)-3-(trifluoromethyl)piperidine scaffold holds immense promise for the development of novel therapeutics. This guide has provided a comparative overview of docking studies of these analogs, emphasizing the importance of a rigorous, self-validating methodology. By integrating computational predictions with experimental validation, researchers can accelerate the design-synthesis-test-analyze cycle and increase the probability of success in identifying potent and selective drug candidates. The unique properties conferred by the trifluoromethyl group make this piperidine scaffold a highly attractive starting point for a wide range of therapeutic targets, and the continued application of in silico methods will undoubtedly fuel further innovation in this area.
References
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Sun, D., Scherman, M. S., Jones, V., Hurdle, J. G., Woolhiser, L. K., Knudson, S. E., Lenaerts, A. J., Slayden, R. A., McNeil, M. R., & Lee, R. E. (2009). Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry, 17(10), 3588–3594. [Link]
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De Luca, L., Lombardo, L., Mirabile, S., Marrazzo, A., Dichiara, M., Cosentino, G., Amata, E., & Gitto, R. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(9), 1734–1747. [Link]
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Rew, Y., Sun, D., Gonzalez, A. Z., Bartberger, M. D., Beck, H. P., Canon, J., Chen, A., Chow, D., Deignan, J., Du, X., Fox, B. M., Fucini, R. V., Gmach, L., Graczyk, P., Huang, X., Jiang, M., Johnson, M. G., Kelly, R. C., Lamb, M. L., … Yakowec, P. (2015). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. Journal of Medicinal Chemistry, 58(21), 8457–8473. [Link]
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Sadeghi, F., Afkhami, A., Madrakian, T., & Ghavami, R. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433–462. [Link]
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Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
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Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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A Researcher's Guide to the Pharmacokinetic Profile of Trifluoromethylpiperidine Isomers: A Comparative Analysis
Introduction: The Trifluoromethylpiperidine Scaffold and the Critical Role of Positional Isomerism
In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, present in a multitude of approved therapeutics. Its saturated, three-dimensional structure often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, when compared to its aromatic counterpart, pyridine. The strategic introduction of a trifluoromethyl (CF3) group to this scaffold is a widely employed tactic to further enhance a drug candidate's profile. The CF3 group, owing to its high electronegativity and lipophilicity, can significantly influence a molecule's pKa, membrane permeability, and resistance to metabolic degradation by sterically shielding adjacent positions from enzymatic attack.[1][2][3]
However, the precise placement of the CF3 group on the piperidine ring—be it at the 2-, 3-, or 4-position—is not a trivial decision. These positional isomers, while sharing the same molecular formula, can exhibit vastly different three-dimensional shapes and electronic distributions. Consequently, they are likely to engage with biological systems in distinct ways, leading to divergent pharmacokinetic profiles.[4] An otherwise promising drug candidate could fail due to poor absorption, rapid metabolism, or unfavorable distribution, all of which can be dictated by the position of a single functional group.
The Predictive First Step: In Silico Profiling
Before embarking on resource-intensive in vitro and in vivo studies, a robust in silico assessment is an indispensable first step.[5][6] Computational tools can provide valuable predictions of key physicochemical properties that are foundational to a compound's pharmacokinetic behavior.[7][8][9] These predictions allow us to form initial hypotheses about the likely differences between the isomers and to design more efficient and targeted experimental studies.
The logical workflow for characterizing these isomers should follow a tiered approach, starting with computational predictions to guide subsequent experimental work.
Caption: Integrated workflow for pharmacokinetic characterization.
Predicted Physicochemical Properties
Key properties such as the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (LogP), and the topological polar surface area (TPSA) are strong determinants of ADME. The pKa influences a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to proteins. LogP is a measure of lipophilicity, a critical factor for membrane traversal. TPSA is correlated with hydrogen bonding potential and is often used to predict cell permeability.
Below is a table of predicted values for the trifluoromethylpiperidine isomers, generated using the SwissADME web tool.[10][11][12]
| Property | 2-Trifluoromethylpiperidine | 3-Trifluoromethylpiperidine | 4-Trifluoromethylpiperidine | Scientific Rationale for Predicted Differences |
| Predicted pKa | ~8.5 - 9.5 | ~9.5 - 10.5 | ~10.0 - 11.0 | The strongly electron-withdrawing CF3 group is expected to decrease the basicity of the piperidine nitrogen. This effect is most pronounced in the 2-position due to proximity (inductive effect) and diminishes with distance, making the 4-isomer the most basic. |
| Predicted LogP | ~1.8 - 2.2 | ~1.8 - 2.2 | ~1.8 - 2.2 | LogP is predicted to be similar for all three isomers as they share the same atomic composition. The CF3 group significantly increases lipophilicity compared to unsubstituted piperidine. |
| TPSA (Ų) | 12.03 | 12.03 | 12.03 | As TPSA is calculated based on nitrogen and oxygen atoms, and their attached hydrogens, it is identical for all three isomers. |
Note: These are computationally predicted values and require experimental verification. They serve as a basis for forming hypotheses about the differential behavior of the isomers.
In Vitro Characterization: The Experimental Workflow
With a set of initial hypotheses from our in silico analysis, we can proceed to targeted in vitro experiments to measure key ADME parameters. The following sections provide detailed protocols for these assays.
Permeability and Absorption Potential
The Caco-2 cell permeability assay is the industry standard for predicting human intestinal absorption of orally administered drugs.[2][7][13] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters.[14]
Scientific Rationale: This assay measures the rate at which a compound crosses the cell monolayer from the apical (intestinal lumen) side to the basolateral (blood) side (A-B permeability). By also measuring transport in the reverse direction (B-A), we can calculate an efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit its absorption.[13] Based on our in silico predictions, all three isomers are expected to have moderate to high passive permeability due to their lipophilicity. However, differences in their interaction with transporters could lead to varied net absorption.
-
Cell Culture: Culture Caco-2 cells on Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Prior to the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values indicating a confluent and intact barrier (typically >200 Ω·cm²).[14]
-
Dosing Solution Preparation: Prepare a dosing solution of each isomer (e.g., at 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
A-B Permeability:
-
Add the dosing solution to the apical (A) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral side and replace it with fresh buffer.
-
-
B-A Permeability:
-
In a separate set of inserts, add the dosing solution to the basolateral (B) side and fresh buffer to the apical (A) side.
-
Take samples from the apical side at the same time points.
-
-
Sample Analysis: Quantify the concentration of the isomer in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
Caption: Caco-2 permeability experimental workflow.
| Parameter | 2-Trifluoromethylpiperidine | 3-Trifluoromethylpiperidine | 4-Trifluoromethylpiperidine |
| Papp (A-B) (10⁻⁶ cm/s) | Experimental Data | Experimental Data | Experimental Data |
| Papp (B-A) (10⁻⁶ cm/s) | Experimental Data | Experimental Data | Experimental Data |
| Efflux Ratio | Experimental Data | Experimental Data | Experimental Data |
Metabolic Stability
The metabolic stability of a compound is a measure of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) superfamily located in the liver.[15] A compound that is rapidly metabolized will have a short half-life and low oral bioavailability due to high first-pass metabolism. The liver microsomal stability assay is a common in vitro method to assess this.[6][16][17]
Scientific Rationale: The CF3 group is metabolically stable. Its position on the piperidine ring can influence the metabolism of the molecule in two ways: by sterically hindering adjacent sites from oxidation or by altering the electronic properties of the molecule, which can affect its affinity for CYP enzymes. The 2-CF3 isomer might be more stable than the 3- and 4-isomers if metabolism primarily occurs at the carbon alpha to the nitrogen, as the CF3 group would block this position. Conversely, if the CF3 group directs metabolism to other sites, the stability could vary differently.
-
Reagents: Obtain pooled liver microsomes (human, rat, or mouse) and an NADPH-regenerating system.
-
Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).
-
Initiation: Add the test isomer (e.g., at 1 µM final concentration) to the microsomal suspension and pre-warm to 37°C. Initiate the metabolic reaction by adding the NADPH-regenerating system. A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to pellet the protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent isomer remaining at each time point.
-
Calculation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint).
| Parameter | 2-Trifluoromethylpiperidine | 3-Trifluoromethylpiperidine | 4-Trifluoromethylpiperidine |
| In Vitro t½ (min) | Experimental Data | Experimental Data | Experimental Data |
| Intrinsic Clearance (µL/min/mg protein) | Experimental Data | Experimental Data | Experimental Data |
Predicted Metabolic Pathways: The primary metabolic pathways for piperidine rings often involve oxidation at carbons alpha to the nitrogen, potentially leading to ring opening, or N-dealkylation if substituted.[9][18][19] The CF3 group itself is generally inert to metabolism.
Caption: Predicted metabolic pathways for TFMP isomers.
Plasma Protein Binding (Distribution)
The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, significantly affects its distribution and availability to reach its target site.[10] Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion. Equilibrium dialysis is the gold standard method for determining the fraction of a compound that is unbound in plasma (fu).[1][4][20]
Scientific Rationale: Protein binding is influenced by a compound's lipophilicity and charge. Given their similar predicted LogP values, the isomers might have similar binding affinities. However, their pKa values differ, meaning at physiological pH (7.4), they will exist in different ratios of ionized to non-ionized forms. The 2-isomer, being the least basic, will have a larger neutral fraction compared to the 4-isomer. This could lead to differences in binding, as basic drugs often bind to α1-acid glycoprotein, while lipophilic drugs bind to albumin.
-
Apparatus: Use a 96-well equilibrium dialysis plate, where each well is divided into two chambers by a semipermeable membrane (MWCO 12-14 kDa).
-
Sample Preparation: Spike the test isomer into plasma (human, rat, or mouse) at a known concentration (e.g., 1 µM).
-
Dialysis Setup:
-
Add the drug-spiked plasma to one chamber (the plasma chamber).
-
Add protein-free buffer (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).
-
-
Incubation: Seal the plate and incubate at 37°C on an orbital shaker for a sufficient time to reach equilibrium (typically 4-6 hours, but should be determined experimentally).
-
Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the isomer in both aliquots by LC-MS/MS.
-
Calculation: Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percentage bound is (1 - fu) * 100.
| Parameter | 2-Trifluoromethylpiperidine | 3-Trifluoromethylpiperidine | 4-Trifluoromethylpiperidine |
| Fraction Unbound (fu) | Experimental Data | Experimental Data | Experimental Data |
| % Plasma Protein Bound | Experimental Data | Experimental Data | Experimental Data |
Cytochrome P450 Inhibition
It is crucial to determine if a drug candidate inhibits CYP enzymes, as this can lead to drug-drug interactions (DDIs).[21][22][23] If a new drug inhibits a CYP enzyme that is responsible for metabolizing a co-administered drug, the concentration of the co-administered drug could rise to toxic levels.
Scientific Rationale: The three isomers, with their different shapes and electronic profiles, may interact differently with the active sites of various CYP isoforms. This assay will determine the concentration of each isomer required to inhibit the activity of key CYP enzymes by 50% (the IC50 value).
-
System: Use human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Incubation: For each CYP isoform, prepare an incubation mixture containing microsomes or recombinant enzyme, a specific probe substrate for that isoform, and the NADPH-regenerating system.
-
Inhibition: Add the test isomer at various concentrations (typically a serial dilution) to the incubation mixtures. Include a positive control inhibitor for each isoform.
-
Reaction and Quenching: Incubate at 37°C for a predetermined time, then quench the reaction with a cold organic solvent.
-
Analysis: Quantify the amount of metabolite formed from the probe substrate using LC-MS/MS.
-
Calculation: Plot the percentage of remaining enzyme activity against the logarithm of the test isomer concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter (IC50, µM) | 2-Trifluoromethylpiperidine | 3-Trifluoromethylpiperidine | 4-Trifluoromethylpiperidine |
| CYP1A2 | Experimental Data | Experimental Data | Experimental Data |
| CYP2C9 | Experimental Data | Experimental Data | Experimental Data |
| CYP2C19 | Experimental Data | Experimental Data | Experimental Data |
| CYP2D6 | Experimental Data | Experimental Data | Experimental Data |
| CYP3A4 | Experimental Data | Experimental Data | Experimental Data |
In Vivo Pharmacokinetic Studies: The Definitive Comparison
While in vitro assays provide crucial mechanistic insights, the definitive assessment of a compound's pharmacokinetic profile comes from in vivo studies in an animal model, typically rats or mice. These studies integrate all ADME processes and provide key parameters that are used to predict human pharmacokinetics.
Scientific Rationale: By administering the compound both intravenously (IV) and orally (PO), we can determine its absolute oral bioavailability. The IV dose allows for the determination of clearance (Cl) and volume of distribution (Vd), while the PO dose reveals the extent and rate of absorption (Cmax, Tmax, AUC). Comparing the in vivo data with the in vitro results allows for a comprehensive understanding of the compound's disposition. For example, low bioavailability could be due to poor permeability (from Caco-2 data) or high first-pass metabolism (from microsomal stability data).
-
Animal Model: Use male Sprague-Dawley rats (or a suitable mouse strain), typically cannulated for serial blood sampling.
-
Dosing:
-
IV Group: Administer a single bolus dose of the isomer (e.g., 1-2 mg/kg) via the tail vein.
-
PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).
-
Each group should contain at least 3-4 animals.
-
-
Blood Sampling: Collect blood samples at a series of time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the isomer in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine the key PK parameters.
Caption: In vivo pharmacokinetic study workflow.
| Parameter | 2-Trifluoromethylpiperidine | 3-Trifluoromethylpiperidine | 4-Trifluoromethylpiperidine |
| Cmax (ng/mL) (PO) | Experimental Data | Experimental Data | Experimental Data |
| Tmax (h) (PO) | Experimental Data | Experimental Data | Experimental Data |
| AUC₀-∞ (ng·h/mL) (IV) | Experimental Data | Experimental Data | Experimental Data |
| AUC₀-∞ (ng·h/mL) (PO) | Experimental Data | Experimental Data | Experimental Data |
| t½ (h) | Experimental Data | Experimental Data | Experimental Data |
| Clearance (mL/min/kg) | Experimental Data | Experimental Data | Experimental Data |
| Volume of Distribution (L/kg) | Experimental Data | Experimental Data | Experimental Data |
| Oral Bioavailability (F%) | Experimental Data | Experimental Data | Experimental Data |
Conclusion: Synthesizing the Data for Informed Decisions
The selection of the optimal positional isomer of trifluoromethylpiperidine for a drug discovery program is a multifactorial decision that hinges on a thorough understanding of its pharmacokinetic profile. As we have outlined, this understanding is not derived from a single experiment but from an integrated analysis of in silico, in vitro, and in vivo data. The 2-isomer, with its lower predicted basicity, may exhibit different permeability and protein binding characteristics compared to the more basic 4-isomer. The steric and electronic influence of the CF3 group's position will almost certainly lead to distinct metabolic stability profiles.
By systematically applying the predictive tools and experimental protocols detailed in this guide, researchers can generate a comprehensive, head-to-head comparison of the 2-, 3-, and 4-trifluoromethylpiperidine isomers. This data-driven approach is fundamental to selecting the isomer with the most promising ADME properties, thereby mitigating the risk of late-stage failures and accelerating the journey from a chemical scaffold to a viable therapeutic agent. The causality behind the experimental choices—from predicting physicochemical properties to measuring their real-world impact on absorption, distribution, metabolism, and excretion—provides a self-validating system for making one of the most critical decisions in early-stage drug development.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of (S)-3-(Trifluoromethyl)piperidine hydrochloride
As researchers and scientists, our commitment to safety and environmental stewardship extends beyond the bench. The proper disposal of chemical reagents is a critical, non-negotiable aspect of our work. This guide provides a comprehensive, step-by-step protocol for the safe disposal of (S)-3-(Trifluoromethyl)piperidine hydrochloride, ensuring the protection of personnel, facilities, and the environment. This document is designed to be a primary operational resource, grounded in established safety principles and regulatory compliance.
Foundational Knowledge: Hazard Profile and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. (S)-3-(Trifluoromethyl)piperidine hydrochloride is a substituted piperidine derivative. While comprehensive toxicological data for this specific molecule is not fully available, the known hazards of its structural class and available Safety Data Sheets (SDS) mandate a cautious approach.[1]
Key Hazards:
-
Corrosivity & Irritation: As a hydrochloride salt, the compound can be acidic and is classified as a skin and eye irritant.[2][3] Prolonged contact can cause irritation, and direct eye contact may lead to serious damage.[3] It is also presumed to cause respiratory tract irritation if inhaled as a dust or aerosol.[3]
-
Halogenated Organic Compound: The trifluoromethyl (-CF3) group places this molecule in the category of halogenated organic compounds.[4] The primary disposal concern for this class is the potential formation of hazardous byproducts, such as hydrogen fluoride, during improper thermal decomposition. Therefore, controlled, high-temperature incineration is the required disposal pathway.[5][6]
-
Piperidine Moiety: The piperidine ring is a common scaffold in bioactive molecules. Piperidine itself is toxic, flammable, and corrosive.[7][8][9] While the trifluoromethyl group modifies its properties, the underlying hazards of the parent structure should be respected.
| Hazard Classification | GHS Statement | Precautionary Action |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing.[3] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
This data is compiled from representative Safety Data Sheets and should be used for risk assessment.
Pre-Disposal Operations: Spill Management and Immediate Actions
Proper disposal begins with correct handling and immediate response to contamination or spills. All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10]
-
Body Protection: A laboratory coat must be worn at all times.
Small Spill Cleanup Protocol:
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Ventilate: Ensure the chemical fume hood is operating correctly.
-
Containment: For liquid spills, use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[5][7] For solid spills, gently cover with an absorbent pad to prevent aerosolization.
-
Collection: Carefully sweep or scoop the contained material and absorbent into a clearly labeled, sealable waste container. Do not create dust.[10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), followed by a final rinse.
-
Waste Disposal: The collected spill waste and all contaminated materials (gloves, pads, etc.) must be disposed of as hazardous chemical waste, following the procedures outlined in Section 3.
Step-by-Step Disposal Protocol: From Bench to Final Disposition
The disposal of (S)-3-(Trifluoromethyl)piperidine hydrochloride must follow a segregated waste stream approach. Under no circumstances should this compound or its containers be disposed of in general trash or down the sanitary sewer system. [7][8][9][11]
The following diagram outlines the logical steps for segregating and managing waste streams associated with this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-3-(Trifluoromethyl)piperidine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like (S)-3-(Trifluoromethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry, requires more than a cursory glance at a Safety Data Sheet (SDS). It necessitates a thorough understanding of the molecule's potential hazards to implement robust, preventative safety measures. This guide provides essential, immediate safety and logistical information, grounded in the principles of chemical causality, to ensure your protection and the integrity of your research.
Hazard Analysis: Understanding the "Why" Behind the Precautions
To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the hazards inherent to (S)-3-(Trifluoromethyl)piperidine hydrochloride. The risks are not monolithic; they arise from the distinct chemical properties of its core structure, the trifluoromethyl group, and its formulation as a hydrochloride salt.
-
The Piperidine Core: The foundational piperidine ring is a secondary amine. Piperidine and its derivatives are known to be well-absorbed through the skin, a route of exposure that can be significant enough to cause systemic effects and, in animal studies, even death[1]. The amine functional group also imparts basicity, which can lead to corrosive effects on skin and mucous membranes[1][2]. Therefore, preventing skin contact is not merely about avoiding local irritation but about mitigating the risk of systemic toxicity.
-
The Trifluoromethyl Group: While generally stable, the C-F bonds in the trifluoromethyl group introduce the potential for the release of highly toxic hydrogen fluoride gas in the event of a fire or thermal decomposition[3]. This informs our decisions regarding fire safety and emergency response.
-
The Hydrochloride Salt Form: This compound is supplied as a solid salt. The primary physical hazard during handling, therefore, is the generation of airborne dust. Inhalation of fine particulates can cause irritation to the respiratory system[4][5][6]. The GHS classification for the parent compound, 3-(Trifluoromethyl)piperidine, includes STOT SE 3 (May cause respiratory irritation), reinforcing this concern[7][8]. The hydrochloride salt is also classified as a skin and serious eye irritant[4][5].
Based on this analysis, the primary hazards are:
-
Skin Irritation and Absorption: Direct contact can cause irritation and lead to systemic absorption.
-
Serious Eye Irritation: Contact with eyes can cause significant damage.
-
Respiratory Irritation: Inhalation of dust can irritate the respiratory tract.
Core Directive: Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all handling operations involving (S)-3-(Trifluoromethyl)piperidine hydrochloride outside of a fully isolated system (e.g., glovebox).
Eye and Face Protection
-
Minimum Requirement: Tightly fitting chemical safety goggles are required at all times. Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles.
-
Best Practice: When weighing or transferring significant quantities of the solid where dust generation is likely, a face shield worn over safety goggles is strongly recommended to protect the entire face[2]. All eye and face protection must be compliant with government standards such as OSHA 29 CFR 1910.133 or European Standard EN166[3][9].
Skin and Body Protection
-
Gloves: Chemical-resistant gloves are essential. Given the potential for skin absorption, proper glove selection and technique are critical.
-
Material: Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's compatibility data for the specific glove model.
-
Technique: Inspect gloves for any signs of damage before each use. Employ proper removal techniques to avoid contaminating your skin[10]. For extended handling, consider double-gloving. Contaminated gloves must be disposed of as hazardous waste immediately after use[10].
-
-
Lab Coat: A standard laboratory coat is required to protect street clothes and skin. For tasks with a higher risk of contamination, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Clothing and Footwear: Full-length pants and closed-toe shoes are mandatory in any laboratory where this chemical is handled.
Respiratory Protection
-
Engineering Controls First: The primary method for controlling respiratory exposure is to use engineering controls. Always handle (S)-3-(Trifluoromethyl)piperidine hydrochloride inside a certified chemical fume hood to minimize the inhalation of dust[10][11].
-
When a Respirator is Needed: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH/MSHA or European Standard EN 149 approved respirator is required[3][9]. A dust mask (e.g., N95) may be sufficient for low-energy tasks with minimal dust, but for any procedure with a higher potential for aerosolization, a respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended[7][8].
The following table summarizes the recommended PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Storage & Inspection | Safety Goggles | Lab Coat, Nitrile Gloves | Not required if container is sealed |
| Weighing Solid | Safety Goggles & Face Shield | Lab Coat, Nitrile Gloves | Required: Use in Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Lab Coat, Nitrile Gloves | Required: Use in Chemical Fume Hood |
| Handling Solutions | Safety Goggles | Lab Coat, Nitrile Gloves | Recommended: Use in Chemical Fume Hood |
| Minor Spill Cleanup | Safety Goggles & Face Shield | Lab Coat, Double Nitrile Gloves | NIOSH/EN-approved respirator |
Operational and Disposal Plans
A proactive plan for handling and disposal is a non-negotiable component of laboratory safety.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.
-
Don PPE: Put on all required PPE as outlined in the section above.
-
Transfer: Carefully transfer the desired amount of the solid compound from its storage container to a tared weigh boat or reaction vessel within the fume hood. Perform this action gently to minimize dust generation.
-
Dissolution: If preparing a solution, add the solvent to the solid slowly. Keep the container covered as much as possible during this process.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other equipment used. Wipe down the work surface in the fume hood.
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water after handling is complete[12].
The workflow for safe handling is visualized in the diagram below.
Caption: Workflow for Handling (S)-3-(Trifluoromethyl)piperidine hydrochloride.
Emergency & Spill Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[4][6].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention[4][6].
-
Minor Spill: For a small spill of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal[4][10]. The area should then be cleaned. For a solution, absorb with an inert material and place in a disposal container.
Disposal Plan
All waste materials, including contaminated gloves, weigh boats, and excess chemical, must be treated as hazardous waste.
-
Containers: Place waste in a suitable, closed, and properly labeled container for disposal[10][13].
-
Regulations: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations[4][13][14]. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department[13].
By integrating this detailed understanding of the hazards with rigorous operational protocols, you can confidently and safely utilize (S)-3-(Trifluoromethyl)piperidine hydrochloride in your research endeavors, building a foundation of safety that protects you, your colleagues, and your work.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
